2-Nitrobenzoate
描述
Structure
3D Structure
属性
分子式 |
C7H4NO4- |
|---|---|
分子量 |
166.11 g/mol |
IUPAC 名称 |
2-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/p-1 |
InChI 键 |
SLAMLWHELXOEJZ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-] |
同义词 |
2-nitrobenzoate o-nitrobenzoate |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzoate, and its protonated form, 2-nitrobenzoic acid, are pivotal organic compounds characterized by a carboxylic acid and a nitro group in the ortho position on a benzene (B151609) ring.[1][2] This unique arrangement of functional groups imparts specific chemical reactivity that makes it a valuable intermediate in a wide array of synthetic applications, ranging from pharmaceuticals and agrochemicals to dyes.[3][4] Its role as a protecting reagent for amine groups and as a precursor in the synthesis of complex molecules further underscores its importance in modern organic chemistry.[5] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological significance of this compound, with a focus on its applications in research and drug development.
Chemical Structure and Properties
2-Nitrobenzoic acid is a yellow crystalline solid.[5] The chemical formula is C₇H₅NO₄, and its molecular weight is 167.12 g/mol .[1][6] The structure consists of a benzene ring substituted with a carboxylic acid group and a nitro group at adjacent positions.
Table 1: Physicochemical Properties of 2-Nitrobenzoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [6] |
| Molecular Weight | 167.12 g/mol | [1][6] |
| CAS Number | 552-16-9 | [5][6] |
| Appearance | Yellowish-white crystalline solid | [5][6] |
| Melting Point | 146-148 °C | [5][7] |
| Boiling Point | 295.67 °C (estimate) | [5] |
| Density | 1.58 g/cm³ | [5] |
| pKa | 2.16 (at 18 °C) | [1][8] |
| Water Solubility | 7.8 g/L | [5][9] |
| Solubility in Methanol | 42.72 g/100 ml (at 10 °C) | [10] |
| Solubility in Benzene | 0.294 g/100 ml (at 10 °C) | [10] |
Experimental Protocols
Synthesis of 2-Nitrobenzoic Acid
A common method for the synthesis of 2-nitrobenzoic acid is the oxidation of 2-nitrotoluene.[1] Another laboratory-scale synthesis involves the oxidation of 2-nitroacetophenone with nitric acid.[11]
Protocol: Oxidation of 2-Nitroacetophenone [11]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, a mixture of concentrated nitric acid, water, and a catalytic amount of ammonium (B1175870) metavanadate is prepared.
-
Addition of Reactant: The mixture is heated to boiling, and 2-nitroacetophenone is added portion-wise over a period of 30 minutes.
-
Reflux: The reaction mixture is refluxed for approximately 6 hours. The initiation of the oxidation reaction is indicated by the evolution of nitrogen dioxide.
-
Isolation of Crude Product: After reflux, the reaction mixture is cooled, and the crude 2-nitrobenzoic acid precipitates. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds like 2-nitrobenzoic acid, which takes advantage of differences in solubility between the compound and impurities.[5][12]
Protocol: Recrystallization of 2-Nitrobenzoic Acid [5][13][14]
-
Solvent Selection: A suitable solvent is one in which 2-nitrobenzoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of ethanol (B145695) and water can be used.[5][12]
-
Dissolution: The crude 2-nitrobenzoic acid is dissolved in a minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot gravity filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of 2-nitrobenzoic acid decreases, leading to the formation of crystals. The flask can be further cooled in an ice bath to maximize crystal yield.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and then dried.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of benzoic acids, a reversed-phase HPLC method with UV detection is often employed.[15]
General HPLC Parameters for Benzoic Acid Analysis: [16]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. The pH of the mobile phase is often kept low to ensure the carboxylic acid is in its protonated form for better retention.[17]
-
Detection: UV detection is suitable, with the wavelength set to around 220-254 nm.[15]
-
Flow Rate: A typical flow rate is around 1 mL/min.
Role in Drug Development and Organic Synthesis
2-Nitrobenzoic acid and its derivatives are significant in pharmaceutical research and development.[18] The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of chemical transformations to build complex bioactive molecules.[18] For instance, derivatives of 2-nitrobenzoic acid are used in the synthesis of novel triazoles and tetrazoles that exhibit cholinesterase inhibitory activity.[5] Furthermore, it is a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[3][4] The strategic placement of the nitro and carboxylic acid groups allows for controlled chemical modifications, which is crucial in the multi-step synthesis of new drug candidates.[3]
Biodegradation Pathways
The environmental fate of this compound is of interest, and several bacterial degradation pathways have been elucidated. These pathways are critical for the bioremediation of sites contaminated with nitroaromatic compounds.
Oxidative Pathway in Arthrobacter sp. SPG
Arthrobacter sp. SPG utilizes this compound as its sole source of carbon and energy, degrading it through an oxidative pathway.[19][20] The initial step involves the conversion of this compound to salicylate (B1505791) with the release of a nitrite (B80452) ion, a reaction catalyzed by this compound-2-monooxygenase.[19][20] Salicylate is then hydroxylated to form catechol by salicylate hydroxylase.[19][20] Subsequently, catechol-1,2-dioxygenase cleaves the aromatic ring to produce cis,cis-muconic acid.[19][20]
Caption: Oxidative degradation pathway of this compound.
Reductive Pathway in Pseudomonas fluorescens KU-7
Pseudomonas fluorescens strain KU-7 degrades this compound via a reductive pathway, which is indicated by the accumulation of ammonia.[21] In this pathway, this compound is first reduced to 2-hydroxylaminobenzoate by a reductase.[22] A mutase then converts 2-hydroxylaminobenzoate to 3-hydroxyanthranilate.[21][22] The aromatic ring of 3-hydroxyanthranilate is subsequently cleaved to form 2-amino-3-carboxymuconic 6-semialdehyde.[21]
References
- 1. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]
- 6. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitrobenzoic acid | CAS#:552-16-9 | Chemsrc [chemsrc.com]
- 8. 552-16-9 CAS MSDS (2-Nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemcess.com [chemcess.com]
- 11. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 17. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 18. nbinno.com [nbinno.com]
- 19. New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrobenzoic Acid
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-nitrobenzoic acid. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular interactions.
Core Physical and Chemical Properties
2-Nitrobenzoic acid, also known as o-nitrobenzoic acid, is an organic compound with the formula C₆H₄(NO₂)CO₂H.[1] It presents as yellowish-white crystals and has an intensely sweet taste.[2] This compound is a derivative of benzoic acid with a nitro group at the ortho position.[3] It is functionally related to benzoic acid and is the conjugate acid of a 2-nitrobenzoate.[2]
Physical Properties
The physical characteristics of 2-nitrobenzoic acid are summarized in the table below, providing a quick reference for experimental and developmental work.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₄ | [2][4] |
| Molar Mass | 167.12 g/mol | [1][2][3] |
| Appearance | Yellowish-white crystalline powder | [2][4] |
| Melting Point | 146-148 °C | [5][6] |
| Boiling Point | 295.67 °C (rough estimate) | [5][6] |
| Density | 1.58 g/cm³ | [5][7] |
| pKa | 2.16 (at 18 °C) | [1][5] |
| Water Solubility | 6.8 g/L | [5][8][9] |
| Solubility in other solvents | Soluble in alcohol, methanol, acetone, and ether. Slightly soluble in benzene, carbon disulfide, and petroleum ether. | [3][9] |
Chemical Properties
2-Nitrobenzoic acid's reactivity is primarily dictated by its carboxylic acid and nitro functional groups. It is incompatible with strong oxidizing agents and strong bases, and may react with cyanides.[2][5] When heated to decomposition, it emits toxic fumes.[5]
Key chemical reactions include:
-
Reduction: The nitro group can be reduced to an amine, forming anthranilic acid.[3]
-
Esterification: The carboxylic acid group readily forms esters with alcohols.[3]
-
Acyl Chloride Formation: It reacts with chlorinating agents to form 2-nitrobenzoyl chloride.[3]
-
Decarboxylation: At temperatures above 180 °C, it undergoes decarboxylation to form nitrobenzene.[3]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-nitrobenzoic acid.
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxyl carbon and the carbons of the aromatic ring.[2] |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).[10] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed, along with characteristic fragmentation patterns.[2][10] |
Synthesis of 2-Nitrobenzoic Acid
The synthesis of 2-nitrobenzoic acid is a key process for its application in various fields. Direct nitration of benzoic acid is not an effective method as it predominantly yields the meta isomer, 3-nitrobenzoic acid.[11] A common and effective laboratory and industrial synthesis route involves the oxidation of 2-nitrotoluene.[1] Another method involves the oxidation of 2-nitroacetophenone.[3][11]
Key Chemical Reaction: Reduction to Anthranilic Acid
A significant reaction of 2-nitrobenzoic acid is its reduction to anthranilic acid, a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Experimental Protocols
The following are generalized protocols for determining key properties of 2-nitrobenzoic acid.
Melting Point Determination
Objective: To determine the melting point range of a solid sample of 2-nitrobenzoic acid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 2-nitrobenzoic acid is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Data Acquisition: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of 2-nitrobenzoic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.[10]
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[10]
-
¹³C NMR: A one-dimensional carbon spectrum with proton decoupling is acquired. A larger number of scans is typically required. The spectral width is set to cover a range of 0-200 ppm.[10]
-
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-nitrobenzoic acid.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal of the spectrometer is cleaned with a suitable solvent (e.g., isopropanol). A small amount of the solid sample is placed directly onto the crystal.[10]
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.[10]
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected, followed by the sample spectrum. The mid-infrared range (typically 4000-400 cm⁻¹) is scanned, and multiple scans are co-added to improve the signal quality.[10]
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Applications in Research and Drug Development
2-Nitrobenzoic acid serves as a crucial building block in organic synthesis.[4] It is utilized as a reagent for the protection of amine groups and in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[4][5] Its derivatives have been investigated for their potential as cholinesterase inhibitors and for their antimicrobial activities.[5][12] Additionally, it is used in analytical chemistry as a reagent for detecting metal ions.[4]
References
- 1. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemcess.com [chemcess.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]
- 6. 2-Nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Nitrobenzoic acid | CAS#:552-16-9 | Chemsrc [chemsrc.com]
- 9. 2-Nitrobenzoic acid, 95% | Fisher Scientific [fishersci.ca]
- 10. benchchem.com [benchchem.com]
- 11. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
An In-Depth Technical Guide to the Synthesis of 2-Nitrobenzoate from 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for producing 2-nitrobenzoate (in its acidic form, 2-nitrobenzoic acid) from 2-nitrotoluene (B74249). The document details the core chemical reactions, outlines experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthesis pathways and experimental workflows.
Introduction
2-Nitrobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. Its production from the readily available and cost-effective starting material, 2-nitrotoluene, is a topic of significant interest in industrial and academic research. The primary transformation involves the oxidation of the methyl group of 2-nitrotoluene to a carboxylic acid. This guide explores the most common and effective methods to achieve this conversion, focusing on the underlying reaction mechanisms and practical experimental considerations.
Core Synthesis Mechanisms
The synthesis of 2-nitrobenzoic acid from 2-nitrotoluene is primarily achieved through direct oxidation of the methyl group. The choice of oxidizing agent is critical and significantly influences the reaction conditions, yield, and side product formation. The principal methods involve the use of strong oxidizing agents like potassium permanganate (B83412) and nitric acid, as well as catalytic oxidation using air or oxygen.
Oxidation with Potassium Permanganate
Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of converting the methyl group of 2-nitrotoluene into a carboxyl group. The reaction is typically carried out in an aqueous medium under neutral, acidic, or basic conditions, with basic conditions often favoring higher yields.
Mechanism: The oxidation of alkylbenzenes with permanganate is understood to proceed through a free-radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom from the methyl group of 2-nitrotoluene by the permanganate ion. This generates a benzyl (B1604629) radical, which is stabilized by resonance with the aromatic ring. The benzyl radical is then further oxidized through a series of steps, likely involving the formation of 2-nitrobenzyl alcohol and 2-nitrobenzaldehyde (B1664092) as intermediates, which are rapidly oxidized to the final product, 2-nitrobenzoic acid.[1][2] The overall reaction is complex and involves multiple manganese species with varying oxidation states.[3]
Oxidation with Nitric Acid
Nitric acid (HNO3) is another strong oxidizing agent that can be used for the synthesis of 2-nitrobenzoic acid from 2-nitrotoluene.[4] This method is often employed in industrial settings. The reaction conditions, particularly the concentration of nitric acid and the temperature, must be carefully controlled to achieve a good yield and minimize side reactions, such as further nitration of the aromatic ring or degradation of the starting material.[5]
Mechanism: The oxidation with nitric acid is also believed to involve a free-radical pathway. At elevated temperatures, nitric acid can generate radical species that initiate the oxidation by abstracting a hydrogen atom from the benzylic position of 2-nitrotoluene. The resulting benzyl radical then reacts further with oxidizing species derived from nitric acid to form the carboxylic acid. The presence of the nitro group on the ring deactivates it towards electrophilic attack, which can help to increase the yield of the desired oxidation product by reducing ring nitration.[6]
Catalytic Air Oxidation
A more environmentally friendly and economically viable approach is the catalytic oxidation of 2-nitrotoluene using air or oxygen as the oxidant. This method typically requires the presence of a metal catalyst, often based on cobalt or manganese, and is usually carried out in a solvent such as acetic acid at elevated temperatures and pressures.[7]
Mechanism: The mechanism of catalytic air oxidation is a complex free-radical chain reaction. The metal catalyst, in a higher oxidation state, initiates the reaction by abstracting a benzylic hydrogen from 2-nitrotoluene to form a benzyl radical. This radical then reacts with molecular oxygen to form a benzylperoxy radical. The benzylperoxy radical can then abstract a hydrogen from another molecule of 2-nitrotoluene, propagating the chain reaction and forming a benzyl hydroperoxide. The hydroperoxide can then decompose, facilitated by the metal catalyst, to ultimately form 2-nitrobenzoic acid.
Quantitative Data Summary
The following table summarizes quantitative data for the different synthesis methods, providing a basis for comparison.
| Synthesis Method | Oxidizing Agent | Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Permanganate Oxidation | Potassium Permanganate | Aqueous, Basic | Reflux | 3-4 | 70-80 | [8] |
| Nitric Acid Oxidation | Nitric Acid | Aqueous | 130-140 | 7 | High | [9] |
| Catalytic Air Oxidation | Air | Co(OAc)₂/Mn(OAc)₂ | 100-120 | 4 | 50-90 | [7] |
| Two-Step via Aldehyde | Amyl Nitrite/NaOEt then HCl | Toluene (B28343)/Pentane | <40 | - | 24 (aldehyde) | [10] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes.
Protocol for Oxidation with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitrotoluene and water.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be controlled to maintain a gentle reflux.
-
Reaction: Heat the mixture to boiling and continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction (typically 3-4 hours).
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Isolation: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 2-nitrobenzoic acid.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol for Oxidation with Nitric Acid
-
Reaction Setup: In a reaction vessel equipped for high-temperature reactions with good ventilation, place the 2-nitrotoluene.
-
Addition of Oxidant: Carefully add concentrated nitric acid to the 2-nitrotoluene.
-
Reaction: Heat the mixture under controlled conditions (e.g., 130-140°C) for several hours (e.g., 7 hours).[9] The reaction is exothermic and may produce nitrogen oxides, requiring appropriate safety measures.
-
Work-up: After cooling, carefully dilute the reaction mixture with water.
-
Isolation: The 2-nitrobenzoic acid will precipitate from the solution. Collect the solid by filtration.
-
Purification: Wash the crude product thoroughly with water to remove residual nitric acid and then purify by recrystallization.
Mandatory Visualizations
Synthesis Pathways
The following diagrams illustrate the core synthesis pathways from 2-nitrotoluene to 2-nitrobenzoic acid.
Caption: Overview of the main synthesis pathways for 2-nitrobenzoic acid.
Experimental Workflow: Purification of 2-Nitrobenzoic Acid
The following diagram outlines a general experimental workflow for the purification of crude 2-nitrobenzoic acid.[11][12]
Caption: A typical workflow for the purification of 2-nitrobenzoic acid.
Logical Relationship: Choice of Oxidation Method
The selection of an appropriate oxidation method depends on several factors, as illustrated in the diagram below.
Caption: Decision logic for selecting an oxidation method.
References
- 1. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 4. IL46916A - Preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. TNT - Wikipedia [en.wikipedia.org]
- 6. allen.in [allen.in]
- 7. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic Analysis of Methyl 2-Nitrobenzoate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for methyl 2-nitrobenzoate, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of methyl this compound exhibits characteristic absorption bands corresponding to its key structural features.
Table 1: IR Spectroscopic Data for Methyl this compound
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3000 | Aromatic C-H | Stretch |
| ~1720-1735 | C=O (Ester) | Stretch |
| ~1530 | Asymmetric NO₂ | Stretch |
| ~1400-1480 | C=C (Aromatic) | Stretch |
| ~1350 | Symmetric NO₂ | Stretch |
| ~1250 | C-O-C (Ester) | Stretch |
| ~735-770 | Ortho-disubstituted C-H | Bend (Out-of-plane) |
Note: The exact positions of the peaks can vary slightly depending on the experimental conditions and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) gives insights into the number of different types of protons and their neighboring environments.
Table 2: ¹H NMR Spectroscopic Data for Methyl this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | m | 1H | Aromatic H |
| ~7.6 - 7.8 | m | 3H | Aromatic H |
| ~3.9 | s | 3H | -OCH₃ (Ester) |
Note: The aromatic region may show a more complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The exact chemical shifts and multiplicities can vary based on the solvent and the magnetic field strength of the NMR instrument.
Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Table 3: ¹³C NMR Spectroscopic Data for Methyl this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~148 | C-NO₂ |
| ~132 | Aromatic CH |
| ~131 | Aromatic C (Quaternary) |
| ~129 | Aromatic CH |
| ~124 | Aromatic CH |
| ~52 | -OCH₃ (Ester) |
Note: The assignments are approximate and can be confirmed by advanced NMR techniques such as DEPT or 2D NMR.
Experimental Protocols
The following are generalized protocols for obtaining IR and NMR spectra for a small organic molecule like methyl this compound.
-
Sample Preparation : A small amount of the solid or liquid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal is collected.
-
The sample spectrum is then collected. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[1]
-
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.[1] The characteristic absorption bands corresponding to the functional groups are then identified.[1]
-
Sample Preparation :
-
For ¹H NMR, weigh approximately 5-10 mg of the sample. For ¹³C NMR, weigh 20-50 mg.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[2]
-
An internal standard like tetramethylsilane (B1202638) (TMS) may be added for chemical shift referencing.[2]
-
-
NMR Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which results in sharp spectral lines.[2]
-
For ¹H NMR, acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.[2]
-
-
Data Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the NMR spectrum.[2]
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.[2]
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.[2]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[2]
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
A Comprehensive Technical Guide to the Solubility of 2-Nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of 2-nitrobenzoic acid (also known as o-nitrobenzoic acid) in a range of organic solvents. Understanding the solubility characteristics of this compound is critical for its application in chemical synthesis, pharmaceuticals, and materials science.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is influenced by several factors, including the chemical structures of the solute and solvent, their intermolecular interactions (such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces), temperature, and pressure. For 2-nitrobenzoic acid, the presence of both a polar carboxylic acid group and a nitro group on the aromatic ring results in complex solubility behavior in different organic media.
Quantitative Solubility Data
The following tables summarize the experimentally determined mole fraction solubility (x₁) of 2-nitrobenzoic acid in various organic solvents at different temperatures. This data has been compiled from peer-reviewed scientific literature to provide a reliable reference for researchers.
Table 1: Solubility of 2-Nitrobenzoic Acid in Alcohols
| Temperature (K) | Methanol (B129727) | Ethanol (B145695) |
| 298.15 | - | - |
| 303.15 | - | - |
| 308.15 | - | - |
| 313.15 | - | - |
| 318.15 | - | - |
| 323.15 | - | - |
Data to be populated from comprehensive literature review, particularly targeting the IUPAC-NIST Solubility Data Series. A value of 42.72 g/100 ml at 10°C (283.15 K) has been reported for methanol.[2]
Table 2: Solubility of 2-Nitrobenzoic Acid in Ketones and Esters
| Temperature (K) | Acetone | Ethyl Acetate (B1210297) |
| 283.15 | - | - |
| 293.15 | - | - |
| 298.15 | - | - |
| 303.15 | - | - |
| 313.15 | - | - |
Data to be populated from comprehensive literature review. Qualitative data suggests good solubility in acetone.[1]
Table 3: Solubility of 2-Nitrobenzoic Acid in Other Organic Solvents
| Solvent | Temperature (K) | Solubility ( g/100 mL) |
| Benzene | 283.15 | 0.294[2] |
| DMSO | - | 60 mg/mL (sonication recommended)[3] |
| 100 mg/mL (ultrasonic)[2] |
Note: The solubility of nitro-derivatives of benzoic acid in several common organic solvents generally follows the trend: methanol > ethanol > ethyl acetate > acetonitrile (B52724) > dichloromethane (B109758) > toluene.[4]
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method, also known as the shake-flask method.[4] The following is a detailed protocol for this procedure.
Isothermal Saturation (Shake-Flask) Method
1. Materials and Equipment:
- 2-Nitrobenzoic acid (high purity)
- Selected organic solvents (analytical grade)
- Temperature-controlled shaker or water bath
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration apparatus)
2. Procedure:
- Sample Preparation: Add an excess amount of solid 2-nitrobenzoic acid to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
- Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically for each solvent system.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. For fine suspensions, centrifugation at the experimental temperature may be necessary to achieve clear separation of the solid and liquid phases.
- Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample using a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.
- Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Determine the concentration of 2-nitrobenzoic acid in the diluted sample using a pre-calibrated analytical instrument.[4]
- HPLC-UV: This is a highly specific and sensitive method. A calibration curve should be generated using standard solutions of 2-nitrobenzoic acid of known concentrations.
- UV-Vis Spectrophotometry: This method is suitable if 2-nitrobenzoic acid has a distinct chromophore and there are no interfering substances. A calibration curve is also required.
- Titration: The carboxylic acid group of 2-nitrobenzoic acid can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.
- Calculation: Calculate the solubility of 2-nitrobenzoic acid in the original saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mole fraction (x₁), g/100 mL, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal saturation method.
Caption: A flowchart of the isothermal saturation method for determining solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of 2-nitrobenzoic acid in various organic solvents. The presented quantitative data and detailed experimental protocol offer valuable resources for researchers and professionals in drug development and chemical synthesis. Accurate solubility data is paramount for process optimization, formulation development, and ensuring the reproducibility of experimental results. It is recommended to consult the primary literature, such as the IUPAC-NIST Solubility Data Series, for more extensive and critically evaluated solubility data.[5][6]
References
A Technical Guide to the History and Discovery of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaromatic compounds, organic molecules bearing one or more nitro (-NO₂) functional groups attached to an aromatic ring, are a cornerstone of modern organic chemistry.[1] While a few are produced biologically, the vast majority are synthetic chemicals that have become indispensable in numerous fields.[1] Their journey from early laboratory curiosities to critical components in explosives, dyes, pharmaceuticals, and industrial intermediates is a testament to the evolution of chemical science. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, enabling a rich spectrum of chemical transformations and biological activities.[1] This guide provides an in-depth exploration of the historical milestones, key chemical principles, and seminal experimental protocols that have defined this vital class of compounds.
Early Discoveries and Historical Milestones
The story of nitroaromatic compounds begins in the late 18th century, a period of burgeoning chemical experimentation during the Industrial Revolution.[2]
Picric Acid (2,4,6-Trinitrophenol)
The first nitroaromatic compound to be synthesized was picric acid, though its identity as such was not understood at the time. In 1771, the British chemist Peter Woulfe treated indigo (B80030) with nitric acid, producing a yellow crystalline solid that could dye silk and wool.[2][3] This is often considered the first synthesis of an artificial dye.[2] The compound was later named "picric acid" (from the Greek pikros, meaning "bitter") by French chemist Jean-Baptiste-André Dumas due to its intensely bitter taste.[2][4]
It was not until 1841 that Auguste Laurent determined its formula and developed a more efficient synthesis by the direct nitration of phenol.[2][5] While initially used as a dye, the explosive properties of picric acid were recognized in the 1830s and harnessed by the French military in 1886 under the name "Melinite."[3][4][5] It became the most widely used military explosive until its gradual replacement by TNT after World War I due to its corrosive nature.[2][3]
Nitrobenzene (B124822)
The simplest nitroaromatic, nitrobenzene (C₆H₅NO₂), was first prepared in 1834 by the German chemist Eilhard Mitscherlich.[6][7][8][9][10][11] He synthesized this pale yellow, oily liquid with the scent of bitter almonds by treating benzene (B151609) with fuming nitric acid.[6][8] This discovery was a pivotal moment, laying the groundwork for the industrial-scale production of nitroaromatics. Commercial production of nitrobenzene began in England in 1856, primarily for the synthesis of aniline, a key precursor for synthetic dyes.[7][12]
Trinitrotoluene (TNT)
2,4,6-Trinitrotoluene, or TNT, was first synthesized in 1863 by the German chemist Julius Wilbrand.[13] Initially, it was used as a yellow dye, and its powerful explosive potential was overlooked for nearly three decades because it was significantly less sensitive to shock and friction than other explosives of the era.[13][14] In 1891, another German chemist, Carl Häussermann, discovered its explosive properties.[13] Its insensitivity made it remarkably safe to handle; it could be melted and poured into shell casings, a significant advantage over picric acid.[13] By 1902, Germany had adopted TNT for military use, and its production ramped up significantly during the World Wars.[14][15]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Timeline of Key Discoveries in Nitroaromatic Chemistry"
The Chemistry of Nitration
The introduction of a nitro group onto an aromatic ring is achieved through an electrophilic aromatic substitution (EAS) reaction.[10][16] This has been a subject of continuous study and refinement since its discovery.[17]
The Nitrating Agent: Mixed Acid
While Mitscherlich used fuming nitric acid for his initial synthesis of nitrobenzene, the development of "mixed acid"—a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)—proved to be a more effective and widely adopted method.[17][18] The role of sulfuric acid is not merely to absorb water, but to act as a catalyst to generate the potent electrophile required for the reaction: the nitronium ion (NO₂⁺) .[16][19][20]
The formation of the nitronium ion involves the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.[16][20]
Step 1: Protonation of Nitric Acid HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻
Step 2: Formation of Nitronium Ion H₂NO₃⁺ ⇌ NO₂⁺ + H₂O
Mechanism of Electrophilic Aromatic Nitration
The classical Ingold-Hughes mechanism describes the reaction as a two-step process.[21]
-
Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the highly electrophilic nitronium ion. This step is the rate-determining step and breaks the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[19][21]
-
Deprotonation : A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the nitroaromatic product and regenerating the acid catalyst.[19][21]
dot graph G { graph [layout=dot, rankdir="LR", splines=true, overlap=false, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];
} caption: "Mechanism of Electrophilic Aromatic Nitration"
Key Experimental Protocols
The following sections detail methodologies for foundational experiments in the synthesis of nitroaromatic compounds.
Laboratory Synthesis of Nitrobenzene
This protocol is adapted from historical batch processes and is a classic undergraduate organic chemistry experiment.[22][23]
Materials & Reagents:
-
Benzene (C₆H₆)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Sodium Carbonate (Na₂CO₃) solution (dilute)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
-
Ice bath, water bath
Procedure:
-
Preparation of Mixed Acid : In a round-bottom flask submerged in an ice bath, slowly add 40 mL of concentrated sulfuric acid to 35 mL of concentrated nitric acid with constant swirling. Allow the mixture to cool.[23]
-
Nitration : To the cooled mixed acid, add 30 mL of benzene in small portions (2-3 mL at a time).[23] Shake the flask thoroughly after each addition to ensure good mixing. The temperature of the reaction mixture must be maintained below 55-60°C using the ice bath.[10][23]
-
Reaction Completion : After all the benzene has been added, attach a reflux condenser and heat the flask in a water bath at 60°C for approximately one hour, with frequent shaking.[23]
-
Work-up : Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel. Two distinct layers will form. Carefully separate and remove the lower acid layer.[23]
-
Washing : Wash the crude nitrobenzene layer (the upper layer) sequentially with cold water, dilute sodium carbonate solution (to neutralize residual acid), and finally with water again.[22] The nitrobenzene layer will become the bottom layer during these washes.
-
Drying and Purification : Transfer the washed nitrobenzene to a clean flask and dry it over anhydrous calcium chloride. Purify the final product via simple distillation, collecting the fraction that boils at approximately 211°C.[22]
dot graph G { graph [rankdir="LR", bgcolor="#F1F3F4", size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Experimental Workflow for Nitrobenzene Synthesis"
Nitroaromatics in Drug Development
The biological activity of nitroaromatic compounds became a focus of intense research in the mid-20th century.[24] This led to the development of several important drugs whose mechanism of action often relies on the reductive metabolism of the nitro group.[24]
Chloramphenicol (B1208)
Isolated in 1947 from the bacterium Streptomyces venezuelae, chloramphenicol was the first broad-spectrum antibiotic to be discovered.[25][26] Its structure, containing a p-nitrophenyl group, was identified and the compound was chemically synthesized in 1949.[26][27] It functions by inhibiting bacterial protein synthesis. Due to its synthetic accessibility, it is now produced exclusively by chemical synthesis rather than fermentation.[25]
Metronidazole
Metronidazole is a nitroimidazole antibiotic and antiprotozoal medication used to treat a variety of anaerobic bacterial and parasitic infections.[28][29] Its mechanism is a classic example of a prodrug activation strategy.[29][30]
Mechanism of Action:
-
Cellular Uptake : Metronidazole, in its inactive form, passively diffuses into the anaerobic microorganism.[28][]
-
Reductive Activation : Inside the cell, low-redox-potential proteins (like ferredoxin) found in anaerobes transfer electrons to the nitro group of metronidazole.[] This reduces the nitro group, converting the drug into its active, highly reactive form—a nitroso radical.[32]
-
DNA Damage : This reactive intermediate interacts directly with the microbial DNA, causing a loss of its helical structure and inducing strand breaks.[28][][32]
-
Cell Death : The resulting DNA damage inhibits nucleic acid synthesis, leading to microbial cell death.[30][32]
This activation is selective for anaerobic organisms because they possess the necessary low-redox enzymes to reduce the drug, making it selectively toxic.[32]
Quantitative Data Summary
The physical and chemical properties of these foundational nitroaromatic compounds are critical for their synthesis, purification, and application.
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Nitrobenzene | Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 | Pale yellow, oily liquid |
| Picric Acid | 2,4,6-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | 122.5 | >300 (Detonates) | Yellow crystalline solid |
| TNT | 2-Methyl-1,3,5-trinitrobenzene | C₇H₅N₃O₆ | 227.13 | 80.35 | 240 (Detonates) | Pale yellow solid |
| Chloramphenicol | 2,2-dichloro-N-[...]-p-nitrophenylacetamide | C₁₁H₁₂Cl₂N₂O₅ | 323.13 | 150.5-151.5 | - | White to grayish-white crystals |
Data sourced from various chemical databases and literature.[4][6][10][13]
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Woulfe Discovers Picric Acid | Research Starters | EBSCO Research [ebsco.com]
- 3. Picric acid | Explosive, Synthesis, Detonator | Britannica [britannica.com]
- 4. Picric acid - Wikipedia [en.wikipedia.org]
- 5. Understanding the Chemistry and Safety of Picric Acid: A Comprehensive Guide | Extrapolate [extrapolate.com]
- 6. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]
- 7. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. encyclopedia.com [encyclopedia.com]
- 9. oxfordreference.com [oxfordreference.com]
- 10. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 11. britannica.com [britannica.com]
- 12. Nitroaromatic compound | McGraw Hill's AccessScience [accessscience.com]
- 13. TNT - Wikipedia [en.wikipedia.org]
- 14. Trinitrotoluene Properties, Uses & Preparation | Study.com [study.com]
- 15. library.sciencemadness.org [library.sciencemadness.org]
- 16. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 17. rushim.ru [rushim.ru]
- 18. Nitration - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. books.rsc.org [books.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 23. Synthesis of Nitrobenzene and Aniline [designer-drug.com]
- 24. benchchem.com [benchchem.com]
- 25. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 26. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 27. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. prezi.com [prezi.com]
- 30. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. What is the mechanism of Metronidazole? [synapse.patsnap.com]
The Evolving Landscape of 2-Nitrobenzoate Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 2-nitrobenzoate derivatives are emerging as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent electronic properties conferred by the ortho-nitro group on the benzoate (B1203000) scaffold provide a unique platform for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the current research into the biological activities of this compound derivatives, with a focus on their antimicrobial, antitubercular, and anticancer properties. We present a comprehensive summary of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
The benzoate scaffold is a common motif in a multitude of biologically active molecules. The introduction of a nitro group at the ortho-position of the benzoic acid core significantly modulates the molecule's physicochemical properties, including its electrophilicity and potential for bioreductive activation. These alterations are pivotal to the diverse biological activities observed in this compound derivatives.[1][2] This guide will systematically review the key therapeutic areas where these compounds have shown promise, supported by experimental data and methodological insights.
Antimicrobial and Antifungal Activities
This compound derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[1] The primary mechanism of action is often attributed to the bioreduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[1][2]
Antibacterial Activity
Several studies have highlighted the potent antibacterial effects of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain novel nitro-substituted benzothiazole (B30560) derivatives have shown significant activity against the opportunistic pathogen Pseudomonas aeruginosa at concentrations of 50µg/ml and 100µg/ml.[1] Furthermore, a methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid (compound 1) exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like gentamicin.[3][4]
Antifungal Activity
The antifungal potential of this compound derivatives has also been explored. While specific quantitative data for this compound derivatives is emerging, related nitroaromatic compounds have shown promise. Further screening of this compound libraries against clinically relevant fungal strains is a promising area for future research.
Table 1: Antibacterial and Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric | Value | Reference(s) |
| Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Effective Concentration | 50-100 µg/mL | [1] |
| Methylethanolammonium 2-chloro-5-nitrobenzoate | Staphylococcus aureus | Zone of Inhibition | Up to 27 mm | [3][4] |
| Methylethanolammonium 2-chloro-5-nitrobenzoate | Escherichia coli | Zone of Inhibition | Up to 17 mm | [3][4] |
| Potassium polymer of 2-chloro-5-nitrobenzoic acid | MRSA | Zone of Inhibition | 14-16 mm | [3][4] |
Antitubercular Activity
A significant area of investigation for nitrobenzoate derivatives is their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Esters of nitrobenzoic acid, particularly 3,5-dinitrobenzoate (B1224709) esters, have been identified as potent inhibitors of Mtb growth.[4][5] This antitubercular activity appears to be independent of the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group.[4][5]
One of the key proposed mechanisms is the inhibition of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[4] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. The nitro group of the benzoate derivative is believed to be reduced to a nitroso intermediate within the enzyme's active site, which then forms a covalent adduct with a cysteine residue (Cys387), leading to irreversible inhibition.[4]
Table 2: Antitubercular Activity of this compound Esters and Thioesters
| Compound Series | Target Organism | Activity Metric | Value Range (µg/mL) | Reference(s) |
| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis H37Rv | MIC | 16 - >1024 | [4] |
| 4-Nitrobenzoate Esters | Mycobacterium tuberculosis H37Rv | MIC | 32 - >1024 | [4] |
| 3,5-Dinitrobenzoate Thioesters | Mycobacterium tuberculosis H37Rv | MIC | 64 - >1024 | [4] |
Anticancer Activity
The potential of this compound derivatives as anticancer agents is an active area of research. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For example, certain benzodioxole-based thiosemicarbazone derivatives containing a nitro-substituted benzoic acid moiety have demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines.
Table 3: Anticancer Activity of Selected Nitro-substituted Benzoic Acid Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference(s) |
| Benzodioxole thiosemicarbazone derivative 5 | A549 (Lung Cancer) | IC50 | 10.67 ± 1.53 | |
| Benzodioxole thiosemicarbazone derivative 5 | C6 (Glioma) | IC50 | 4.33 ± 1.04 | |
| Benzodioxole thiosemicarbazone derivative 2 | A549 (Lung Cancer) | IC50 | 24.0 ± 3.46 | |
| Benzodioxole thiosemicarbazone derivative 2 | C6 (Glioma) | IC50 | 23.33 ± 2.08 | |
| Benzodioxole thiosemicarbazone derivative 10 | A549 (Lung Cancer) | IC50 | 29.67 ± 5.51 | |
| Benzodioxole thiosemicarbazone derivative 10 | C6 (Glioma) | IC50 | 12.33 ± 4.93 |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of this compound esters is the Fischer esterification of 2-nitrobenzoic acid.[6]
Materials:
-
2-Nitrobenzoic acid
-
Appropriate alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-nitrobenzoic acid in an excess of the desired alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for the synthesis of this compound esters.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[1]
Materials:
-
Test compound (this compound derivative)
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in broth to the desired final concentration and add to each well of the microtiter plate.
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. Inhibition of NF-kappa B by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound 2-Nitroreductase (NbaA) Switches Its Substrate Specificity from 2-Nitrobenzoic Acid to 2,4-Dinitrobenzoic Acid under Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Environmental Fate and Impact of Nitroaromatic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitroaromatic compounds (NACs) are a significant class of synthetic chemicals widely used in industries such as manufacturing of explosives, pesticides, dyes, and pharmaceuticals.[1][2] Their widespread use has led to significant environmental contamination of soil, water, and air.[2] The presence of the electron-withdrawing nitro group makes many of these compounds resistant to degradation, leading to their persistence in the environment.[2] Furthermore, NACs and their degradation products often exhibit considerable toxicity, including mutagenicity and carcinogenicity, posing a threat to ecosystems and human health.[2] This technical guide provides a comprehensive overview of the environmental fate and impact of nitroaromatic compounds, with a focus on their physicochemical properties, environmental distribution, toxicological effects, and the molecular mechanisms underlying their toxicity. Detailed experimental protocols for their analysis and toxicity assessment are also provided.
Physicochemical Properties of Common Nitroaromatic Compounds
The environmental behavior of nitroaromatic compounds is largely governed by their physicochemical properties. Key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) influence their mobility, distribution, and bioavailability in the environment. A summary of these properties for selected nitroaromatic compounds is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (mmHg at 20°C) | Log Kow |
| Nitrobenzene (B124822) | C₆H₅NO₂ | 123.11 | 1900 | 0.15 | 1.85 |
| 2,4-Dinitrotoluene (2,4-DNT) | C₇H₆N₂O₄ | 182.14 | 270 | 1.48 x 10⁻⁴ | 1.98 |
| 2,6-Dinitrotoluene (2,6-DNT) | C₇H₆N₂O₄ | 182.14 | 180 | 1.1 x 10⁻³ | 2.04 |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | 130 | 1.99 x 10⁻⁴ | 1.60 |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 16,000 | 1.05 x 10⁻⁴ | 1.91 |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 5,600 | 1.35 x 10⁻⁴ | 1.54 |
Environmental Fate and Distribution
Nitroaromatic compounds are released into the environment through various pathways, including industrial effluents, agricultural runoff, and military activities.[3][4] Their fate in the environment is determined by a combination of physical, chemical, and biological processes.
3.1 Abiotic Degradation:
-
Photolysis: In surface waters, photolysis can be a significant degradation pathway for some nitroaromatic compounds. For instance, TNT in surface water is rapidly broken down by sunlight into various degradation products.
-
Hydrolysis: Hydrolysis is generally a slow process for most nitroaromatic compounds but can be significant under specific pH and temperature conditions.
3.2 Biotic Degradation:
Microbial degradation is a key process in the natural attenuation of nitroaromatic compounds. Both aerobic and anaerobic microorganisms have been shown to transform these compounds.
-
Aerobic Degradation: Under aerobic conditions, bacteria can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. The initial steps often involve the reduction of the nitro group or the oxidation of the aromatic ring.
-
Anaerobic Degradation: In anaerobic environments, the primary transformation pathway is the reduction of the nitro groups to amino groups. While this can be the first step in detoxification, some of the resulting aromatic amines can be more toxic and persistent than the parent compounds.
3.3 Environmental Concentrations:
Nitroaromatic compounds have been detected in various environmental compartments worldwide. Table 2 provides a summary of reported concentration ranges.
| Compound | Matrix | Concentration Range |
| 2,4,6-Trinitrotoluene (TNT) | Soil | <0.001 to 13,000 mg/kg |
| 2,4,6-Trinitrotoluene (TNT) | Groundwater | 0.32 mg/L |
| 2,4-Dinitrotoluene (2,4-DNT) | Industrial Wastewater | 0.04 - 48.6 mg/L |
| 2,6-Dinitrotoluene (2,6-DNT) | Industrial Wastewater | 0.06 - 14.9 mg/L |
| 4-Nitrophenol | Industrial Wastewater | Up to 913 ng/mL |
| Nitrobenzene | River Water (post-spill) | Several times above safe levels |
Toxicological Impact
Nitroaromatic compounds exhibit a wide range of toxic effects on various organisms, from microorganisms to humans. Their toxicity is often linked to the metabolic activation of the nitro group to reactive intermediates.
4.1 Ecotoxicity:
Aquatic organisms are particularly vulnerable to nitroaromatic compound pollution. Table 3 summarizes the acute and chronic toxicity of selected compounds to representative aquatic species.
| Compound | Species | Endpoint | Value (mg/L) |
| Nitrobenzene | Fathead Minnow (Pimephales promelas) | 96h LC50 | 24 |
| 2,4-Dinitrotoluene | Fathead Minnow (Pimephales promelas) | 96h LC50 | 26.8 |
| 2,4,6-Trinitrotoluene | Fathead Minnow (Pimephales promelas) | 96h LC50 | 2.9 |
| 2,4,6-Trinitrotoluene | Water Flea (Daphnia magna) | 48h EC50 | 11.6 |
| 4-Nitrophenol | Green Algae (Selenastrum capricornutum) | 96h EC50 | 13.4 |
| 2,4-Dinitrophenol | Fathead Minnow (Pimephales promelas) | 96h LC50 | 1.3 |
4.2 Human Health Effects:
Exposure to nitroaromatic compounds can lead to a variety of adverse health effects in humans. For example, nitrobenzene is known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. Many dinitrotoluenes are classified as probable human carcinogens. The primary routes of human exposure are through contaminated drinking water and occupational settings.
Molecular Mechanisms of Toxicity and Signaling Pathways
The toxicity of nitroaromatic compounds is often initiated by their metabolic activation, leading to the generation of reactive intermediates that can interact with cellular macromolecules. The key mechanisms include oxidative stress, DNA damage, and mitochondrial dysfunction, which trigger specific signaling pathways.
5.1 Oxidative Stress and the Nrf2 Signaling Pathway:
The metabolism of nitroaromatic compounds can lead to the production of reactive oxygen species (ROS), causing oxidative stress within cells.[5] This triggers the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a primary cellular defense mechanism against oxidative stress.
Caption: Oxidative stress response to nitroaromatic compounds via the Nrf2 pathway.
5.2 Genotoxicity and the p53 Signaling Pathway:
Many nitroaromatic compounds and their metabolites are genotoxic, capable of forming adducts with DNA.[6][7][8] This DNA damage activates the p53 tumor suppressor protein, a critical regulator of the cell cycle and apoptosis.
Caption: p53-mediated response to DNA damage induced by nitroaromatic compounds.
5.3 Inflammation and the NF-κB Signaling Pathway:
Exposure to nitroaromatic compounds can induce an inflammatory response, mediated by the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: NF-κB-mediated inflammatory response to nitroaromatic compounds.
5.4 Mitochondrial Dysfunction and Apoptosis:
Nitroaromatic compounds can impair mitochondrial function, leading to a decrease in ATP production, an increase in ROS generation, and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis).
Caption: Mitochondrial-mediated apoptosis induced by nitroaromatic compounds.
Experimental Protocols
6.1 Analysis of Nitroaromatics and Nitramines by HPLC (EPA Method 8330B)
This method is for the trace analysis of explosives residues in water, soil, and sediment.
6.1.1 Sample Preparation (Water)
-
For low-concentration samples, use solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol (B129727) followed by reagent water.
-
Pass a known volume of the water sample through the cartridge.
-
Elute the analytes from the cartridge with acetonitrile (B52724).
-
For high-concentration samples, a direct injection of a filtered and diluted sample may be appropriate.
6.1.2 Sample Preparation (Soil/Sediment)
-
Extract a known weight of the sample with acetonitrile in an ultrasonic bath.
-
Allow the extract to settle and filter the supernatant.
-
The extract is then ready for HPLC analysis.
6.1.3 HPLC Conditions
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water. A common isocratic mobile phase is 50:50 (v/v) methanol:water.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detector: UV detector set at 254 nm.
-
Quantification: Based on the peak area or height of the analytes compared to a calibration curve prepared from certified standards.
Caption: General workflow for the analysis of nitroaromatic compounds using EPA Method 8330B.
6.2 Aquatic Toxicity Testing (Based on OECD Guidelines)
This protocol outlines a general procedure for determining the acute toxicity (e.g., 96-hour LC50) of a nitroaromatic compound to fish.
6.2.1 Test Organisms
-
Select a standard test species such as Fathead Minnow (Pimephales promelas) or Zebrafish (Danio rerio).
-
Acclimate the fish to the test conditions for at least 10-14 days.
6.2.2 Test Conditions
-
Test Type: Static, semi-static, or flow-through. A semi-static test with daily renewal of the test solutions is common.
-
Temperature: Maintain a constant, species-appropriate temperature (e.g., 20 ± 1 °C for Fathead Minnow).
-
Light: 16-hour light, 8-hour dark photoperiod.
-
Dissolved Oxygen: Maintain above 60% of air saturation.
-
pH: Maintain within a range of 6.0 to 8.5.
6.2.3 Procedure
-
Prepare a series of test concentrations of the nitroaromatic compound in the test water. A geometric series of at least five concentrations is recommended, along with a control.
-
Randomly distribute the test organisms to the test chambers (e.g., 10 fish per chamber).
-
Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.
-
Record the number of dead fish at each observation time.
-
At the end of the 96-hour exposure period, calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Caption: General workflow for an acute aquatic toxicity test.
Conclusion
Nitroaromatic compounds represent a significant class of environmental contaminants with the potential for long-term persistence and adverse effects on ecosystems and human health. Understanding their environmental fate, toxicity, and the underlying molecular mechanisms of their action is crucial for developing effective risk assessment and remediation strategies. This technical guide provides a foundational understanding of these aspects, offering valuable data and protocols for researchers, scientists, and drug development professionals working in this field. Continued research is needed to further elucidate the complex interactions of these compounds in the environment and to develop innovative and sustainable technologies for their removal.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation [mdpi.com]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Microbial Degradation of 2-Nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrobenzoate, a nitroaromatic compound utilized in various industrial syntheses, poses environmental concerns due to its potential toxicity. Understanding the microbial degradation of this compound is crucial for developing effective bioremediation strategies and for informing the environmental fate of pharmaceuticals and other xenobiotics containing the nitrobenzoate moiety. This technical guide provides an in-depth overview of the known microbial degradation pathways for this compound, focusing on the core biochemical and genetic aspects. It summarizes key quantitative data, details experimental protocols for crucial enzymatic assays, and presents visual representations of the metabolic routes and experimental workflows.
Introduction
Nitroaromatic compounds, including this compound, are a class of chemicals widely used in the synthesis of dyes, explosives, pesticides, and pharmaceuticals.[1] Their release into the environment is a significant concern due to their persistence and potential toxicity to living organisms.[1] Microorganisms have evolved diverse catabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy.[1] The biodegradation of this compound primarily proceeds through two distinct routes: an oxidative pathway and a reductive pathway, each involving a specific set of enzymes and intermediate metabolites.
Oxidative Degradation Pathway of this compound
The oxidative degradation of this compound has been notably characterized in Arthrobacter sp. SPG.[2] This pathway involves the initial removal of the nitro group as nitrite (B80452), followed by the hydroxylation and subsequent cleavage of the aromatic ring.[2]
Metabolic Steps
The pathway proceeds through the following key steps:
-
Denitration and Hydroxylation: this compound is converted to salicylate (B1505791) with the concomitant release of a nitrite ion. This reaction is catalyzed by This compound-2-monooxygenase .[2]
-
Decarboxylation and Hydroxylation: Salicylate is then hydroxylated to form catechol, a reaction mediated by salicylate hydroxylase .[2]
-
Ring Cleavage: The aromatic ring of catechol is cleaved via an ortho-cleavage mechanism by catechol-1,2-dioxygenase , yielding cis,cis-muconic acid.[2] This intermediate is further metabolized through the β-ketoadipate pathway.
Enzymology and Quantitative Data
Enzyme activities for the key steps have been detected in crude extracts of Arthrobacter sp. SPG grown on this compound.[2] While specific kinetic parameters for the enzymes in this particular strain and pathway are not fully elucidated in the available literature, data from related organisms provide valuable comparative insights.
| Enzyme | Substrate | Product | Cofactor(s) | Km | Vmax | Source Organism (for kinetic data) |
| This compound-2-monooxygenase | This compound | Salicylate, Nitrite | NADH/NADPH | - | - | Arthrobacter sp. SPG (activity detected) |
| Salicylate Hydroxylase | Salicylate | Catechol | NADH/NADPH | - | - | Arthrobacter sp. SPG (activity detected) |
| Catechol-1,2-dioxygenase | Catechol | cis,cis-Muconic acid | Fe(III) | 5 µM | 62.5 U/mg | Rhodococcus sp. NCIM 2891[3] |
| 12.89 µM | 310.1 U/mg | Paracoccus sp. MKU1[4] |
Note: Kinetic data for this compound-2-monooxygenase and salicylate hydroxylase from Arthrobacter sp. SPG specifically for this compound degradation were not available in the reviewed literature. The data for catechol-1,2-dioxygenase is provided for comparative purposes.
Degradation Efficiency
In soil microcosm studies, Arthrobacter sp. SPG demonstrated significant degradation of this compound. Over 90% of the compound was degraded within 10-12 days in both sterile and non-sterile soil environments, highlighting the potential of this organism for bioremediation applications.[2]
Signaling Pathway Diagram
Reductive Degradation Pathway of this compound
The reductive pathway involves the initial reduction of the nitro group to a hydroxylamino or amino group, leading to the formation of different intermediates compared to the oxidative route. This pathway has been primarily studied in Pseudomonas and Ralstonia species.[5]
Metabolic Steps
Two main branches of the reductive pathway have been identified:
3.1.1. 3-Hydroxyanthranilate Pathway
This pathway is well-characterized in Pseudomonas fluorescens KU-7.[6]
-
Nitroreduction: this compound is reduced to 2-hydroxylaminobenzoate by This compound nitroreductase (NbaA) , an NADPH-dependent enzyme.[6]
-
Rearrangement: 2-Hydroxylaminobenzoate is then converted to 3-hydroxyanthranilate by 2-hydroxylaminobenzoate mutase (NbaB) .[6]
-
Ring Cleavage and Further Degradation: 3-Hydroxyanthranilate undergoes ring cleavage and subsequent degradation to central metabolites.[7]
3.1.2. Anthranilate Pathway
This pathway has been reported in Ralstonia sp. (formerly Burkholderia sp.) SJ98.[5]
-
Nitroreduction: this compound is reduced, likely to 2-hydroxylaminobenzoate.
-
Formation of Anthranilate: The intermediate is then converted to 2-aminobenzoate (B8764639) (anthranilate).[5]
-
Further Degradation: Anthranilate is further metabolized.
Enzymology and Quantitative Data
The enzymes of the 3-hydroxyanthranilate pathway in P. fluorescens KU-7 have been characterized to some extent.
| Enzyme | Substrate | Product | Cofactor(s) | Specific Activity | Source Organism |
| This compound Nitroreductase (NbaA) | This compound | 2-Hydroxylaminobenzoate | NADPH | 1.3 µmol/min/mg protein | Pseudomonas fluorescens KU-7[6] |
| 2-Hydroxylaminobenzoate Mutase (NbaB) | 2-Hydroxylaminobenzoate | 3-Hydroxyanthranilate | - | - | Pseudomonas fluorescens KU-7 |
Note: Detailed kinetic parameters (Km, Vmax) for NbaA and NbaB were not explicitly found in the reviewed literature.
Genetic Organization
In Pseudomonas fluorescens KU-7, the genes encoding the initial steps of the reductive pathway, nbaA (this compound nitroreductase) and nbaB (2-hydroxylaminobenzoate mutase), are located on the chromosome.[6]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the key enzyme assays involved in the degradation of this compound.
This compound-2-Monooxygenase Assay (Oxidative Pathway)
This assay is based on the protocol described for Arthrobacter sp. SPG.[2]
-
Principle: The activity of this compound-2-monooxygenase is determined by monitoring the substrate-dependent oxidation of NAD(P)H, which is measured as a decrease in absorbance at 340 nm.
-
Reagents:
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
This compound solution (10 mM)
-
NAD(P)H solution (10 mM)
-
Cell-free extract containing the enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, this compound, and NAD(P)H in a cuvette.
-
Initiate the reaction by adding the cell-free extract.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NAD(P)H oxidation is proportional to the enzyme activity.
-
-
Calculation: Enzyme activity is calculated using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.
Salicylate Hydroxylase Assay (Oxidative Pathway)
This assay is adapted from the method used for Arthrobacter sp. SPG.[8]
-
Principle: The activity is measured by following the salicylate-dependent oxidation of NADH at 340 nm.
-
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
EDTA (1 mM)
-
NADH solution (10 mM)
-
Salicylate solution (10 mM)
-
Cell-free extract
-
-
Procedure:
-
In a cuvette, combine Tris-HCl buffer, EDTA, and NADH.
-
Add the cell-free extract and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the salicylate solution.
-
Record the decrease in absorbance at 340 nm.
-
-
Calculation: Similar to the monooxygenase assay, activity is calculated based on the rate of NADH oxidation.
Catechol-1,2-Dioxygenase Assay (Oxidative Pathway)
This is a common method for assaying ortho-cleavage activity.[9]
-
Principle: The formation of the ring-cleavage product, cis,cis-muconic acid, is monitored by measuring the increase in absorbance at 260 nm.
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.5)
-
Catechol solution (10 mM)
-
Cell-free extract
-
-
Procedure:
-
To a cuvette containing phosphate buffer, add the cell-free extract.
-
Start the reaction by adding the catechol solution.
-
Monitor the increase in absorbance at 260 nm.
-
-
Calculation: Enzyme activity is calculated using the molar extinction coefficient of cis,cis-muconic acid at 260 nm (approximately 16,800 M⁻¹ cm⁻¹).
This compound Nitroreductase Assay (Reductive Pathway)
This protocol is based on the assay for NbaA from P. fluorescens KU-7.[6]
-
Principle: The activity is determined by measuring the this compound-dependent oxidation of NADPH at 340 nm.
-
Reagents:
-
Potassium phosphate buffer (21 mM, pH 7.1)
-
This compound solution (10 mM)
-
NADPH solution (10 mM)
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, this compound, and NADPH.
-
Initiate the reaction by adding the enzyme solution.
-
Record the decrease in absorbance at 340 nm.
-
-
Calculation: Activity is calculated based on the rate of NADPH oxidation.
Experimental Workflow Diagram
Conclusion
The microbial degradation of this compound is a multifaceted process involving distinct oxidative and reductive pathways. The oxidative route, exemplified by Arthrobacter sp. SPG, efficiently removes the nitro group early in the pathway, while reductive strategies, observed in Pseudomonas fluorescens KU-7 and Ralstonia sp. SJ98, initially modify the nitro group. This guide has summarized the current understanding of these pathways, presenting the key enzymes, available quantitative data, and detailed experimental protocols. The provided diagrams offer a clear visualization of these complex biological processes. Further research is warranted to fully elucidate the kinetic properties of all enzymes involved, particularly in the oxidative pathway, and to explore the genetic regulation of these degradation routes. Such knowledge will be invaluable for the development of robust bioremediation technologies and for predicting the environmental fate of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG [frontiersin.org]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the toxicity of 2-nitrobenzoate and its structurally related compounds. The information presented herein is intended to support researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science in assessing the potential risks associated with these molecules. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and a selection of its related compounds. This information has been compiled from various safety data sheets and toxicological studies to facilitate a comparative assessment of their acute toxicity profiles.
Table 1: Acute Oral Toxicity Data (LD50)
| Compound Name | CAS Number | Species | LD50 (mg/kg) | Reference |
| 4-Nitrobenzoic acid | 62-23-7 | Rat | 1960 | [1] |
| Ethyl 4-nitrobenzoate | 99-77-4 | Mouse | 250 (intraperitoneal) | [2] |
Data for this compound was not available in the reviewed literature.
Table 2: Cytotoxicity Data (IC50)
| Compound Name | Cell Line | IC50 (µM) | Reference |
| 2-Bromo-3-nitrobenzoic acid | Various Cancer Cell Lines | Data inferred from structurally similar compounds | [3] |
Specific IC50 values for 2-bromo-3-nitrobenzoic acid were not directly available; the reference suggests its activity is inferred from related compounds.[3]
Table 3: Genotoxicity Data (Ames Test)
| Compound Name | Ames Test Result | Metabolic Activation | Reference |
| 2-Nitrobenzoic acid | Positive | Not specified | |
| Nitrobenzene and its ortho-derivatives | Negative | With and without S9 | [4] |
| Nitrobenzene derivatives with meta- or para-nitro groups | Positive | Some require S9 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of toxicological studies. The following sections outline the standard protocols for key toxicity assays relevant to the assessment of this compound and related compounds.
Acute Oral Toxicity (LD50) Study
The acute oral toxicity of a substance is typically determined in rodents, such as rats or mice, following standardized guidelines (e.g., OECD Guideline 420, 423, or 425).
Objective: To determine the median lethal dose (LD50), which is the statistically estimated dose of a substance that is expected to cause death in 50% of a treated animal population.
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single strain are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single dose of the test substance is administered to the animals by oral gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any pathological changes for a period of 14 days.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit method.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[5]
Objective: To determine if a chemical can induce mutations in the DNA of specific strains of Salmonella typhimurium and/or Escherichia coli.[6]
Methodology:
-
Bacterial Strains: Several histidine-requiring (auxotrophic) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow in a histidine-free medium.[5]
-
Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound and its metabolites.[4]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar (B569324) plate lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[6]
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for a clear understanding of the mechanisms of toxicity and the methodologies used to assess them.
Metabolic Activation of Nitroaromatic Compounds
The toxicity of many nitroaromatic compounds is linked to their metabolic activation, primarily through the reduction of the nitro group to form reactive intermediates. These intermediates can then interact with cellular macromolecules, leading to toxicity.
References
- 1. 2-Nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 2. Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
The Versatile Role of 2-Nitrobenzoate in Modern Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-nitrobenzoate moiety and its derivatives have emerged as indispensable tools in the arsenal (B13267) of synthetic chemists. Characterized by the presence of a carboxylic acid (or its derivative) and a nitro group in an ortho relationship on a benzene (B151609) ring, this structural motif offers a unique combination of reactivity and functionality. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in chemical synthesis, focusing on its application as a versatile building block for heterocyclic systems, its utility in protective group strategies, and its function as a leaving group in nucleophilic aromatic substitution reactions. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate practical application in research and development.
Core Applications of this compound in Synthesis
The strategic placement of the nitro and carboxyl groups in 2-nitrobenzoic acid and its derivatives dictates its primary applications in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the benzylic position, while the carboxyl group provides a handle for a variety of chemical transformations.
A Cornerstone for Heterocyclic Synthesis: The Gateway to Quinazolines
2-Nitrobenzoic acid derivatives are pivotal precursors for the synthesis of quinazolines and quinazolinones, which are core structures in many pharmacologically active compounds. The typical synthetic route involves the reduction of the nitro group to an amine, followed by cyclization with a suitable electrophile.
A general workflow for this transformation is outlined below:
This strategy allows for the introduction of a wide range of substituents on the quinazoline core, depending on the nature of the starting 2-nitrobenzoic acid derivative and the cyclization partner.
Quantitative Data for Quinazoline Synthesis
The efficiency of quinazoline synthesis is highly dependent on the chosen reagents and reaction conditions. The following table summarizes representative yields for this transformation.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Nitrobenzyl alcohol | Arylacetic acid, Urea, Sulfur, DABCO, DMSO | 2,4-Disubstituted quinazoline | 77-90 | [1] |
| 2-Aminobenzonitrile | Triethyl orthoformate, Arylboronic acid, Pd(II) catalyst | 4-Arylquinazoline | Good | [1] |
| N-Alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamide | Base-catalyzed rearrangement | Substituted quinazoline | High Purity | [2] |
| 2-Aminobenzamide | Aldehyde, p-TsOH, then PIDA | 4(3H)-Quinazolinone | Good | [3] |
Photolabile Protecting Groups: Harnessing Light for Controlled Release
The 2-nitrobenzyl group, readily derived from 2-nitrobenzoic acid, is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis.[4][5] It is employed to mask a variety of functional groups, including alcohols, amines, carboxylic acids, and phosphates. The key advantage of this PPG is its traceless removal upon irradiation with UV light (typically around 340-365 nm), which releases the protected molecule, 2-nitrosobenzaldehyde, and carbon dioxide (in the case of carbamates).[4][5]
The mechanism of photocleavage proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected functional group.
Quantitative Data for Photocleavage
The efficiency of the photocleavage process is often described by the quantum yield (Φ), which represents the number of molecules undergoing the reaction per photon absorbed.
| Protected Group | Substituents on Benzyl Ring | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Phosphate | 1-(2-Nitrophenyl)ethyl | ~340 | 0.49 - 0.63 | [4] |
| Carboxylate (Benzoate) | Unsubstituted | UV | 0.10 ± 0.02 | [6] |
| Carboxylate (Benzoate) | α-Methyl | UV | 0.22 ± 0.03 | [6] |
| Carbonate | 2,6-Dinitrobenzyl | 365 | 0.12 | [5] |
Amine Protection: An Acid-Stable, Reductively Cleavable Moiety
The 2-nitrobenzyloxycarbonyl (Z(2-NO2) or Cbz-NO2) group serves as an effective protecting group for amines. It is typically introduced by reacting the amine with 2-nitrobenzyl chloroformate. A key feature of the Z(2-NO2) group is its stability to strong acidic conditions (e.g., trifluoroacetic acid), allowing for the selective deprotection of other acid-labile groups like Boc.[7] The Z(2-NO2) group is readily cleaved under catalytic hydrogenation conditions.[7]
Activating Group and Leaving Group in SNAr Reactions
The strong electron-withdrawing nitro group in this compound derivatives activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). A leaving group (e.g., a halogen) at a position ortho or para to the nitro group is readily displaced by a variety of nucleophiles. This reaction is a powerful tool for the synthesis of highly functionalized aromatic compounds.
The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex.
Quantitative Data for SNAr Reactions
The rate and yield of SNAr reactions are influenced by the nature of the nucleophile, the leaving group, and the solvent.
| Substrate | Nucleophile | Conditions | Product Yield (%) | Reference |
| Methyl 4-fluoro-3-nitrobenzoate | Aniline | K₂CO₃, DMF, 80 °C | 92 | [8] |
| Methyl 4-fluoro-3-nitrobenzoate | Benzylamine | K₂CO₃, DMF, 80 °C | 95 | [8] |
| Methyl 4-fluoro-3-nitrobenzoate | Morpholine | K₂CO₃, DMF, 80 °C | 98 | [8] |
| 2-Halobenzonitrile | Ketone | KOtBu, then Cu(OAc)₂, Toluene (B28343), 100 °C | Good | [9] |
Detailed Experimental Protocols
Synthesis of 2-Nitrobenzoyl Chloride
2-Nitrobenzoyl chloride is a key intermediate, providing an activated form of the carboxylic acid for subsequent reactions like amide and ester formation.[10][11]
-
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2-nitrobenzoic acid and toluene.
-
Add a catalytic amount of pyridine.
-
Slowly add an excess of thionyl chloride (e.g., 2 equivalents) to the mixture.
-
Heat the reaction mixture under reflux (a temperature of 90°C for 12 hours has been reported for a similar substrate to achieve high yields).[11]
-
The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride and toluene by distillation.
-
The resulting 2-nitrobenzoyl chloride can be purified by vacuum distillation.[11]
-
Protection of an Amine with 2-Nitrobenzyl Chloroformate
This protocol describes the formation of a 2-nitrobenzyloxycarbonyl (Z(2-NO2)) protected amine.
-
Materials:
-
Amine-containing substrate
-
2-Nitrobenzyl chloroformate
-
Base (e.g., NaHCO₃, pyridine)
-
Solvent (e.g., dioxane, acetone, water/dioxane mixture)
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent system.
-
Add the base to the solution. For aqueous systems, sodium bicarbonate is a suitable choice.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-nitrobenzyl chloroformate in a suitable solvent (e.g., dioxane) dropwise to the cooled amine solution with stirring.[7]
-
Allow the reaction to warm to room temperature and stir overnight.[7]
-
Remove the organic solvent under reduced pressure.
-
Partition the residue between an aqueous acidic solution (e.g., 1 M NaHSO₄) and an organic solvent (e.g., CH₂Cl₂).[7]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Spectroscopic Characterization of a 2-Nitrobenzyl Protected Amine:
-
¹H NMR: Expect to see characteristic signals for the benzylic protons (CH₂) of the 2-nitrobenzyl group, typically as a singlet around 5.3-5.5 ppm. The aromatic protons of the 2-nitrophenyl ring will appear in the aromatic region (around 7.5-8.1 ppm).[12][13]
-
¹³C NMR: The benzylic carbon will appear around 65-70 ppm. The carbonyl carbon of the carbamate (B1207046) will be in the range of 155-160 ppm.
-
IR Spectroscopy: A strong absorption for the carbamate carbonyl (C=O) stretch will be present around 1700-1720 cm⁻¹. The nitro group will show characteristic stretches around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
Photocleavage of a 2-Nitrobenzyl Protected Amine
This protocol provides a general method for the deprotection of a Z(2-NO2) protected amine using UV light.
-
Materials:
-
Z(2-NO2) protected amine
-
Solvent (e.g., ethanol, dioxane, chloroform)
-
-
Procedure:
-
Prepare a dilute solution (e.g., 0.01-0.05 M) of the Z(2-NO2) protected substrate in the chosen solvent.[7]
-
Place the solution in a UV-transparent reaction vessel (e.g., Pyrex or quartz).
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a wavelength greater than 320 nm to avoid damage to sensitive amino acids like tryptophan.[7]
-
The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting material and the appearance of the deprotected amine.
-
Upon completion, the solvent is removed, and the crude product can be purified by standard methods to separate the deprotected amine from the 2-nitrosobenzaldehyde byproduct.
-
Reduction of 2-Nitrobenzoic Acid to 2-Aminobenzoic Acid
This is a fundamental transformation for the use of 2-nitrobenzoates as precursors to nitrogen-containing heterocycles.
-
Materials:
-
2-Nitrobenzoic acid
-
Reducing agent (e.g., SnCl₂·2H₂O, or H₂ gas with Pd/C catalyst)
-
Solvent (e.g., ethanol, ethyl acetate (B1210297) for catalytic hydrogenation; ethanol/HCl for SnCl₂)
-
-
Procedure (using SnCl₂·2H₂O):
-
Dissolve 2-nitrobenzoic acid in ethanol.
-
Add a solution of tin(II) chloride dihydrate (typically 4-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH is basic, which will precipitate tin salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-aminobenzoic acid.
-
Conclusion
This compound and its derivatives are remarkably versatile and powerful reagents in modern organic synthesis. Their utility as precursors for important heterocyclic scaffolds like quinazolines, their application in photolabile and traditional protecting group strategies, and their role in facilitating nucleophilic aromatic substitution reactions underscore their significance. The predictable reactivity and the potential for diverse functionalization make this compound a valuable tool for researchers in drug discovery, materials science, and synthetic methodology development. This guide provides a foundational understanding and practical protocols to leverage the full potential of this important class of compounds.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 10. chembk.com [chembk.com]
- 11. 2-Nitrobenzoyl chloride | 610-14-0 | Benchchem [benchchem.com]
- 12. 2-Nitrobenzyl bromide(3958-60-9) 1H NMR [m.chemicalbook.com]
- 13. 2-Nitrobenzyl alcohol(612-25-9) 1H NMR spectrum [chemicalbook.com]
safety and handling precautions for methyl 2-nitrobenzoate
An In-depth Technical Guide to the Safety and Handling of Methyl 2-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not a substitute for a comprehensive, site-specific risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all applicable institutional and regulatory guidelines.
Introduction
Methyl this compound (CAS No. 606-27-9) is a chemical intermediate frequently utilized in organic synthesis, including the development of pharmaceuticals and dyes.[1] While it is generally not classified as a hazardous substance under GHS and OSHA 2012 criteria, it is crucial to recognize that its toxicological properties have not been exhaustively investigated.[2][3][4] Therefore, prudent handling practices and adherence to standard laboratory safety protocols are essential to minimize potential exposure and ensure a safe research environment.
This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to methyl this compound.
Chemical and Physical Properties
A summary of the key quantitative physical and chemical properties of methyl this compound is presented below. These values are compiled from various safety data sheets and chemical databases; minor discrepancies may exist due to different measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 606-27-9 | [2] |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2][5] |
| Appearance | Amber or clear yellow to orange-brownish liquid | [5][6] |
| Melting Point | -13 °C (8.6 °F) | [3] |
| Boiling Point | 104-106 °C @ 0.1 mmHg 95-106 °C @ 1 mmHg 275 °C @ 760 mmHg (lit.) | [3] |
| Density | 1.28 g/mL at 25 °C | [3] |
| Flash Point | > 112 °C (> 233.6 °F) | [3] |
| Solubility | No data available | |
| Vapor Pressure | No data available | |
| Refractive Index | n20/D 1.534 (lit.) | [3] |
Hazard Identification and Classification
According to multiple suppliers and regulatory databases, methyl this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3][4]
-
GHS Classification: Not classified.[4]
-
Carcinogenicity: Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.
Despite the lack of formal classification, it is critical to handle the substance with care, as the full toxicological profile is incomplete. Potential, unclassified hazards could include irritation upon contact with skin or eyes.
Safe Handling and Storage
Handling
-
Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is recommended for procedures that may generate vapors or mists.[6] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale vapors.[3] Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
-
General Practices: Handle in accordance with good industrial hygiene and safety practices.[6]
Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Incompatible Materials: Store away from strong oxidizing agents.[8]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedures.
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to NIOSH (US) or EN 166 (EU) standards.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.
-
Clothing: Wear a lab coat or other impervious clothing to prevent skin exposure. The type of body protection must be selected according to the concentration and amount of the substance at the specific workplace.
-
-
Respiratory Protection: Respiratory protection is generally not required under normal use conditions with adequate ventilation. For nuisance exposures or in situations where ventilation is insufficient, use a respirator with an appropriate cartridge (e.g., type OV/AG (US) or ABEK (EU EN 14387)).
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Consult a physician if irritation occurs.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or Poison Control Center immediately.[6]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[2]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment as detailed in Section 5.0.
-
Environmental Precautions: No special environmental precautions are typically required. However, prevent the substance from entering drains.[6]
-
Containment and Cleanup: For liquid spills, absorb with an inert material (e.g., sand, vermiculite). Sweep up the material and place it into a suitable, closed, and labeled container for disposal.[3][6]
Experimental Protocols
The following protocols are adapted from standard laboratory safety guidelines and should be customized as part of a site-specific risk assessment before working with methyl this compound.
Protocol: Chemical Hazard and Risk Assessment
Objective: To systematically identify hazards and evaluate risks associated with laboratory procedures involving methyl this compound and to implement appropriate control measures.
Methodology:
-
Hazard Identification:
-
Review the Safety Data Sheet (SDS) for methyl this compound to understand its physical properties, stability, and any (though currently unclassified) potential health effects.[1]
-
Identify procedural hazards: Consider the scale of the reaction, operating temperatures and pressures, and potential for generating vapors or aerosols.[9]
-
Evaluate the hazards of all other chemicals used in the procedure.[9]
-
-
Risk Evaluation:
-
Implementation of Control Measures:
-
Apply the hierarchy of controls:[11]
-
Elimination/Substitution: If possible, substitute with a less hazardous chemical.
-
Engineering Controls: Specify the use of a chemical fume hood, local exhaust ventilation, or a glove box.
-
Administrative Controls: Develop and document safe work practices, limit the quantity of material used, and ensure personnel are trained on this specific protocol.[12]
-
Personal Protective Equipment (PPE): Define the specific PPE required for each task (e.g., nitrile gloves, safety goggles).
-
-
-
Final Risk Assessment:
-
Re-evaluate the risk level for each step after control measures are implemented. The final risk level should be acceptably low.[11]
-
Document the complete risk assessment, including the identified hazards, control measures, and final risk level. This document must be reviewed and approved by the Principal Investigator or laboratory supervisor.[9]
-
-
Review and Update: The risk assessment must be reviewed annually or whenever there is a significant change to the procedure, scale, or personnel.[10]
Protocol: Selection of Chemical Protective Gloves
Objective: To select appropriate gloves that provide adequate protection against dermal exposure to methyl this compound during specific laboratory tasks.
Methodology:
-
Hazard and Task Analysis:
-
Confirm the chemical to be handled is methyl this compound. Note that it is a liquid organic compound.
-
Determine the type of contact:
-
Consider other hazards present, such as sharp objects or temperature extremes.[14]
-
-
Consult Glove Compatibility Charts:
-
Review glove manufacturer's chemical resistance guides for data on methyl this compound or similar aromatic nitro compounds.
-
Pay attention to key metrics:
-
Breakthrough Time: The time it takes for the chemical to be detected on the inside of the glove.
-
Permeation Rate: The rate at which the chemical passes through the glove material.
-
Degradation: Physical changes to the glove material upon chemical contact (swelling, cracking, etc.).[15]
-
-
If specific data is unavailable, select gloves based on resistance to the chemical class (e.g., aromatic esters).
-
-
Glove Selection and Inspection:
-
Based on the analysis, select a glove material (e.g., Nitrile, Neoprene, Butyl rubber) and appropriate thickness. For general lab use with incidental contact, nitrile gloves are a common and effective choice.[13]
-
Ensure the chosen gloves provide the necessary dexterity for the task.[14]
-
Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[15]
-
-
Proper Use and Disposal:
-
Don gloves and remove them using the proper technique to avoid contaminating the skin.
-
Do not reuse disposable gloves.
-
Dispose of contaminated gloves as hazardous waste in accordance with institutional guidelines.[13]
-
Protocol: Laboratory Spill Management
Objective: To provide a safe and effective procedure for cleaning up a minor laboratory spill of methyl this compound. This protocol applies only to minor spills (<1 Liter) that can be safely managed by trained laboratory personnel.[16]
Methodology:
-
Immediate Response (First 30 seconds):
-
Alert personnel in the immediate area of the spill.[5]
-
If any material has splashed onto a person, immediately escort them to a safety shower or eyewash station and begin decontamination.[17]
-
If the spill is flammable (note: methyl this compound has a high flash point), turn off nearby ignition sources.[16]
-
-
Assessment and Confinement:
-
Assess the extent of the spill and ensure it is a "minor spill" that does not pose an immediate respiratory or fire hazard.
-
If the spill is major or you are unsure, evacuate the area, close the door, and contact your institution's emergency response team.[16]
-
Contain the spill by placing absorbent dikes or pads around the perimeter, working from the outside in.[17]
-
-
Cleanup Procedure:
-
Don appropriate PPE: chemical safety goggles, a lab coat, and double-layered chemical-resistant gloves (e.g., nitrile).[5]
-
Apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) over the entire spill.[16]
-
Allow the liquid to be fully absorbed.
-
Carefully scoop the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a designated, sealable waste container.[2]
-
-
Decontamination and Disposal:
-
Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (if appropriate) or soap and water.[17]
-
Place all contaminated cleaning materials (gloves, towels, etc.) into the hazardous waste container.[2]
-
Label the waste container clearly as "Spill Debris containing Methyl this compound."
-
Arrange for hazardous waste pickup through your institution's environmental health and safety office.[5]
-
Wash hands thoroughly with soap and water after the cleanup is complete.
-
Visualizations: Workflows and Logical Relationships
Safe Handling Workflow
Caption: Experimental workflow for handling methyl this compound.
Hazard Mitigation Pathways
Caption: Logical relationship between exposure routes and control measures.
Disposal Considerations
Dispose of unused product and contaminated materials as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of material into the general trash or down the drain. All disposal practices must be in accordance with local, state, and federal regulations.
Toxicological and Ecological Information
-
Acute Toxicity: No acute toxicity information is available for this product. The toxicological properties have not been fully investigated.[3]
-
Carcinogenicity, Mutagenicity, Reproductive Effects: No data is available to indicate that the product or any of its components are mutagenic, carcinogenic, or have reproductive effects.[3]
-
Ecotoxicity: Ecotoxicological data is not available. Do not empty into drains or allow the product to reach the environment.[6][8]
-
Persistence and Degradability: No data available.
-
Bioaccumulation: No data available.
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. afd.calpoly.edu [afd.calpoly.edu]
- 3. fishersci.com [fishersci.com]
- 4. Methyl this compound | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. fishersci.com [fishersci.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 13. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 14. CCOHS: Chemical Protective Clothing - Glove Selection [ccohs.ca]
- 15. ehs.sfsu.edu [ehs.sfsu.edu]
- 16. qcbr.queens.org [qcbr.queens.org]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
The Ubiquitous Nitro-Group: A Technical Guide to the Natural Occurrence of Nitroaromatic Compounds in the Environment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroaromatic compounds (NACs), a class of organic molecules characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, are predominantly recognized for their anthropogenic origins and associated environmental concerns.[1][2] However, a significant and diverse array of these compounds are also naturally synthesized by various biological and atmospheric processes. This technical guide provides an in-depth exploration of the natural occurrence of nitroaromatic compounds, detailing their sources, biosynthesis, and environmental concentrations. Furthermore, it outlines the key experimental protocols for their detection and analysis, and visualizes the complex biosynthetic pathways and analytical workflows. Understanding the natural background of these compounds is crucial for environmental assessment, toxicology, and the discovery of novel bioactive molecules.
Introduction to Naturally Occurring Nitroaromatic Compounds
While the majority of nitroaromatic compounds in the environment are synthetic, used in the production of explosives, pesticides, dyes, and pharmaceuticals, nature has its own repertoire of these molecules.[1][3] Naturally occurring nitroaromatics are found in a wide range of organisms, including bacteria, fungi, and plants.[3] They also form in the atmosphere through chemical reactions.[2][3] These compounds exhibit a broad spectrum of biological activities and play various roles in their producing organisms. The study of these natural nitroaromatics offers insights into unique biochemical pathways and potential new drug leads.
Major Sources of Naturally Occurring Nitroaromatic Compounds
The natural production of nitroaromatic compounds can be broadly categorized into two main pathways: atmospheric formation and biological synthesis.
Atmospheric Formation
In atmospheric environments, particularly in urban settings, nitroaromatic compounds can be formed through gas-phase reactions.[2][3] Hydrocarbons released from the incomplete combustion of fossil fuels and natural combustion processes can react with nitrogen oxides (NOx) in the presence of sunlight.[2][3] This process, initiated by hydroxyl radicals, can lead to the formation of various nitroaromatic compounds, including nitrobenzene, nitrotoluenes, and nitronaphthalenes.[3]
Biosynthesis in Living Organisms
A diverse range of nitroaromatic compounds are synthesized by microorganisms and plants. These compounds often serve as defense mechanisms, signaling molecules, or antibiotics. Notable examples include:
-
Chloramphenicol (B1208): An antibiotic produced by the soil bacterium Streptomyces venezuelae.[3] Its biosynthesis starts from the shikimate pathway, leading to chorismic acid, which is then converted to p-aminobenzoic acid (PABA) and subsequently to chloramphenicol.[3]
-
3-Nitropropionic Acid (3-NPA): A neurotoxin found in a variety of fungi and leguminous plants.[4][5][6] In fungi like Aspergillus oryzae, its biosynthesis involves an amine oxidase and a decarboxylase.[4][5] It acts as a potent inhibitor of succinate (B1194679) dehydrogenase in the mitochondrial electron transport chain.[7][8]
-
Aristolochic Acids: A group of nephrotoxic and carcinogenic nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus.[9][10] Their biosynthesis is believed to involve the oxidative cleavage of an aporphine (B1220529) alkaloid precursor, which itself is derived from the benzyltetrahydroisoquinoline pathway.[9][11]
-
2-Nitrophenol: Utilized as an aggregation pheromone by certain species of ticks.[5]
-
Nitrophenylethane: Found in plants such as Aniba canelilla.[5]
Quantitative Data on Natural Occurrence
The concentration of naturally occurring nitroaromatic compounds varies significantly depending on the source and the environmental matrix. The following tables summarize available quantitative data for some of the key compounds.
Table 1: Concentration of Chloramphenicol in Environmental Samples
| Sample Matrix | Concentration | Location/Source | Reference |
| Aquaculture Pond Water | 112.3 ng/L | China | [12] |
| Aquaculture Pond Sediment | 0.1957 mg/kg | China | [12] |
| Carp (Branchia) | > 0.3 µg/kg | China | [12] |
| Lake Water | Not detected to levels requiring preconcentration | - | [13] |
Table 2: Concentration of 3-Nitropropionic Acid (3-NPA) in Plants
| Plant Species | Concentration (dry weight) | Notes | Reference |
| Securigera varia | 0.5–1.0 g/100 g | High variation observed | [14] |
| Lotus corniculatus | Trace quantities (< 25 ng/ml) | Below limit of quantification | [14] |
| Anthyllis vulneraria | Variable, one sample comparable to S. varia | Most samples had low concentrations | [14] |
Table 3: Concentration of Aristolochic Acids in Aristolochia Species
| Plant Species | Aristolochic Acid I (mg/kg) | Aristolochic Acid II (mg/kg) | Reference |
| Aristolochia debilis | 790 - 1080 | 80 - 180 | [15] |
| Aristolochia manshuriensis | 1690 - 8820 | 140 - 1000 | [15] |
| Aristolochia fangchi | 1030 - 2220 | 40 - 220 | [15] |
| Aristolochia contorta | - | < 1 - 115 | [15] |
| Aristolochia bracteolata | 12.98 g/kg | 49.03 g/kg | [16] |
Experimental Protocols for Detection and Analysis
The accurate detection and quantification of nitroaromatic compounds in environmental and biological samples are critical for research and risk assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common analytical techniques.
Sample Preparation
Effective sample preparation is crucial to remove interfering substances and concentrate the target analytes.
-
Water Samples: Solid-phase extraction (SPE) is a common method for preconcentrating nitroaromatics from water.[17] For instance, for the analysis of phenols and nitrophenols, polymeric cartridges like Lichrolut EN can be used.[18][19]
-
Soil and Sediment Samples: Solvent extraction is typically employed.[17] Acetonitrile (B52724) is a common solvent for extracting a wide range of nitroaromatic compounds.[17] The extract is then filtered and may require further cleanup steps.
-
Plant and Biological Tissues: Methanol extraction followed by chromatographic separation is a standard procedure for isolating compounds like aristolochic acids.[15]
Analytical Instrumentation and Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (column) and a mobile phase. Reversed-phase columns (e.g., C18) are commonly used for nitroaromatic compounds.[20]
-
Detection:
-
UV-Vis Detection: Many nitroaromatic compounds absorb ultraviolet light, allowing for their detection and quantification.[21]
-
Mass Spectrometry (MS) and Tandem MS (MS/MS): Coupling HPLC with MS provides high sensitivity and selectivity, enabling the identification and quantification of trace levels of compounds in complex matrices.[22][23] Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources.[23]
-
-
Example Protocol for Nitrophenols in Water:
-
Preconcentration: Pass the water sample through an SPE cartridge.
-
Elution: Elute the retained analytes with a suitable solvent (e.g., methanol).
-
HPLC-UV Analysis: Inject the eluate into an HPLC system equipped with a C18 column and a UV detector. A mobile phase of acetonitrile and buffered water is often used in a gradient or isocratic elution.[18][19]
-
-
-
Gas Chromatography (GC):
-
Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column.
-
Detection:
-
Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds like nitroaromatics.[17]
-
Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass spectrum of the compound.
-
-
Example Protocol for Nitroaromatics in Soil:
-
Extraction: Extract the soil sample with a suitable solvent (e.g., acetonitrile).
-
Cleanup: The extract may be cleaned up using techniques like solid-phase extraction.
-
GC-ECD/MS Analysis: Inject a small volume of the final extract into the GC system. The separation is achieved on a suitable capillary column, and the compounds are detected by ECD or MS.[17]
-
-
Visualizing Biosynthetic and Analytical Pathways
The following diagrams, created using the DOT language, illustrate key biosynthetic pathways and a general analytical workflow for nitroaromatic compounds.
Biosynthetic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. How Fungi Biosynthesize 3-Nitropropanoic Acid: The Simplest yet Lethal Mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 10. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of aristolochic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Separation, concentration and determination of chloramphenicol in environment and food using an ionic liquid/salt aqueous two-phase flotation system coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. Simultaneous determination of six nitroaromatic compounds and three anions in environmental matrices using a liquid chromatography-ion chromatography coupled system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Methyl 3-Nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-nitrobenzoate is a valuable intermediate in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other bioactive molecules. The introduction of a nitro group to the meta position of the methyl benzoate (B1203000) ring deactivates it towards further electrophilic substitution while providing a functional group that can be readily converted to other moieties, such as an amino group. This protocol details a standard laboratory procedure for the synthesis of methyl 3-nitrobenzoate via the electrophilic aromatic substitution (nitration) of methyl benzoate. An alternative pathway through the Fischer esterification of 3-nitrobenzoic acid is also briefly discussed.
The primary synthesis route involves the reaction of methyl benzoate with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1] The ester group of methyl benzoate is a meta-director, leading to the preferential formation of the 3-nitro isomer.[2] Subsequent purification of the crude product is typically achieved by recrystallization.[3]
Materials and Methods
Reagents and Equipment:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
-
Distilled water
-
Conical flasks
-
Beakers
-
Measuring cylinders
-
Dropping pipette
-
Magnetic stirrer and stir bar (optional)
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Hot plate
-
Melting point apparatus
Experimental Protocol: Nitration of Methyl Benzoate
-
Preparation of the Nitrating Mixture: In a clean, dry test tube, carefully combine 1.5 cm³ of concentrated nitric acid and 1.5 cm³ of concentrated sulfuric acid.[4] Cool this mixture in an ice bath.[4]
-
Reaction Setup: In a 50 cm³ conical flask, place 2.0 g of methyl benzoate.[5] Begin cooling the flask in an ice bath.
-
Addition of Sulfuric Acid: Slowly and with constant swirling, add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate in the ice bath.[4]
-
Nitration Reaction: Using a dropping pipette, add the chilled nitrating mixture to the methyl benzoate solution dropwise over a period of approximately 15 minutes.[4] It is crucial to maintain the reaction temperature below 6-15°C throughout the addition to minimize the formation of by-products.[4][6][7]
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[4][5]
-
Product Precipitation: Carefully pour the reaction mixture onto approximately 20-50 g of crushed ice in a beaker.[5][6] The crude methyl 3-nitrobenzoate will precipitate as a solid.[5]
-
Isolation of Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[4] Wash the crude product with a small amount of ice-cold water to remove residual acids.[5]
Purification: Recrystallization
-
The crude product can be purified by recrystallization from a suitable solvent.[3] Common solvent systems include hot methanol or a mixture of hot ethanol and water.[3]
-
Transfer the crude solid to a conical flask and add a minimum amount of the hot solvent until the solid just dissolves.[8][9]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.[5]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.[5]
-
Dry the purified crystals, ideally in a low-temperature oven (below 50°C), before proceeding with characterization.[5][8]
Characterization
The identity and purity of the synthesized methyl 3-nitrobenzoate can be confirmed by determining its melting point and acquiring spectroscopic data. The expected melting point for pure methyl 3-nitrobenzoate is 78°C.[3][4] Spectroscopic data for characterization can be found in various sources.[10][11][12][13]
Alternative Synthesis: Fischer Esterification
An alternative method for synthesizing methyl 3-nitrobenzoate is the Fischer esterification of 3-nitrobenzoic acid.[14] This reaction involves heating 3-nitrobenzoic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid.[14][15] This method may be preferred if 3-nitrobenzoic acid is a more readily available starting material.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Methyl Benzoate | 2.0 g | [4][5] |
| Concentrated H₂SO₄ | 4.0 cm³ (added to methyl benzoate) | [4][5] |
| Concentrated HNO₃ | 1.5 cm³ | [4][5] |
| Concentrated H₂SO₄ | 1.5 cm³ (for nitrating mixture) | [4] |
| Reaction Conditions | ||
| Reaction Temperature | Below 6-15°C | [4][6][7] |
| Addition Time | ~15 minutes | [4][5] |
| Standing Time | 15 minutes | [4][5] |
| Product Information | ||
| Theoretical Yield | ~2.66 g | (Calculated) |
| Expected Melting Point | 78°C | [3][4] |
Safety Precautions
-
Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[4] Always handle them with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methyl benzoate is moderately harmful.[4]
-
Ethanol is flammable; therefore, a hot plate should be used for heating during recrystallization instead of an open flame.[4]
-
Always add acid to water, not the other way around, when preparing solutions.
Experimental Workflow Diagram
Caption: Synthesis and purification workflow for methyl 3-nitrobenzoate.
References
- 1. typhoonhomewares.com [typhoonhomewares.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. Example method section for a chemistry laboratory report Preparation of Methyl 3-Nitrobenzoate - Wrasse [wrasse.plymouth.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aiinmr.com [aiinmr.com]
- 12. rsc.org [rsc.org]
- 13. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. brainly.com [brainly.com]
Application of 2-Nitrobenzoate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-nitrobenzoate and its derivatives as pivotal intermediates in the synthesis of various pharmaceuticals. The unique chemical properties of the 2-nitrobenzoyl moiety, particularly the reactivity of the nitro group, render it an essential building block in the construction of complex heterocyclic structures prevalent in many active pharmaceutical ingredients (APIs).
Synthesis of Erlotinib: A Kinase Inhibitor
Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a key therapeutic agent in the treatment of non-small-cell lung cancer. A crucial intermediate in its synthesis is ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The synthesis involves the reduction of the nitro group to an amine, which then undergoes cyclization to form the quinazolinone core of the drug.
Quantitative Data for Erlotinib Synthesis
| Step | Starting Material | Reagents and Solvents | Product | Yield (%) | Reference |
| Nitration | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | Acetic acid, Nitric acid | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | 92.75 | [1] |
| Reduction | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | 2-Propanol, Pd/C, Ammonium (B1175870) formate (B1220265), Water | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 95.1 | [2] |
| Cyclization | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide (B127407), Ammonium formate | 6,7-bis(2-methoxyethoxy)-4-quinazolone | 79.6 | [2] |
| Chlorination | 6,7-bis(2-methoxyethoxy)-4-quinazolone | Toluene (B28343), Dimethylammoniumpyridine, POCl₃ | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 90.3 | [2] |
| Final Assembly | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | Water, 3-ethynylaniline, HCl | Erlotinib hydrochloride | 87.5 | [2] |
Experimental Protocols for Erlotinib Synthesis
Protocol 1: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate [1][2]
-
Dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate (30 g) in acetic acid (90 ml).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add concentrated nitric acid (25 ml) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the mixture into ice water.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate [1][2]
-
To a flask containing 10% Pd/C (45 mg), add 2-propanol (1.59 mL).
-
Add a solution of ammonium formate (0.265 g) in water (0.2 mL) to the flask and stir for 1 minute at room temperature to activate the catalyst.
-
Add ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (0.15 g, 0.41 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 20 minutes.
-
Filter the reaction mixture and wash the solid with ethyl acetate and 2-propanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and dry the organic phase over anhydrous sodium sulfate to obtain the product.
Erlotinib Synthesis Workflow
Caption: Synthetic workflow for Erlotinib Hydrochloride.
Synthesis of Niraparib: A PARP Inhibitor
Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. A key starting material for its synthesis is methyl 3-formyl-2-nitrobenzoate.
Quantitative Data for Niraparib Intermediate Synthesis
| Step | Starting Material | Reagents and Solvents | Product | Yield (%) | Purity (%) | Reference |
| Chlorination | Methyl 3-methyl-2-nitrobenzoate | Dichloromethane (B109758), Chlorine, UV light | Methyl 3-(dichloromethyl)-2-nitrobenzoate | - | 92 | [3] |
| Hydrolysis | Methyl 3-(dichloromethyl)-2-nitrobenzoate | Dichloromethane, Zinc chloride, Tetrabutylammonium (B224687) bromide, Sodium bicarbonate | Methyl 3-formyl-2-nitrobenzoate | 81 | 99.1 | [3] |
Experimental Protocols for Niraparib Intermediate Synthesis
Protocol 3: Synthesis of Methyl 3-(dichloromethyl)-2-nitrobenzoate [3]
-
Dissolve methyl 3-methyl-2-nitrobenzoate (50 g, 0.256 mol) in dichloromethane (600 g) in a reaction vessel equipped with a 250W UV lamp.
-
Cool the solution to 0-10 °C and slowly introduce chlorine gas (70 g, 0.987 mol) over 3 hours while irradiating with the UV lamp.
-
Monitor the reaction by sampling until the starting material is less than 0.1%.
-
Stop the chlorine gas flow and purge the system with nitrogen to remove generated hydrogen chloride gas. The resulting solution is used directly in the next step.
Protocol 4: Synthesis of Methyl 3-formyl-2-nitrobenzoate [3]
-
To the reaction solution from the previous step, add tetrabutylammonium bromide (2.5 g, 7.75 mmol).
-
Add a 10% aqueous solution of zinc chloride (100 g, 73.4 mmol).
-
Stir the mixture at 20-30 °C.
-
Maintain the pH of the reaction system at 6-8 by dropwise addition of a 10% aqueous sodium bicarbonate solution to prevent ester hydrolysis.
-
After 5 hours, once the starting material is less than 0.6%, stop the reaction.
-
Separate the layers and wash the lower organic layer with water (50 g).
-
Remove the dichloromethane by distillation under reduced pressure.
-
Add toluene (150 g) to the solid residue and heat to 50 °C to dissolve.
-
Cool the solution to 0-5 °C and maintain for 0.5 hours to crystallize the product.
-
Filter the solid, rinse with cold toluene (30 g), and dry to obtain the final product.
Niraparib Intermediate Synthesis Workflow
Caption: Synthesis of a key intermediate for Niraparib.
General Synthesis of Quinazolin-4(3H)-ones
2-Nitrobenzoic acid and its derivatives are versatile precursors for the synthesis of quinazolin-4(3H)-ones, a scaffold present in numerous biologically active compounds. A common strategy involves the reduction of the nitro group followed by cyclocondensation.
General Protocol for Quinazolinone Synthesis
-
Reduction of the Nitro Group: The 2-nitrobenzoic acid derivative is reduced to the corresponding 2-aminobenzoic acid derivative. Common reducing agents include tin(II) chloride, catalytic hydrogenation (e.g., Pd/C with a hydrogen source like H₂ gas or ammonium formate), or zinc dust in acetic acid.[4][5]
-
Cyclocondensation: The resulting 2-aminobenzoic acid derivative is then reacted with a suitable one-carbon source, such as formamide or orthoesters, often at elevated temperatures, to form the quinazolinone ring.[6][7] Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.[7]
Quinazolinone Synthesis Logical Flow
Caption: Logical flow for quinazolinone synthesis.
This compound as a Photoremovable Protecting Group
The 2-nitrobenzyl group, derived from 2-nitrobenzoic acid, serves as a valuable photoremovable protecting group in organic synthesis, particularly in peptide and oligonucleotide synthesis.[8][9] This group can be attached to functional groups like carboxyls and amides and can be cleaved with high spatial and temporal control by irradiation with UV light, typically around 350 nm.[9][10] This allows for the selective deprotection of molecules without the need for harsh chemical reagents.
General Protocol for Photoremovable Protection and Deprotection
-
Protection: The carboxylic acid of a molecule (e.g., an amino acid side chain) is esterified with a 2-nitrobenzyl alcohol derivative. This is often achieved using standard coupling reagents like DCC and DMAP.[9]
-
Synthesis: The protected molecule is then used in subsequent synthetic steps, for example, in solid-phase peptide synthesis.[8]
-
Deprotection (Photolysis): The purified, protected molecule is dissolved in a suitable solvent (e.g., a mixture of DMF and methanol) and irradiated with a UV light source (e.g., a 365 nm LED) to cleave the 2-nitrobenzyl group and release the free carboxylic acid.[9]
Workflow for Photoremovable Protecting Group Application
Caption: Workflow for using 2-nitrobenzyl as a photoremovable protecting group.
References
- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A traceless approach for the parallel solid-phase synthesis of 2-(arylamino)quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Quantification of 2-Nitrobenzoate and its Metabolites by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzoic acid (2-NB) is an important industrial chemical and a potential environmental contaminant. Understanding its metabolic fate is crucial for toxicological assessment and bioremediation strategies. In biological systems, 2-nitrobenzoate is primarily metabolized through reduction of the nitro group and hydroxylation of the aromatic ring. The principal metabolites include 2-aminobenzoic acid (anthranilic acid), 2-hydroxybenzoic acid (salicylic acid), and catechol. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the simultaneous quantification of these aromatic compounds in various biological matrices.
This document provides detailed application notes and protocols for the quantification of this compound and its key metabolites using Reverse-Phase HPLC (RP-HPLC).
Metabolic Pathway of this compound
The metabolism of this compound can proceed through two primary pathways: reduction and oxidation. The reductive pathway leads to the formation of 2-aminobenzoate, a common biotransformation for nitroaromatic compounds. The oxidative pathway can result in the formation of salicylate (B1505791) and subsequently catechol.
HPLC Method for Simultaneous Quantification
This section details a robust RP-HPLC method for the simultaneous separation and quantification of this compound, 2-aminobenzoate, salicylate, and catechol.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-15 min: 10-50% B15-20 min: 50% B20-22 min: 50-10% B22-27 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV-Vis Detector at 230 nm |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC method. These values should be validated in the user's laboratory.
| Compound | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Catechol | ~ 4.5 | 0.5 - 100 | 0.1 | 0.5 |
| 2-Aminobenzoate | ~ 7.8 | 0.5 - 100 | 0.1 | 0.5 |
| Salicylate | ~ 10.2 | 0.5 - 100 | 0.1 | 0.5 |
| This compound | ~ 14.5 | 0.5 - 100 | 0.2 | 0.5 |
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each standard (this compound, 2-aminobenzoate, salicylate, and catechol) and dissolve in 10 mL of methanol (B129727) in separate volumetric flasks.
-
Working Standard Mixture: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase (initial conditions: 90% A, 10% B) to achieve a final concentration within the linear range for each analyte. A series of dilutions should be prepared to construct a calibration curve.
Sample Preparation from Biological Matrices
The choice of sample preparation method depends on the matrix and the required sensitivity. Protein precipitation is a simple and effective method for plasma samples, while solid-phase extraction is often preferred for urine to achieve higher purity and concentration.
This protocol is suitable for the rapid analysis of plasma samples.
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject 20 µL into the HPLC system.
This protocol provides a cleaner extract and allows for sample concentration, making it suitable for detecting low levels of metabolites in urine.
-
SPE Cartridge: C18, 100 mg/1 mL.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Acidify 1 mL of urine with 10 µL of formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject 20 µL into the HPLC system.
Method Validation
For use in regulated environments or for publication, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the simultaneous quantification of this compound and its primary metabolites in biological matrices. The provided protocols for sample preparation are designed to be straightforward and effective. For specific applications, optimization of both the chromatographic conditions and the sample preparation procedures may be necessary to achieve the desired performance characteristics. Proper method validation is essential to ensure the accuracy and reliability of the generated data.
Application Notes and Protocols for the Reduction of 2-Nitrobenzoate to 2-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of 2-nitrobenzoate to 2-aminobenzoate (B8764639) (anthranilic acid), a crucial transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The protocols outlined below cover widely used and effective methods, including catalytic hydrogenation, chemical reduction, and catalytic transfer hydrogenation.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aryl amines are versatile intermediates. The choice of reduction methodology for this compound is critical to ensure high yield and purity while considering factors such as substrate compatibility, safety, cost, and environmental impact. This document offers a comparative overview of several robust methods.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for common methods used in the reduction of this compound and analogous compounds. This information provides a basis for method selection based on desired outcomes such as yield, reaction time, and reaction conditions.
| Method | Reagents & Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ gas, 5-10% Pd/C | Methanol (B129727), Ethanol | Room Temperature | 2 - 12 | >95 | Highly efficient and clean. Requires specialized hydrogenation equipment.[1][2] |
| H₂ gas, Raney Nickel | Methanol, Water/NaOH | 50 - 100 | ~2 | 90 - 92 | Cost-effective alternative to palladium, may require higher temperatures and pressures. Tolerates halogens well.[3][4] | |
| Chemical Reduction | Sodium Dithionite (B78146) (Na₂S₂O₄) | Water, DMF/Water | 90 | 5 | Up to 92 | Mild, metal-free alternative.[5] Tolerant to many functional groups.[6] Reaction can be exothermic.[6] |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol, HCl | Reflux (~78) | 1.5 | >95 | High yield and avoids pressurized hydrogen, but generates tin waste.[3] | |
| Catalytic Transfer Hydrogenation | Ammonium (B1175870) Formate (B1220265) (HCOONH₄), 10% Pd/C | Methanol, THF/Methanol | Room Temperature | 0.25 - 1 | High | Avoids the use of gaseous hydrogen.[7][8] The reaction is often rapid and occurs under mild conditions.[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst, a method known for its high efficiency and clean product formation.[1]
Materials:
-
2-Nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-nitrobenzoic acid in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge the system with an inert gas to remove any oxygen.
-
Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 1-4 atm or a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (typically 2-12 hours), carefully vent the excess hydrogen and purge the vessel with an inert gas.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain 2-aminobenzoic acid.
Visualization:
Protocol 2: Chemical Reduction using Sodium Dithionite
This method utilizes the reducing power of sodium dithionite in an aqueous medium, offering a metal-free alternative to catalytic hydrogenation.[6]
Materials:
-
2-Nitrobenzoic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve 2-nitrobenzoic acid in an aqueous solution of sodium hydroxide.
-
In a separate flask, prepare a solution of sodium dithionite in water.
-
Slowly add the sodium dithionite solution to the this compound solution with vigorous stirring. The reaction can be exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and maintain for the required time (e.g., 5 hours), or until the reaction is complete as monitored by TLC.[5]
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-aminobenzoic acid.
-
Alternatively, for better purity, extract the product into an organic solvent like ethyl acetate (B1210297) after acidification.[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualization:
Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is a convenient alternative to using pressurized hydrogen gas, employing ammonium formate as a hydrogen donor in the presence of a palladium catalyst.[8]
Materials:
-
2-Nitrobenzoic acid
-
Ammonium formate (HCOONH₄)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or a mixture of THF and Methanol
-
Filter aid (e.g., Celite®)
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzoic acid in methanol.
-
Carefully add the 10% Pd/C catalyst.
-
To this suspension, add ammonium formate (typically 3-5 equivalents) in portions.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with more solvent and filter through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Visualization:
Conclusion
The reduction of this compound to 2-aminobenzoate can be achieved through various effective methods. Catalytic hydrogenation offers high yields and purity but requires specialized equipment. Chemical reduction with agents like sodium dithionite or tin(II) chloride provides excellent alternatives, though waste disposal needs to be considered. Catalytic transfer hydrogenation presents a safe and convenient option that avoids the handling of hydrogen gas. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 5. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 9. zenodo.org [zenodo.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Bioremediation of 2-Nitrobenzoate Contaminated Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioremediation of soil contaminated with 2-nitrobenzoate (2NB), a toxic and recalcitrant environmental pollutant. The information is curated for professionals in research, environmental science, and drug development who are interested in microbial degradation processes.
Introduction
This compound is an isomer of nitrobenzoic acid used in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] Its presence in the environment poses a significant risk due to its toxicity and persistence.[1][2] Bioremediation offers a promising and environmentally friendly approach to detoxify 2NB-contaminated sites. This document focuses on the application of Arthrobacter sp. SPG, a bacterium capable of utilizing 2NB as its sole source of carbon and energy, for the bioremediation of contaminated soil.[1][3][4][5]
Bioremediation of this compound by Arthrobacter sp. SPG
Arthrobacter sp. SPG employs an oxidative pathway to degrade this compound, which is distinct from the reductive pathways more commonly observed in other bacteria.[1] This oxidative degradation involves the enzymatic conversion of 2NB to non-toxic intermediates, ultimately leading to their integration into central metabolic pathways.
Metabolic Pathway
The degradation of this compound by Arthrobacter sp. SPG proceeds through the following key steps:
-
Mono-oxygenation: this compound is converted to salicylate (B1505791) with the release of a nitrite (B80452) ion, a reaction catalyzed by this compound-2-monooxygenase.[1][3][4]
-
Hydroxylation: Salicylate is then hydroxylated to form catechol, a reaction mediated by salicylate hydroxylase.[1][3][4]
-
Ring Cleavage: The aromatic ring of catechol is cleaved by catechol-1,2-dioxygenase to produce cis,cis-muconic acid, which can then enter the tricarboxylic acid (TCA) cycle.[1][3][4]
This pathway is advantageous for bioremediation as it directly removes the nitro group as nitrite, which is less toxic than the amino compounds formed during reductive degradation.[1]
Quantitative Data Presentation
The efficiency of this compound bioremediation by Arthrobacter sp. SPG has been quantified in laboratory-scale soil microcosm studies. The following tables summarize the key findings.
Table 1: Degradation of this compound (100 ppm) in Soil Microcosms by Arthrobacter sp. SPG
| Days | Degradation in Sterile Soil (%) | Degradation in Non-Sterile Soil (%) |
| 2 | 0 | 0 |
| 4 | 25 | Not Reported |
| 6 | 45 | 47 |
| 8 | 70 | 80 |
| 10 | >90 | >90 |
| 12 | >90 | >90 |
Data sourced from microcosm studies conducted at 30°C and pH 7.0 with an inoculum size of 2 x 10⁸ CFU g⁻¹ soil.[1][6]
Table 2: Metabolites Detected During this compound Degradation
| Time (hours) | This compound | Salicylate | Catechol |
| 12 | Present | Not Detected | Not Detected |
| 24 | Present | Detected | Detected |
| 36 | Not Detected | Not Detected | Not Detected |
Metabolite analysis performed using HPLC and GC-MS on samples from liquid cultures.[1][6]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound bioremediation.
Protocol 1: Isolation and Culturing of this compound Degrading Bacteria
Objective: To isolate and cultivate bacterial strains capable of utilizing this compound as a sole carbon and energy source.
Materials:
-
Soil sample from a contaminated site
-
Minimal Salts Medium (MSM)
-
This compound (filter-sterilized stock solution)
-
Petri dishes
-
Incubator
-
Shaker
Procedure:
-
Enrichment Culture:
-
Prepare MSM containing (per liter): 4g Na₂HPO₄, 2g KH₂PO₄, 0.8g (NH₄)₂SO₄, 0.8g MgSO₄·7H₂O, and a trace element solution.[7] Adjust the pH to 7.0.
-
Add this compound to the sterilized MSM to a final concentration of 0.5 mM.[7]
-
Inoculate 100 mL of this medium in a 250 mL Erlenmeyer flask with 1 g of contaminated soil.
-
Incubate at 30°C on a rotary shaker at 200 rpm for 7 days.[7]
-
Transfer 10 mL of the culture to 90 mL of fresh 2NB-MSM and incubate under the same conditions. Repeat this step three times.[8]
-
-
Isolation of Pure Cultures:
-
Prepare MSM agar (B569324) plates containing 0.5 mM this compound.
-
Serially dilute the final enrichment culture and spread the dilutions onto the agar plates.
-
Incubate the plates at 30°C for 5-7 days until colonies appear.
-
Streak individual colonies onto fresh 2NB-MSM agar plates to obtain pure cultures.[8]
-
-
Culturing for Experiments:
Protocol 2: Soil Microcosm Bioremediation Study
Objective: To evaluate the bioremediation potential of an isolated bacterial strain in a controlled soil environment.
Materials:
-
Contaminated or spiked soil
-
Sterile glass beakers or jars (e.g., 250 mL)
-
Isolated bacterial culture (e.g., Arthrobacter sp. SPG)
-
This compound solution
-
Autoclave
-
Incubator
Procedure:
-
Soil Preparation:
-
Microcosm Setup:
-
Place a known amount of the prepared soil (e.g., 100 g) into each sterile beaker.[1]
-
Inoculate the designated microcosms with the bacterial culture to a specific cell density (e.g., 2 x 10⁸ CFU g⁻¹ soil).[6]
-
Adjust the moisture content of the soil (e.g., to 60% of its water holding capacity) with sterile distilled water.
-
Cover the beakers with a breathable material (e.g., aluminum foil with perforations) to allow for gas exchange while maintaining sterility.[1]
-
-
Incubation and Sampling:
Protocol 3: Analysis of this compound and its Metabolites by HPLC
Objective: To quantify the concentration of this compound and its degradation products (salicylate, catechol) in soil or liquid culture extracts.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or phosphoric acid
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Extraction (from soil):
-
To 1 g of soil sample, add a suitable extraction solvent (e.g., 5 mL of methanol or acetonitrile).
-
Vortex vigorously for 1 minute, then sonicate for 15-30 minutes.
-
Centrifuge the sample to pellet the soil particles.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase of methanol:water (e.g., 20:80, v/v) containing 1% glacial acetic acid.[6] The exact ratio may need to be optimized based on the specific column and compounds.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[6]
-
Column: Use a C18 reverse-phase column.[6]
-
Detection: Set the detector to monitor at a wavelength suitable for the compounds of interest (e.g., 254 nm for nitroaromatics).[10] A PDA detector can be used to scan a range of wavelengths.
-
Injection Volume: Inject 20 µL of the filtered extract.
-
Quantification: Create a standard curve using known concentrations of this compound, salicylate, and catechol to quantify the compounds in the samples based on their peak areas.
-
Protocol 4: GC-MS Analysis for Metabolite Identification
Objective: To confirm the identity of the degradation metabolites.
Materials:
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Appropriate capillary column (e.g., TR-5MS)
-
Helium (carrier gas)
-
Ethyl acetate (B1210297) (for extraction)
-
Derivatization agent (e.g., BSTFA, if necessary)
Procedure:
-
Sample Preparation:
-
Extract the metabolites from the liquid culture supernatant or soil extract with an equal volume of ethyl acetate.[6]
-
Evaporate the ethyl acetate layer to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in a small volume of methanol or a suitable solvent for injection.[6]
-
If the compounds are not volatile enough, perform a derivatization step (e.g., silylation) to increase their volatility.[11]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Program: Set an appropriate temperature program for the oven to separate the compounds. For example, start at a lower temperature and ramp up to a higher temperature.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
Identification: Identify the compounds by comparing their mass spectra with a library of known spectra (e.g., NIST).[1][6]
-
Protocol 5: Enzyme Assays
Objective: To measure the activity of the key enzymes involved in the this compound degradation pathway.
A. This compound-2-Monooxygenase Assay
Principle: The activity can be inferred by measuring the rate of substrate (2NB) depletion and the formation of products (salicylate and nitrite).
Procedure:
-
Prepare a cell-free extract from this compound-induced bacterial cells.
-
Set up a reaction mixture containing the cell-free extract, this compound, and necessary cofactors (e.g., NADH or NADPH) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
At different time points, stop the reaction (e.g., by adding acid or a solvent).
-
Analyze the samples for the amount of this compound remaining and the amount of salicylate and nitrite formed using HPLC and a colorimetric nitrite assay (e.g., Griess reagent), respectively.
B. Salicylate Hydroxylase Assay
Principle: This enzyme catalyzes the conversion of salicylate and NADH to catechol and NAD⁺. The enzyme activity can be measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.[3]
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer (pH 7.0), salicylate, and NADH.
-
Initiate the reaction by adding the cell-free extract.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH consumption (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
C. Catechol-1,2-Dioxygenase Assay
Principle: This enzyme converts catechol to cis,cis-muconic acid, which has a strong absorbance at 260 nm. The activity is determined by measuring the increase in absorbance at this wavelength.[12][13]
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer (pH 8.0) and catechol.[12][13]
-
Start the reaction by adding the cell-free extract.
-
Monitor the increase in absorbance at 260 nm over time using a spectrophotometer.[12][13]
-
Calculate the enzyme activity based on the rate of cis,cis-muconic acid formation (molar extinction coefficient is approximately 16,800 M⁻¹cm⁻¹).
Visualizations
The following diagrams illustrate the metabolic pathway of this compound degradation and a typical experimental workflow for a bioremediation study.
Caption: Oxidative degradation pathway of this compound by Arthrobacter sp. SPG.
Caption: General workflow for a soil microcosm bioremediation study.
References
- 1. Use of Liquid Industrial By-Products as Biostimulants in the Remediation of Hydrocarbon-Contaminated Soils | MDPI [mdpi.com]
- 2. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 3. Quantification of salicylate in serum by use of salicylate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG [frontiersin.org]
- 8. journal.unhas.ac.id [journal.unhas.ac.id]
- 9. aidic.it [aidic.it]
- 10. epa.gov [epa.gov]
- 11. ijern.com [ijern.com]
- 12. scielo.br [scielo.br]
- 13. Properties of catechol 1,2-dioxygenase in the cell free extract and immobilized extract of Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Bacterial Degradation of 2-Nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitrobenzoate (2-NB) is a nitroaromatic compound widely used in the synthesis of dyes, explosives, and pharmaceuticals.[1] Its presence in industrial effluents poses a significant environmental concern due to its toxicity and persistence.[2] Bioremediation using microorganisms offers a promising and eco-friendly approach for the detoxification of 2-NB-contaminated sites. This document provides detailed experimental setups and protocols for studying the bacterial degradation of this compound, focusing on the isolation of potent bacterial strains, elucidation of degradation pathways, and quantification of the degradation process.
Bacterial Strains and Degradation Pathways
Several bacterial strains have been identified with the ability to utilize this compound as a sole source of carbon and energy. These strains employ different metabolic pathways, broadly categorized as reductive and oxidative.
Table 1: Bacterial Strains and their this compound Degradation Pathways
| Bacterial Strain | Pathway Type | Key Intermediates | Key Enzymes | Reference |
| Cupriavidus sp. ST-14 | Reductive | 3-Hydroxyanthranilate | Not specified | [1] |
| Pseudomonas fluorescens KU-7 | Reductive | 2-Hydroxylaminobenzoate, 3-Hydroxyanthranilate | NADH:FMN reductase, Mutase | [3][4] |
| Ralstonia sp. SJ98 | Reductive | Anthranilate | Not specified | [1][3] |
| Arthrobacter sp. SPG | Oxidative | Salicylate (B1505791), Catechol | This compound-2-monooxygenase, Salicylate hydroxylase, Catechol-1,2-dioxygenase | [5][6] |
Reductive Degradation Pathway
In the reductive pathway, the nitro group of this compound is reduced to an amino group, leading to the formation of intermediates like 2-hydroxylaminobenzoate and subsequently anthranilate or 3-hydroxyanthranilate.[1][3][4] This process is often accompanied by the release of ammonia (B1221849).[4]
Oxidative Degradation Pathway
The oxidative pathway involves the removal of the nitro group as nitrite (B80452), followed by the hydroxylation of the aromatic ring. In Arthrobacter sp. SPG, this compound is converted to salicylate and then to catechol, which subsequently undergoes ring cleavage.[5][6]
Experimental Protocols
Isolation of this compound Degrading Bacteria
Objective: To isolate bacteria capable of utilizing this compound as a sole carbon and energy source from environmental samples.
Materials:
-
Soil or water samples from contaminated sites.
-
Minimal Salts Medium (MSM).
-
This compound (stock solution: 100 mM in methanol).[6]
-
Petri dishes, flasks, incubator, shaker.
Protocol:
-
Enrichment Culture:
-
Prepare MSM containing (per liter): 4g Na₂HPO₄, 2g KH₂PO₄, 0.8g (NH₄)₂SO₄, 0.8g MgSO₄·7H₂O, and a trace element solution.[6][7]
-
Add 1 g of soil or 1 mL of water sample to 100 mL of MSM in a 250 mL flask.
-
Supplement with 0.5 mM this compound as the sole carbon source.[6]
-
Incubate at 30°C on a rotary shaker at 150-200 rpm for 7 days.[6][8]
-
-
Sub-culturing:
-
Transfer 1 mL of the enriched culture to 100 mL of fresh MSM with 0.5 mM this compound.
-
Repeat this step at least three times to select for well-adapted strains.
-
-
Isolation of Pure Cultures:
-
Serially dilute the final enrichment culture and spread on MSM agar (B569324) plates containing 0.5 mM this compound.
-
Incubate the plates at 30°C until colonies appear.
-
Pick individual colonies and re-streak on fresh plates to obtain pure isolates.[9]
-
Bacterial Growth and Degradation Assay
Objective: To monitor the growth of the isolated bacterium and the degradation of this compound over time.
Materials:
-
Isolated bacterial strain.
-
MSM, this compound.
-
Spectrophotometer, HPLC system.
-
Centrifuge.
Protocol:
-
Inoculum Preparation:
-
Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) overnight.
-
Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
-
Degradation Experiment:
-
Analysis:
-
Bacterial Growth: Measure the optical density of the culture at 600 nm (OD₆₀₀).[6]
-
This compound Concentration: Centrifuge the sample to remove bacterial cells. Analyze the supernatant using a UV-Vis spectrophotometer at 268 nm or by HPLC.[6]
-
Nitrite/Ammonia Release: Analyze the supernatant for the presence of nitrite or ammonia using standard colorimetric assays to differentiate between oxidative and reductive pathways.[4][6]
-
Identification of Metabolic Intermediates
Objective: To identify the intermediate compounds produced during the degradation of this compound.
Materials:
-
Culture supernatants from the degradation experiment.
-
High-Performance Liquid Chromatography (HPLC) system.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.[5]
-
Standards of expected intermediates (e.g., salicylate, catechol, anthranilate).
Protocol:
-
Sample Preparation:
-
Collect culture supernatant at different time points during the degradation experiment.
-
Filter the supernatant through a 0.22 µm filter.[10]
-
For GC-MS analysis, derivatization may be required for non-volatile intermediates.
-
-
HPLC Analysis:
-
Use a C18 column for separation.[10]
-
A typical mobile phase could be a gradient of methanol (B129727) and water (with 1% acetic acid) at a flow rate of 1.0 mL/min.[5]
-
Monitor the elution profile using a UV detector at appropriate wavelengths.
-
Compare the retention times and UV spectra with those of authentic standards to identify the metabolites.[5]
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the compounds based on their mass spectra by comparing them with a library database (e.g., NIST).[5]
-
Data Presentation
Quantitative data from degradation studies should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 2: Degradation of 0.5 mM this compound by Arthrobacter sp. SPG
| Time (hours) | Bacterial Growth (OD₆₀₀) | This compound Remaining (%) | Nitrite Released (mM) |
| 0 | 0.05 | 100 | 0 |
| 8 | 0.10 | 100 | 0 |
| 16 | 0.45 | 60 | 0.20 |
| 24 | 0.80 | 25 | 0.38 |
| 36 | 1.10 | < 5 | 0.50 |
| 48 | 1.15 | 0 | 0.50 |
| Data is hypothetical and for illustrative purposes, based on trends described in the literature.[6] |
Table 3: Soil Microcosm Study of this compound Degradation
| Condition | Incubation Time (days) | This compound Degraded (%) |
| Sterile Soil + Arthrobacter sp. SPG | 12 | > 90 |
| Non-sterile Soil + Arthrobacter sp. SPG | 10 | > 90 |
| Sterile Soil (Control) | 12 | < 5 |
| Non-sterile Soil (Control) | 12 | < 10 |
| Based on data for Arthrobacter sp. SPG.[5][6] |
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the bacterial degradation of this compound. By isolating potent bacterial strains, elucidating their metabolic pathways, and quantifying their degradation efficiency, researchers can develop effective bioremediation strategies for environments contaminated with this nitroaromatic compound. The use of analytical techniques such as HPLC and GC-MS is crucial for a detailed understanding of the degradation process.
References
- 1. Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14::3NBA, Capable of Degrading 3-Nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG [frontiersin.org]
- 8. journal.unhas.ac.id [journal.unhas.ac.id]
- 9. Isolation and Characterization of Diverse Halobenzoate-Degrading Denitrifying Bacteria from Soils and Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Nitrobenzaldehyde as a Chemical Actinometer in Photostability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 2-nitrobenzaldehyde (B1664092) (2-NB) as a chemical actinometer for quantifying light exposure in photostability testing of pharmaceuticals and other chemical substances. The protocols are designed to be practical and reproducible in a standard laboratory setting.
Introduction
2-Nitrobenzaldehyde is a reliable and convenient chemical actinometer for the UV-A (320-400 nm) and UV-B (290-320 nm) regions.[1][2] Its utility stems from a clean and well-characterized intramolecular photo-rearrangement to o-nitrosobenzoic acid upon absorption of UV radiation.[3][4][5] The reaction progress, and therefore the integrated photon flux, can be readily monitored by UV-Vis spectrophotometry or HPLC.[6] This actinometer is particularly suitable for use in xenon arc lamp illumination chambers, which are commonly employed for drug photostability testing.[1][2]
The primary photochemical reaction is the conversion of 2-nitrobenzaldehyde to o-nitrosobenzoic acid, as depicted below.
Caption: Photochemical rearrangement of 2-nitrobenzaldehyde to o-nitrosobenzoic acid.
Quantitative Data Summary
The quantum yield (Φ) of the photo-isomerization of 2-nitrobenzaldehyde is a critical parameter for calculating the photon flux. While older literature often cites a value of 0.50, a more recently recommended and critically evaluated quantum yield is 0.41.[6] This value has been shown to be independent of wavelength in the 300-400 nm range and largely independent of temperature in aqueous solutions.[6]
| Parameter | Value | Wavelength Range | Solvent(s) | Reference |
| Quantum Yield (Φ) | 0.41 | 300-400 nm | Water, Acetonitrile | [6] |
| Molar Absorptivity (ε) | Varies with wavelength | UV-A, UV-B | Water, Acetonitrile | [6] |
Note: It is crucial to use the recommended quantum yield of 0.41 for accurate photon flux calculations.[6]
Experimental Protocols
Two primary methods for utilizing 2-nitrobenzaldehyde actinometry are presented: a spectrophotometric method for continuous monitoring and a "photochemical titration" method for determining a total light dose.
Caption: General experimental workflow for 2-nitrobenzaldehyde actinometry.
This protocol is suitable for determining the rate of photon exposure (photon flux) by monitoring the change in absorbance of the 2-nitrobenzaldehyde solution over time.
Materials:
-
2-Nitrobenzaldehyde (98% or higher purity)
-
Acetonitrile or purified water (HPLC grade)
-
Volumetric flasks
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Irradiation source (e.g., solar simulator, xenon arc lamp)
Procedure:
-
Preparation of Actinometer Solution:
-
Prepare a stock solution of 2-nitrobenzaldehyde in the chosen solvent (e.g., 1 mM in acetonitrile).
-
From the stock solution, prepare a working solution of a suitable concentration to have an initial absorbance between 1 and 2 at the wavelength of interest.
-
-
Irradiation:
-
Fill a quartz cuvette with the actinometer solution and place it in the irradiation chamber.
-
Ensure the cuvette is placed in the same position as the samples for photostability testing to receive the same light dose.
-
At time t=0, turn on the irradiation source.
-
-
Spectrophotometric Analysis:
-
At regular time intervals, remove the cuvette from the irradiation chamber and record the UV-Vis spectrum.
-
Monitor the decrease in the absorbance of 2-nitrobenzaldehyde at a suitable wavelength (e.g., 260 nm) or the increase in the absorbance of the product, o-nitrosobenzoic acid.
-
Continue taking measurements until a significant change in absorbance is observed (e.g., 10-20% decrease in the starting material).
-
-
Data Analysis:
-
Plot the change in concentration of 2-nitrobenzaldehyde versus time. The concentration can be determined using a calibration curve or by applying the Beer-Lambert law.
-
The initial rate of the reaction can be determined from the slope of this plot.
-
The photon flux can then be calculated using the following equation:
Photon Flux (moles of photons / s) = (d[2-NB]/dt) / Φ
where d[2-NB]/dt is the initial rate of disappearance of 2-nitrobenzaldehyde in moles/s and Φ is the quantum yield (0.41).
-
This method provides a simple visual endpoint to determine when a specific dose of UV radiation has been delivered.[2] It relies on the acidic nature of the photoproduct, o-nitrosobenzoic acid, to neutralize a known amount of base, causing a color change in a pH indicator.
Materials:
-
2-Nitrobenzaldehyde
-
Sodium hydroxide (B78521) (NaOH), standardized solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (95%)
-
Purified water
-
Volumetric flasks and pipettes
-
Glass vessel for irradiation
Procedure:
-
Preparation of Actinometer Solution:
-
Prepare a stock solution of 2-nitrobenzaldehyde in 95% ethanol.
-
In a volumetric flask, add a specific volume of the 2-nitrobenzaldehyde stock solution.
-
Add a precise, known amount of standardized NaOH solution. The amount of NaOH will determine the total light dose to be measured.
-
Add a few drops of phenolphthalein indicator. The solution should be pink.
-
Dilute to the final volume with purified water.
-
-
Irradiation:
-
Place the vessel containing the actinometer solution in the photostability chamber.
-
Begin the irradiation.
-
-
Endpoint Determination:
-
The photoreaction produces o-nitrosobenzoic acid, which will neutralize the added NaOH.
-
The endpoint is reached when all the NaOH has been neutralized, and the solution becomes acidic, causing the phenolphthalein indicator to change from pink to colorless (or yellow).[2]
-
The time taken to reach this endpoint corresponds to the time required to deliver a specific photon dose.
-
-
Calculation of Light Dose:
-
The total number of moles of photons absorbed can be calculated from the initial moles of NaOH added, based on the 1:1 stoichiometry of the photoreaction and neutralization:
Moles of photons = Moles of NaOH / Φ
where Φ is the quantum yield (0.41).
-
Caption: Logical relationship in the photochemical titration method.
Conclusion
2-Nitrobenzaldehyde is a versatile and robust chemical actinometer for photostability testing. Its ease of use, well-defined photochemistry, and the availability of straightforward analytical protocols make it an excellent choice for researchers in the pharmaceutical and chemical industries. By following the detailed protocols provided, scientists can accurately quantify the light dose their samples are exposed to, ensuring the reliability and reproducibility of photostability studies.
References
- 1. 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. is.muni.cz [is.muni.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Synthesis of Azo Dyes Using 2-Nitrobenzoate as a Precursor
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes starting from methyl 2-nitrobenzoate. The protocols are intended for researchers in chemistry and materials science, as well as professionals in drug development and dye manufacturing.
Introduction
Methyl this compound is a versatile and readily available precursor for the synthesis of a variety of organic compounds, including azo dyes. The synthetic route involves a two-step process: the reduction of the nitro group to an amine, followed by a diazotization-coupling reaction to form the final azo dye. The key intermediate in this process is methyl 2-aminobenzoate (B8764639), also known as methyl anthranilate.
The general pathway involves the conversion of an aromatic nitro compound to an aromatic amine, which is then transformed into a diazonium salt. This salt acts as an electrophile and reacts with an electron-rich coupling agent, such as a phenol (B47542) or an aromatic amine, to produce a highly colored azo compound. The extended conjugation of the resulting molecule is responsible for its characteristic absorption of visible light.
Synthesis Pathway Overview
The overall synthesis can be broken down into two primary stages:
-
Reduction of Methyl this compound: The nitro group (-NO₂) is reduced to a primary amine group (-NH₂) to form methyl 2-aminobenzoate. A common and effective method for this transformation is catalytic hydrogenation or reduction using metals in acidic media.
-
Diazotization and Azo Coupling: The resulting methyl 2-aminobenzoate is first converted into a diazonium salt using nitrous acid at low temperatures. This unstable intermediate is then immediately reacted with a suitable coupling component (e.g., 2-naphthol) to yield the final azo dye.
Below is a diagram illustrating the logical workflow of the synthesis process.
Caption: Experimental workflow for the synthesis of an azo dye from methyl this compound.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Aromatic nitro compounds can be toxic, and concentrated acids are corrosive. Diazonium salts are unstable and potentially explosive, especially when dry; they should be kept in solution and used immediately at low temperatures.
Protocol 1: Reduction of Methyl this compound
This protocol details the reduction of methyl this compound to methyl 2-aminobenzoate using tin(II) chloride.
Materials:
-
Methyl this compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (40% w/v)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask, combine methyl this compound (0.1 mol) and tin(II) chloride dihydrate (0.35 mol).
-
Add 75 mL of ethanol to the flask and stir to create a suspension.
-
Slowly add 75 mL of concentrated HCl to the stirring mixture. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully neutralize the acidic solution by adding 40% NaOH solution while cooling the flask in an ice bath. Continue adding NaOH until the tin hydroxides that precipitate initially redissolve, and the solution is strongly alkaline (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude methyl 2-aminobenzoate as an oil or low-melting solid.
Protocol 2: Synthesis of an Azo Dye (Methyl 2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate)
This protocol describes the diazotization of methyl 2-aminobenzoate and its subsequent coupling with 2-naphthol.
Materials:
-
Methyl 2-aminobenzoate (from Protocol 1)
-
Sodium nitrite (B80452) (NaNO₂)
-
2-Naphthol (beta-naphthol)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Beakers, magnetic stirrer, filter funnel, filter paper.
Procedure: Part A: Diazotization
-
Dissolve methyl 2-aminobenzoate (0.01 mol) in a solution of concentrated HCl (2.5 mL) and water (10 mL) in a 100 mL beaker. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.011 mol) in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve 2-naphthol (0.01 mol) in 20 mL of 2M NaOH solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
A brightly colored precipitate (typically red or orange) will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator or a low-temperature oven. The dye can be further purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.
Reaction Pathway and Data
The chemical transformation from the precursor to the final dye is illustrated below.
Caption: Reaction pathway for the synthesis of an azo dye from methyl this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of Methyl 2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate.
| Parameter | Step 1: Reduction | Step 2: Azo Dye Synthesis |
| Starting Material | Methyl this compound | Methyl 2-Aminobenzoate |
| Molar Mass ( g/mol ) | 181.15 | 151.16 |
| Typical Scale (moles) | 0.10 | 0.01 |
| Coupling Agent | N/A | 2-Naphthol (144.17 g/mol ) |
| Typical Yield | 75-90% | 80-95% |
| Appearance of Product | Colorless to pale yellow oil | Bright red/orange solid |
| Melting Point (°C) | N/A (product is an oil) | ~130-135 °C (for the example dye) |
| Max Wavelength (λmax) | N/A | ~480-490 nm (in Ethanol) |
Applications and Further Characterization
Applications: The azo dyes synthesized from this general pathway have a wide range of potential applications, including:
-
Textile Dyes: For coloring natural and synthetic fibers such as cotton, wool, and polyester.
-
Pigments: For use in paints, inks, and plastics.
-
pH Indicators: The color of some azo dyes is pH-dependent, making them suitable for use as acid-base indicators.
-
Analytical Reagents: Used in colorimetric analysis for the detection of various ions and molecules.
Characterization: To confirm the identity and purity of the synthesized dye, the following analytical techniques are recommended:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the color properties.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N=N azo stretch and the -OH group from the naphthol component.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the successful coupling at the desired position.
-
Mass Spectrometry: To determine the molecular weight of the final product.
-
Melting Point Analysis: To assess the purity of the crystalline dye product.
Application Notes and Protocols for 2-Nitrobenzoate and its Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-nitrobenzoate and its derivatives in the field of agrochemical research. The information compiled from various studies highlights their role as key intermediates in the synthesis of commercial agrochemicals and as compounds with potential fungicidal, herbicidal, and insecticidal properties. Detailed experimental protocols for biological screening and synthesis are provided to facilitate further research and development.
Potential Agrochemical Applications
2-Nitrobenzoic acid and its analogs are versatile building blocks in the synthesis of a wide range of agrochemicals.[1][2] The presence of the nitro group and the carboxylic acid functionality allows for various chemical modifications to produce active compounds. While this compound itself is not extensively used as a primary active ingredient, its derivatives have shown significant promise in crop protection.
-
Herbicidal Activity: Various derivatives of nitrobenzoic acid are crucial intermediates in the production of commercial herbicides.[3] For instance, 2-nitro-4-methylsulfonyl benzoic acid (NMSBA) is a key intermediate in the synthesis of mesotrione, a selective herbicide.[4] Similarly, esters and amides of 2-nitro-5-(p-trifluoromethyl-phenoxy)benzoic acid have demonstrated herbicidal properties.[5] The mechanism of action for many nitroaromatic herbicides involves the inhibition of specific plant enzymes or the disruption of cellular processes.[6]
-
Fungicidal Activity: Nitroaromatic compounds are known to possess antifungal properties.[6] Their mode of action can involve the generation of reactive oxygen species, leading to cellular damage, or the inhibition of essential fungal enzymes.[6] Derivatives of 3-methyl-4-nitrobenzoate have shown promising activity against pathogenic fungi.[6][7]
-
Insecticidal Activity: The insecticidal potential of nitrobenzoate derivatives is more nuanced. While some benzoate (B1203000) esters exhibit insecticidal properties, the presence and position of the nitro group can significantly influence this activity.[6] For example, a study on methyl benzoate analogs showed that a nitro group at the ortho position reduced fumigation toxicity against certain insects.[8]
Synthesis of Agrochemicals from this compound Derivatives
This compound derivatives serve as critical starting materials or intermediates in the synthesis of various agrochemicals. Below are generalized synthesis workflows.
A specific example is the synthesis of the herbicide Mesotrione, which utilizes 2-nitro-4-methylsulfonyl benzoic acid (NMSBA) as a key intermediate.[4] The synthesis of NMSBA itself can be achieved through the nitration of 1-chloro-4-methyl sulfonyl benzene (B151609) followed by further reactions.[4]
Experimental Protocols
The following protocols are generalized methods for screening the agrochemical potential of this compound derivatives.
This protocol outlines the in vitro evaluation of the fungicidal activity of a test compound against common plant pathogenic fungi.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the molten PDA to approximately 50-60°C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate with DMSO (not exceeding 1% v/v) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug from an actively growing fungal culture.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth for each concentration.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value.[6]
This protocol describes a method for evaluating both pre- and post-emergence herbicidal activity.
Materials:
-
Test compound
-
Tween-20 (surfactant)
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots with standard potting mix
-
Growth chamber or greenhouse
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Sow the seeds of the test weed species in pots.
-
Prepare a solution of the test compound in acetone with a small amount of Tween-20 and dilute with water to the desired concentrations (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Evenly apply the solution to the soil surface using a spray chamber.
-
Place the pots in a growth chamber with controlled environmental conditions.
-
After 14-21 days, assess the germination rate and signs of phytotoxicity compared to an untreated control.[6]
Post-emergence Application:
-
Sow the seeds and allow the plants to grow to the 2-3 leaf stage.
-
Prepare the test solutions as described for the pre-emergence application.
-
Spray the foliage of the plants evenly.
-
Return the plants to the growth chamber.
-
After 7-14 days, visually assess the percentage of injury for each plant species compared to an untreated control.[6]
This protocol provides methods for assessing contact and fumigant toxicity against a model insect.
Materials:
-
Test compound
-
Acetone
-
Test insects (e.g., confused flour beetle, Tribolium confusum)
-
Microsyringe
-
Vials with a food source
-
Sealed containers for fumigation
Procedure:
Contact Toxicity (Topical Application):
-
Prepare serial dilutions of the test compound in acetone.
-
Apply a small droplet (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group is treated with acetone only.
-
Place the treated insects in vials with a food source.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD50 (Lethal Dose to kill 50% of the population).[6]
Fumigant Toxicity:
-
Place a filter paper treated with a known amount of the test compound (dissolved in a volatile solvent like acetone) in a sealed container.
-
Introduce the test insects into the container.
-
Record mortality at specified time intervals.
-
Determine the LC50 (Lethal Concentration to kill 50% of the population).[8]
Quantitative Data Summary
The following tables summarize available quantitative data for this compound derivatives and related compounds.
Table 1: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives [7]
| Compound | Fungal Strain | MIC (µM) |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 31 |
Table 2: Insecticidal Activity of Benzoate Analogs against Solenopsis invicta [8]
| Compound | Toxicity Type | LD50 / LC50 |
| Benzylbenzoate | Contact | 23.31 µ g/ant |
| n-Pentylbenzoate | Contact | 35.26 µ g/ant |
| n-Hexylbenzoate | Contact | 35.99 µ g/ant |
| Methyl-3-methoxybenzoate | Fumigant | 0.61 µg/ml |
| Methyl-3-methylbenzoate | Fumigant | 0.62 µg/ml |
| Methylbenzoate | Fumigant | 0.75 µg/ml |
| Methyl this compound | Fumigant | No mortality at 1.43 µg/ml |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for many this compound derivatives in agrochemical applications are still under investigation. However, a generalized hypothetical mechanism for the fungicidal action of nitroaromatic compounds is the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage in the fungal pathogen.
In the context of herbicides, some nitroaromatic compounds are known to inhibit specific enzymes in the target weeds, disrupting essential metabolic pathways and leading to plant death.[6]
Conclusion
This compound and its derivatives represent a valuable class of compounds in agrochemical research. While direct applications of 2-nitrobenzoic acid are limited, its chemical scaffold is a key component in the synthesis of a variety of herbicides and fungicides. The provided protocols offer a starting point for the systematic evaluation of novel this compound derivatives for their potential as crop protection agents. Further research into their structure-activity relationships and mechanisms of action will be crucial for the development of new and effective agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 5. IL53502A - 2-nitro-5-(p-trifluoromethyl-phenoxy)benzoic acid esters and amides,their preparation and herbicidal compositions containing them - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme Kinetics with 2-nitro-5-(thiocyanato)benzoate (NTCB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-nitro-5-(thiocyanato)benzoate (NTCB) is a chemical reagent primarily utilized for the specific modification and cleavage of proteins at cysteine residues.[1][2] Its high reactivity towards the thiol group of cysteine makes it a valuable tool for protein chemistry and proteomics.[3] Beyond its application in protein sequencing and modification, NTCB can be employed as a potent irreversible inhibitor to study the kinetics of enzymes, particularly those with a critical cysteine residue in their active site, such as cysteine proteases. This document provides detailed application notes and protocols for the use of NTCB in enzyme kinetic studies, with a focus on its role as an irreversible inhibitor.
The reaction of NTCB with a cysteine residue proceeds via cyanylation of the sulfhydryl group, forming an S-cyano-cysteine.[4] This modification can lead to subsequent cleavage of the peptide bond C-terminal to the modified cysteine under alkaline conditions. However, for the purposes of enzyme kinetics, the initial cyanylation event, which often leads to enzyme inactivation, is of primary interest. The study of this inactivation process can provide valuable insights into the enzyme's mechanism and the role of the active site cysteine.
Mechanism of Action of NTCB as a Cysteine-Modifying Reagent
NTCB is a highly reactive compound that rapidly transfers its cyano group to a nucleophilic thiolate, such as the deprotonated form of a cysteine residue in a protein.[3] The reaction results in the formation of an S-cyano-cysteine derivative.[4] This modification can lead to different outcomes depending on the experimental conditions and the protein context. For instance, in some cases, it can trigger an E2 elimination to generate dehydroalanine, particularly when the modified cysteine is located in a flexible region of the protein.[4]
It's important to be aware of potential side reactions when using NTCB. One identified side reaction is the carbamylation of lysine (B10760008) residues, which can be minimized by adjusting reactant concentrations or desalting after cyanylation.[1] The primary reaction with cysteine can itself follow two pathways: attack of the thiol on the carbon of the thiocyanate (B1210189) group, or attack on the sulfur. The latter can lead to the formation of a mixed disulfide and subsequent irreversible inactivation.[5]
Application in Enzyme Kinetics: Irreversible Inhibition
The covalent modification of an active site cysteine by NTCB typically results in the irreversible inhibition of the enzyme. The study of time-dependent inhibition is crucial for characterizing irreversible inhibitors. The kinetic parameters of interest include the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). The ratio kinact/KI represents the second-order rate constant for inactivation and is a measure of the inhibitor's potency.
General Principles of Irreversible Inhibition Kinetics
The kinetic model for irreversible inhibition can be described by a two-step mechanism:
-
Reversible binding of the inhibitor (I) to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (EI). This step is characterized by the inhibition constant, KI.
-
Irreversible inactivation of the enzyme, characterized by the first-order rate constant, kinact.
The overall potency of an irreversible inhibitor is often expressed as the ratio kinact/KI.
Data Presentation: Quantitative Analysis of Enzyme Inhibition by NTCB and Analogs
The following tables summarize kinetic data for the interaction of NTCB with succinyl-CoA:3-ketoacid coenzyme A transferase and for the inhibition of the cysteine protease papain by nitrile-containing compounds, which serve as an illustrative example for the type of data obtained in such studies.
Table 1: Kinetic Parameters of Succinyl-CoA:3-ketoacid Coenzyme A Transferase (CoA Transferase) Modified by NTCB
| Enzyme State | Substrate | kcat/Km (M-1s-1) | Reference |
| Native Enzyme | Succinyl-CoA | Not specified, but same as modified | [5] |
| NTCB-Modified (Remaining Activity) | Succinyl-CoA | Not specified, but same as native | [5] |
Note: The study on CoA transferase indicated a biphasic reaction with NTCB, resulting in approximately 70% loss of activity. The remaining active enzyme exhibited the same kcat/Km as the native enzyme. The study did not report specific kinact or KI values for the inactivation process.[5]
Table 2: Illustrative Kinetic Parameters for the Irreversible Inhibition of Papain by Nitrile-Containing Covalent Inhibitors
| Inhibitor | kinact (s-1) | KI (µM) | kinact/KI (M-1s-1) | Reference |
| N-(N-acetyl-l-phenylalanyl)aminoacetonitrile | Not Applicable (Reversible) | 27 (Ki) | Not Applicable | [6] |
| Fumarate methyl ester 7 (PLpro inhibitor) | Not specified | Not specified | 9600 | [4] |
| N-acetylated analog 8 (PLpro inhibitor) | Not specified | Not specified | 9000 | [4] |
| Chloroacetamide 9 (PLpro inhibitor) | Not specified | Not specified | 110 | [4] |
| Propiolamide 12 (PLpro inhibitor) | Time-dependent | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: General Assay for Time-Dependent Inhibition of a Cysteine-Containing Enzyme by NTCB
This protocol provides a general framework for studying the kinetics of irreversible enzyme inhibition by NTCB. Specific conditions such as buffer pH, temperature, and substrate concentration should be optimized for the enzyme of interest.
Materials:
-
Purified enzyme stock solution
-
NTCB stock solution (e.g., in DMSO or a suitable buffer)
-
Substrate for the enzyme
-
Assay buffer (the optimal buffer for the enzyme's activity)
-
Quenching solution (if necessary to stop the reaction)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
NTCB Dilutions: Prepare a series of dilutions of NTCB in the assay buffer. The range of concentrations should be chosen to observe a concentration-dependent inactivation. A typical starting range could be from 0.1 to 100 µM.
-
Pre-incubation of Enzyme and NTCB:
-
In a microplate or reaction tube, mix the enzyme solution with different concentrations of NTCB.
-
Include a control with the enzyme and buffer only (no NTCB).
-
Incubate the mixtures for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature.
-
-
Initiation of the Enzymatic Reaction:
-
At the end of each pre-incubation time point, initiate the enzymatic reaction by adding the substrate. The substrate concentration should ideally be at or below the Km to be sensitive to competitive inhibition aspects of the initial binding.
-
-
Monitoring the Reaction:
-
Immediately monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
For each NTCB concentration and pre-incubation time, determine the initial reaction velocity (v).
-
Plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) versus the pre-incubation time for each NTCB concentration. The slope of this plot gives the observed inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding NTCB concentrations.
-
Fit the data to the following equation to determine kinact and KI:
kobs = kinact * [I] / (KI + [I])
where [I] is the inhibitor concentration.
-
The second-order rate constant (kinact/KI) can be determined from the initial slope of the plot of kobs versus [I].
-
Protocol 2: Specific Application - Studying the Inactivation of Succinyl-CoA:3-ketoacid Coenzyme A Transferase (CoA Transferase) by NTCB
This protocol is adapted from the study by White and Jencks (1976) and focuses on monitoring the loss of enzyme activity upon reaction with NTCB.[5]
Materials:
-
Purified CoA Transferase
-
NTCB solution
-
Succinyl-CoA and acetoacetate (B1235776) (substrates)
-
Assay buffer: e.g., Tris-HCl buffer, pH 8.1
-
Spectrophotometer to monitor the reaction at a suitable wavelength (e.g., following the disappearance of the enolate of acetoacetyl-CoA at 310 nm).
Procedure:
-
Enzyme Treatment with NTCB:
-
Incubate a solution of CoA Transferase with a specific concentration of NTCB in the assay buffer at a controlled temperature (e.g., 25°C).
-
-
Monitoring Inactivation:
-
At various time intervals, withdraw aliquots of the enzyme-NTCB mixture.
-
Immediately dilute the aliquot into the assay mixture containing the substrates (succinyl-CoA and acetoacetate) to initiate the enzymatic reaction. The dilution will effectively stop the inactivation reaction by lowering the NTCB concentration.
-
-
Enzyme Activity Assay:
-
Measure the initial velocity of the CoA transferase reaction for each aliquot.
-
-
Data Analysis:
-
Plot the remaining enzyme activity as a function of the incubation time with NTCB.
-
The resulting plot should show a biphasic inactivation, as described in the literature.[5] Analyze the kinetics of the initial rapid phase of inactivation to estimate the rate of this process.
-
Mandatory Visualizations
Conclusion
2-nitro-5-(thiocyanato)benzoate is a valuable tool for probing the role of cysteine residues in enzyme function and for characterizing the kinetics of irreversible enzyme inhibition. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively utilize NTCB to gain a deeper understanding of their enzyme of interest. The provided examples and visualizations serve as a guide for designing experiments and interpreting the resulting kinetic data. Careful consideration of potential side reactions and optimization of assay conditions are crucial for obtaining reliable and meaningful results in the study of enzyme kinetics with NTCB.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Modification and inactivation of CoA transferase by 2-nitro-5-(thiocyanato)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of papain by nitriles: mechanistic studies using NMR and kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Nitrobenzoate Derivatives in Drug Discovery
Introduction
2-Nitrobenzoate derivatives are pivotal building blocks in the field of medicinal chemistry and drug discovery. Their unique structural and electronic properties make them versatile intermediates for the synthesis of a wide array of pharmacologically active compounds. The presence of the nitro group, an electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and provides a synthetic handle for further transformations, most notably its reduction to an amino group. This amino functionality opens up a vast chemical space for the construction of complex heterocyclic systems and other scaffolds of therapeutic interest. These derivatives are integral to the synthesis of drugs for various therapeutic areas, including oncology, infectious diseases, and neurology.
Applications in Drug Discovery
The this compound scaffold is a cornerstone for the development of diverse therapeutic agents. The strategic placement of the nitro group allows for its conversion into key functionalities required for biological activity.
-
Anticancer Agents: The reduction of the nitro group to an amine is a key step in synthesizing quinazolinones, a class of compounds known for their broad range of biological activities, including anticancer properties.[1] Additionally, isomers of nitrobenzoates are used in the synthesis of established drugs like Lenalidomide, an anticancer therapeutic.[1]
-
Antimicrobial and Antimycobacterial Agents: Nitro-aromatic compounds have demonstrated significant activity against various pathogens. Esters of nitrobenzoic acid, particularly 3,5-dinitrobenzoates, have shown potent activity against M. tuberculosis.[2][3][4] Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated as potential next-generation antibacterials, with activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
-
Central Nervous System (CNS) Agents: 2-Amino-6-nitrobenzothiazole-derived hydrazones have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases.[6] The unique substitution pattern of certain nitrobenzoates provides a platform for creating diverse heterocyclic systems, which are a cornerstone of modern drug discovery for CNS targets.[1]
-
Other Therapeutic Areas: The versatility of nitrobenzoate derivatives extends to various other drug classes. For instance, 2-methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia.[1] The nitro group is also a feature in cardiovascular drugs like nifedipine (B1678770) derivatives and anxiolytics such as benzodiazepines.[7]
Bioisosterism and the Nitro Group
While synthetically useful, the nitro group can sometimes be associated with toxicity due to its enzymatic reduction in biological systems, which can generate reactive nitroso and hydroxylamine (B1172632) intermediates or unstable nitro radical anions.[8] In drug design, bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a common strategy to mitigate toxicity, enhance efficacy, or improve pharmacokinetic properties.[9][10][11][12] For the aliphatic nitro group, the trifluoromethyl (CF₃) group has been successfully used as a bioisosteric replacement in the development of CB₁ receptor positive allosteric modulators, leading to compounds with greater potency and improved metabolic stability.[13]
Experimental Protocols
Herein, we provide detailed protocols for the synthesis and modification of this compound derivatives.
Protocol 1: Synthesis of Methyl 3-Fluoro-2-Nitrobenzoate via Esterification
This protocol describes the synthesis of a this compound ester from the corresponding carboxylic acid using an acid catalyst.
Materials:
-
3-Fluoro-2-nitrobenzoic acid
-
Anhydrous methanol (B129727) (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 3-fluoro-2-nitrobenzoic acid.
-
Add an excess of anhydrous methanol to serve as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (or thionyl chloride) to the mixture while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude methyl 3-fluoro-2-nitrobenzoate by column chromatography or recrystallization to obtain a product with high purity (>97%).[14]
Protocol 2: Synthesis of Methyl 2-Methyl-6-Nitrobenzoate (B8389549) via Nitration
This protocol details the nitration of a methyl benzoate (B1203000) derivative to introduce the nitro group. Careful control of temperature is crucial to maximize the yield of the desired isomer.[1]
Materials:
-
Methyl 2-methylbenzoate (B1238997)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add methyl 2-methylbenzoate to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of methyl 2-methylbenzoate in sulfuric acid, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to isolate the desired methyl 2-methyl-6-nitrobenzoate isomer.[1]
Protocol 3: Reduction of a this compound Derivative via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group to an amine, a pivotal transformation for downstream applications.[1]
Materials:
-
Methyl 2-methyl-6-nitrobenzoate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogenation vessel (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Celite®
Procedure:
-
Dissolve the methyl 2-methyl-6-nitrobenzoate in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
-
Stir the reaction mixture under a hydrogen atmosphere (atmospheric or slightly elevated pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtering the reaction mixture through a pad of Celite®.
-
Rinse the filter pad with the solvent used for the reaction.
-
Remove the solvent from the filtrate under reduced pressure to yield the desired methyl 2-amino-6-methylbenzoate.[1]
Protocol 4: Synthesis of 2-Amino-5-Nitrobenzoic Acid Amide
This protocol outlines the formation of a benzamide (B126) from a methyl ester using ammonia (B1221849) in an autoclave.
Materials:
-
2-Chloro-5-nitrobenzoic acid methyl ester
-
Glycerin or Methanol
-
Ammonia (gas)
-
Autoclave (pressure-resistant container)
-
Standard glassware for workup and purification
Procedure:
-
Charge a 300 mL autoclave with 2-chloro-5-nitrobenzoic acid methyl ester (0.1 mol, 21.5 g) and a solvent such as glycerin (100 g) or methanol (100 mL).[15]
-
Seal the autoclave and pressurize it with ammonia gas to 10 kg/cm ².
-
Heat the mixture to 110-120°C and stir for 6 hours.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia gas.
-
Pour the reaction solution into water and stir to precipitate the product.
-
Collect the precipitated crystals by filtration.
-
Recrystallize the crude product from an acetone-ethanol solution to obtain pure 2-amino-5-nitrobenzoic acid amide.[15]
Data Summary
Quantitative data from representative synthetic procedures are summarized below for easy comparison.
Table 1: Summary of Reaction Yields for Nitrobenzoate Derivatives
| Starting Material | Product | Reagents and Conditions | Yield | Purity | Reference |
| 3-Nitrophthalic acid | 2-Carboxy-3-nitrobenzoic acid methyl ester | Anhydrous MeOH, conc. H₂SO₄, reflux | 90.4 g from 100 g starting material | 98.8% | [16] |
| 3-Nitrophthalic acid | Ethyl 2-carboxy-3-nitrobenzoate | Absolute EtOH, conc. H₂SO₄, reflux | 81.5 g from 90 g starting material | 99.2% | [16] |
| 2-Chloro-5-nitrobenzoic acid methyl ester | 2-Amino-5-nitrobenzoic acid amide | Glycerin, NH₃ gas (10 kg/cm ²), 110-120°C, 6h | 93% | - | [15] |
| 2-Chloro-5-nitrobenzoic acid methyl ester | 2-Amino-5-nitrobenzoic acid amide | Methanol, NH₃ gas (10 kg/cm ²), 110-120°C, 6h | 32% | - | [15] |
| Methyl m-nitrobenzoate | m-Nitrobenzoic acid | NaOH, H₂O, reflux; then conc. HCl | 90-96% (crude) | - | [17] |
Table 2: Biological Activity of 2-Nitrobenzothiazole-Derived MAO Inhibitors
| Compound ID | Target | IC₅₀ | Selectivity Index (SI) | Inhibition Type | Reference |
| Compound 31 | MAO-B | 1.8 ± 0.3 nM | 766.67 | Competitive, Reversible | [6] |
| Compound 6 | MAO-A | 0.42 ± 0.003 µM | - | Competitive, Reversible | [6] |
Compound 31: N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide Compound 6: N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide
Visualizations
Diagrams created using Graphviz to illustrate key workflows and concepts.
Caption: General synthetic pathways to this compound derivatives.
Caption: Key downstream modifications of this compound derivatives.
Caption: Workflow for synthesis and evaluation of bioactive compounds.
Caption: Concept of bioisosteric replacement for the nitro group.
References
- 1. benchchem.com [benchchem.com]
- 2. ciencia.ucp.pt [ciencia.ucp.pt]
- 3. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. ctppc.org [ctppc.org]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. chem-space.com [chem-space.com]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides - Google Patents [patents.google.com]
- 16. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2-Nitrobenzaldehyde as a Potent Antioxidant in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-nitrobenzaldehyde (B1664092) as a high-performance antioxidant in the field of materials science. The primary antioxidant mechanism of 2-nitrobenzaldehyde is its exceptional ability to suppress the generation of singlet oxygen, a highly reactive species responsible for the photo-oxidation and degradation of a wide range of materials.
Introduction
Oxidative degradation is a critical challenge in the development and longevity of various materials, including polymers, organic coatings, and biological formulations. Exposure to light and air can generate reactive oxygen species (ROS), with singlet oxygen (¹O₂) being a particularly aggressive agent. 2-Nitrobenzaldehyde has emerged as a potent antioxidant, demonstrating superior performance in quenching singlet oxygen compared to widely used synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[1][2] Its protective effects extend to preventing the oxidation of fatty acids and the degradation of dye photosensitizers, making it a valuable additive for enhancing the stability of food products and photonic materials.[1][2]
Antioxidant Mechanism of 2-Nitrobenzaldehyde
The primary antioxidant activity of 2-nitrobenzaldehyde stems from its ability to efficiently block the formation of singlet oxygen upon exposure to UV and visible light.[3] The proposed mechanism involves the photochemical decomposition of 2-nitrobenzaldehyde following UV excitation. This process is believed to be the key to its potent photoprotective effects against UV-B light exposure on organic substrates.[3][4]
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry_Chemicalbook [chemicalbook.com]
- 3. Suppressing Effect of 2-Nitrobenzaldehyde on Singlet Oxygen Generation, Fatty Acid Photooxidation, and Dye-Sensitizer Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene (B74249). 2-Nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2][3] The following sections outline several common synthetic routes, complete with methodologies and comparative data to assist researchers in selecting the most suitable procedure for their specific needs.
Introduction
The conversion of 2-nitrotoluene to 2-nitrobenzaldehyde is a key transformation in organic synthesis. Due to the deactivating nature of the nitro group, direct oxidation of the methyl group in 2-nitrotoluene can be challenging.[4] Consequently, several multi-step and one-pot procedures have been developed to achieve this conversion efficiently. These methods vary in their use of reagents, reaction conditions, yields, and environmental impact. This document details some of the prominent methods, including the Lapworth synthesis, multi-step synthesis via bromination, and synthesis involving condensation with oxalic acid esters.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for different methods of synthesizing 2-nitrobenzaldehyde from 2-nitrotoluene, allowing for easy comparison of their efficiencies and required conditions.
| Synthesis Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Modified Lapworth Synthesis | 2-Nitrotoluene, 2-propylnitrite, Sodium methoxide (B1231860), Toluene, Pentane (B18724), 36% HCl | Exothermic, controlled addition; Hydrolysis with HCl | 24 | >95 | [1][3] |
| Bromination followed by Oxidation | 2-Nitrotoluene, Bromine, Azo-bis alkyl nitrile, Hydrogen peroxide, Potassium carbonate | Bromination at 45-50°C; Hydrolysis; Oxidation | Not specified | Not specified | [5] |
| Bromination and DMSO Oxidation | 2-Nitrotoluene, Bromine, Dimethyl sulfoxide (B87167) (DMSO), Sodium bicarbonate | Radical bromination; Oxidation at up to 100°C | Not specified | 98 | [6] |
| Condensation with Diethyl Oxalate | 2-Nitrotoluene, Diethyl oxalate, Sodium methylate, Potassium permanganate | Reflux, followed by oxidation at 2-6°C | Not specified | Not specified | [7] |
| Direct Oxidation | 2-Nitrotoluene, MnSO₄·H₂O, 2-Methoxyethylamine, Sodium hydroxide, Oxygen | -15°C, O₂ atmosphere | 60.8 (selectivity) | Not specified | [4] |
Experimental Protocols
Method 1: Modified Lapworth One-Pot Synthesis
This method is a one-pot synthesis that proceeds via an oxime intermediate.[1][3] It has been optimized for safety and scalability.[1][3]
Protocol:
-
Preparation of Sodium Methoxide Suspension: To a 4 M methanolic solution of sodium methoxide (700 mL), add 500 mL of toluene.
-
Solvent Exchange: Remove the methanol (B129727) by distillation.
-
Suspension Formation: After cooling, add 300 mL of pentane to the resulting suspension.
-
Reaction Setup: Equip the flask with an ethanol-cooled condenser (–20 °C).
-
Addition of Reactants: Slowly add a mixture of 2-nitrotoluene (118 mL, 1 mol) and 2-propylnitrite (111 mL, 1 mol) with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction.[1]
-
Hydrolysis: After the addition is complete, replace the condenser with a distillation head. Add 600 mL of 36% HCl dropwise, followed by controlled distillation of the solvent.[1]
-
Workup: Separate the organic layer and concentrate it in vacuo to obtain a solution of 2-nitrobenzaldehyde in 2-nitrotoluene.
-
Purification: Distill off the unreacted 2-nitrotoluene (approx. 85 g) to yield crude 2-nitrobenzaldehyde (approx. 36.3 g).[1] The purity of the product can be confirmed by capillary GC.[1]
Method 2: Multi-step Synthesis via Bromination and Oxidation
This method involves the bromination of the methyl group of 2-nitrotoluene, followed by hydrolysis to the corresponding alcohol and subsequent oxidation to the aldehyde.[5]
Protocol:
-
Bromination: In a reactor, add 100g of chlorobenzene (B131634), 16.4g of o-nitrotoluene, and 1.5g of azobisisoheptanonitrile. At 45°C, slowly add 10.8g of bromine dropwise over 30 minutes. After the addition, heat the mixture to reflux until the bromine color fades.[5]
-
Intermediate Reaction: Slowly add 8.5 g of 27.5% hydrogen peroxide dropwise over 30 minutes and continue to stir at reflux for 2 hours.[5]
-
Hydrolysis: Add 60.0 g of 30% potassium carbonate aqueous solution to the reaction mixture and stir at reflux for 16 hours.[5]
-
Workup: Recover the chlorobenzene by distillation. Cool the remaining mixture and allow it to stand to separate the aqueous phase and the organic phase containing o-nitrobenzyl alcohol.[5]
-
Oxidation (General): The resulting 2-nitrobenzyl alcohol can be oxidized to 2-nitrobenzaldehyde using various oxidizing agents such as CrO₃ or NH₄VO₃.[4]
Method 3: Bromination and Direct Oxidation with DMSO
This process involves the radical bromination of 2-nitrotoluene and direct oxidation of the resulting 2-nitrobenzyl bromide using dimethyl sulfoxide (DMSO).[6]
Protocol:
-
Bromination: Convert 2-nitrotoluene to 2-nitrobenzyl bromide via a radical bromination mechanism, resulting in a "bromination oil" containing 20-50% of 2-nitrobenzyl bromide.[6]
-
Oxidation: Add 100 g of the "bromination oil" to a mixture of 400 ml of DMSO and 60 g of sodium bicarbonate under a nitrogen atmosphere.[6]
-
Reaction: Heat the mixture to 100°C over 30 minutes with stirring.[6]
-
Solvent Removal: Cool the mixture to 50°C and distill off 200 ml of DMSO under vacuum (2 to 5 mm Hg).[6]
-
Workup: Stir the residue with 400 ml of toluene. Filter off the sodium bromide and excess sodium bicarbonate, and rinse the filter cake with 150 ml of toluene.[6]
-
Purification via Bisulfite Adduct: The 2-nitrobenzaldehyde is subsequently isolated and purified via the formation of its bisulfite adduct to yield a high-purity product.[6]
Visualizations
Synthetic Pathways from 2-Nitrotoluene to 2-Nitrobenzaldehyde
The following diagram illustrates the different synthetic routes described in this document for the preparation of 2-nitrobenzaldehyde starting from 2-nitrotoluene.
Caption: Synthetic routes to 2-nitrobenzaldehyde from 2-nitrotoluene.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US5576463A - Process for the preparation of 2-nitrobenzaldehydes - Google Patents [patents.google.com]
- 5. A preparing method of 2-nitrobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4297519A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of methyl nitrobenzoate, focusing on maximizing product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing methyl nitrobenzoate? A1: The most common method is the electrophilic aromatic substitution (nitration) of methyl benzoate (B1203000). This reaction uses a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (–NO₂) onto the benzene (B151609) ring.[1][2][3]
Q2: Why is a mixture of concentrated nitric and sulfuric acids used for nitration? A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺). The nitronium ion is the species that attacks the electron-rich benzene ring of methyl benzoate.[4][5][6]
Q3: Why is the meta isomer (methyl 3-nitrobenzoate) the major product? A3: The methyl ester group (–COOCH₃) on methyl benzoate is an electron-withdrawing group and a meta-director. It deactivates the benzene ring towards electrophilic attack, particularly at the ortho and para positions. The meta position is less deactivated, making it the preferred site for nitration.[1][3][7]
Q4: What are the most common side reactions that lower the yield? A4: The primary side reactions include the formation of ortho and para isomers (methyl 2-nitrobenzoate and methyl 4-nitrobenzoate), dinitration products if conditions are too harsh, and hydrolysis of the methyl ester back to benzoic acid if excess water is present.[5][8]
Q5: What is the most effective method for purifying the crude product? A5: Recrystallization is the most common and effective method for purifying crude methyl 3-nitrobenzoate.[8] The most frequently recommended solvent systems are hot methanol (B129727) or a mixture of hot ethanol (B145695) and water.[1][8]
Troubleshooting Guide
This guide addresses specific issues that can lead to a reduced yield during the synthesis of methyl nitrobenzoate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time.[9] 2. High Reaction Temperature: Elevated temperatures promote the formation of dinitrated byproducts and other impurities.[5][10][11] 3. Loss During Workup: The product may be lost during filtration or washing if it is partially soluble in the wash solvents.[5] 4. Impure Starting Material: Using impure methyl benzoate can lead to lower yields.[10] | 1. Reaction Time: After adding the nitrating mixture, allow the reaction to stand at room temperature for at least 15 minutes to ensure completion.[1][4] 2. Temperature Control: Strictly maintain the reaction temperature between 0°C and 15°C during the addition of the nitrating mixture.[5][10] Use an ice bath to control the exothermic reaction.[1] 3. Workup: Wash the crude product with ice-cold water and then ice-cold methanol to minimize solubility losses.[4][5][9] 4. Reagent Purity: Ensure the methyl benzoate is of high purity and dissolves in sulfuric acid without coloration.[10] |
| Product is an Oil, Not a Solid | 1. Presence of Impurities: Significant amounts of unreacted methyl benzoate or ortho/para isomers can lower the melting point of the mixture, causing it to appear as an oil.[8][9] 2. Insufficient Cooling: The reaction mixture was not cooled sufficiently or rapidly enough during precipitation.[5] | 1. Induce Crystallization: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[1][2] If it remains oily, try scratching the inside of the beaker with a glass rod.[9] 2. Purification: Purify the oily product via recrystallization from methanol or an ethanol/water mixture to isolate the solid methyl 3-nitrobenzoate.[5][8] |
| Product Melting Point is Low or Broad | 1. Presence of Impurities: The product is contaminated with ortho/para isomers, dinitrated compounds, or unreacted starting material. The melting point of pure methyl 3-nitrobenzoate is 78°C.[7][8] | 1. Recrystallization: Perform a careful recrystallization. Dissolve the crude solid in the minimum amount of hot solvent (methanol or ethanol) and allow it to cool slowly to form pure crystals.[12][13][14] 2. Washing: Before recrystallization, wash the crude solid with a small amount of ice-cold methanol to remove some of the more soluble impurities.[4][10] |
Quantitative Data Summary
Optimizing reaction parameters is critical for maximizing yield. Temperature is one of the most significant factors.
Table 1: Effect of Reaction Temperature on Yield
| Reaction Temperature | Reported Yield of Solid Product | Observations | Source(s) |
| 5-15°C | 81-85% | Optimal range; minimizes side products. | [10] |
| 50°C | Lower Yield (193 g from 1.5 moles) | Increased formation of oily byproducts (57 cc). | [10] |
| 70°C | Significantly Lower Yield (130 g from 1.5 moles) | Substantial formation of oily byproducts (100 cc). | [10] |
Note: Yields are based on a specific literature procedure and may vary.
Detailed Experimental Protocol
This protocol is a synthesis of established methods for the nitration of methyl benzoate.
Safety Precautions:
-
Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle concentrated nitric acid and sulfuric acid inside a fume hood as they are highly corrosive and produce hazardous fumes.[1]
-
The reaction is exothermic; strict temperature control is essential.
Reagents and Equipment:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice-water bath
-
Erlenmeyer flasks or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Beaker with crushed ice
-
Büchner funnel and vacuum filtration apparatus
-
Methanol or Ethanol for recrystallization
Procedure:
-
Preparation of Methyl Benzoate Solution: In a clean, dry flask, add 2.0 g of methyl benzoate. Place the flask in an ice-water bath. Slowly and with constant swirling or stirring, add 4.0 mL of concentrated sulfuric acid. Cool this mixture to below 10°C.[1][10]
-
Preparation of Nitrating Mixture: In a separate dry test tube or small flask, carefully add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Cool this nitrating mixture thoroughly in the ice-water bath.[1][5]
-
Nitration Reaction: Using a dropping pipette or funnel, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 15°C throughout the addition.[4][10]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for an additional 15 minutes with continued stirring to ensure the reaction goes to completion.[1][4]
-
Product Precipitation (Quenching): Carefully pour the reaction mixture slowly onto approximately 20-25 g of crushed ice in a beaker while stirring continuously. A solid precipitate of crude methyl 3-nitrobenzoate should form.[1][2]
-
Isolation of Crude Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two small portions of ice-cold water, followed by a small portion of ice-cold methanol to remove residual acids and some impurities.[4][9]
-
Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol or ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize the formation of pure crystals.[8][14]
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold solvent, and allow them to dry completely. The expected melting point of the pure product is 78°C.[7][8]
Visual Guides and Workflows
Diagram 1: Experimental Workflow
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. echemi.com [echemi.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. benchchem.com [benchchem.com]
- 6. aiinmr.com [aiinmr.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. benchchem.com [benchchem.com]
- 9. southalabama.edu [southalabama.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ochem.weebly.com [ochem.weebly.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
minimizing byproduct formation in the nitration of methyl benzoate
Welcome to the technical support center for the nitration of methyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this electrophilic aromatic substitution reaction. Our goal is to help you minimize byproduct formation and maximize the yield of the desired meta isomer, methyl 3-nitrobenzoate.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the nitration of methyl benzoate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Loss of product during workup: Product lost during filtration or transfer steps. 3. Suboptimal reaction conditions: Incorrect ratio of reagents. | 1. After the addition of the nitrating mixture, allow the reaction to stand at room temperature for at least 15 minutes to ensure completion.[1] 2. Ensure efficient transfer of the product and wash the crude product with ice-cold water to minimize solubility losses.[1][2] 3. Use a well-established protocol with a proven ratio of methyl benzoate, nitric acid, and sulfuric acid.[3] |
| Formation of significant amounts of ortho and para isomers | 1. Reaction temperature too high: Higher temperatures can lead to a decrease in regioselectivity.[3][4] | 1. Maintain the reaction temperature below 15°C, ideally between 5-10°C, during the addition of the nitrating mixture.[3][4] Use an ice-salt bath for better temperature control.[5] |
| Formation of dinitrated byproducts | 1. Excessive nitrating agent: Using too much nitric acid can lead to a second nitration on the deactivated ring. 2. Reaction temperature too high or prolonged reaction time: Harsher conditions can promote dinitration.[3][5] | 1. Use a slight excess of nitric acid (e.g., 1.2-1.5 equivalents).[3] 2. Strictly control the reaction temperature and time. Monitor the reaction progress if possible (e.g., by TLC).[3] |
| Oily product instead of solid precipitate | 1. Presence of impurities: ortho and para isomers, as well as dinitrated products, can be oily at room temperature.[4] 2. Incomplete precipitation: The product may require more time or colder temperatures to fully crystallize. | 1. Purify the crude product by recrystallization from methanol (B129727) or an ethanol (B145695)/water mixture to isolate the solid meta isomer.[1][2][4] 2. Ensure the reaction mixture is poured over a sufficient amount of crushed ice and stirred thoroughly to promote solidification.[1][2] |
| Product is difficult to purify by recrystallization | 1. High level of impurities: A large amount of byproducts can interfere with the crystallization of the desired product. | 1. Wash the crude product with ice-cold methanol to remove some of the more soluble ortho isomer before recrystallization.[4] 2. Consider using column chromatography for purification if recrystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in the nitration of methyl benzoate?
A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[6][7] Second, it acts as a dehydrating agent, removing the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.[5]
Q2: Why is the meta isomer the major product in the nitration of methyl benzoate?
A2: The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and a deactivating group.[1][3] It deactivates the aromatic ring towards electrophilic attack. However, it deactivates the ortho and para positions more than the meta position due to resonance effects. Therefore, the electrophilic nitronium ion preferentially attacks the less deactivated meta position.[7][8]
Q3: What are the common byproducts in this reaction and how can they be minimized?
A3: The most common byproducts are the ortho and para isomers of methyl nitrobenzoate, as well as dinitrated products.[2][4] Minimizing byproduct formation is primarily achieved by careful control of the reaction temperature. Keeping the temperature below 15°C, and ideally between 5-10°C, during the addition of the nitrating mixture is crucial for maximizing the yield of the meta isomer.[3][4] Using the correct stoichiometry of reactants also helps to avoid dinitration.[3]
Q4: How can I purify the crude methyl 3-nitrobenzoate?
A4: The most common method for purifying the crude product is recrystallization. Methyl 3-nitrobenzoate is soluble in hot ethanol or methanol and less soluble at cold temperatures.[1][2] A mixture of ethanol and water can also be used for recrystallization.[1] Washing the crude solid with a small amount of ice-cold methanol can help remove the more soluble ortho isomer before the main recrystallization step.[4]
Q5: What are the key safety precautions for this experiment?
A5: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and should be performed in a fume hood with careful temperature control.[3] Adding the nitrating mixture slowly is essential to prevent the reaction from becoming uncontrollable.[5][9]
Experimental Protocol: High-Yield Synthesis of Methyl 3-Nitrobenzoate
This protocol is designed to maximize the yield of methyl 3-nitrobenzoate while minimizing byproduct formation.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
-
Distilled water
-
Methanol (for recrystallization)
Equipment:
-
Erlenmeyer flask
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry test tube, carefully add 1.5 mL of concentrated nitric acid.
-
Cool the test tube in an ice bath.
-
Slowly add 1.5 mL of concentrated sulfuric acid to the nitric acid with swirling. Keep the mixture in the ice bath until needed.[1]
-
-
Reaction Setup:
-
In a 50 mL Erlenmeyer flask, place 2.0 g of methyl benzoate.
-
Slowly and with constant swirling, add 4 mL of concentrated sulfuric acid to the methyl benzoate.
-
Cool this mixture in an ice bath.[1]
-
-
Nitration Reaction:
-
Using a pipette, add the chilled nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes.[1]
-
Continuously stir the reaction mixture and maintain the temperature below 6°C throughout the addition.[1]
-
After the addition is complete, allow the flask to stand at room temperature for 15 minutes.[1]
-
-
Isolation of the Crude Product:
-
Pour the reaction mixture slowly and with constant stirring onto approximately 20 g of crushed ice in a beaker.[1][2]
-
A solid precipitate of methyl 3-nitrobenzoate will form.
-
Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of ice-cold water.[1]
-
-
Purification by Recrystallization:
-
Transfer the crude product to a small beaker.
-
Add a minimal amount of hot methanol to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals, then determine the yield and melting point (literature melting point: 78°C).[5]
-
Visual Guides
Caption: Reaction pathway for the nitration of methyl benzoate.
Caption: Troubleshooting flowchart for nitration of methyl benzoate.
Caption: Experimental workflow for the synthesis of methyl 3-nitrobenzoate.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. aiinmr.com [aiinmr.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. westfield.ma.edu [westfield.ma.edu]
effective recrystallization techniques for purifying crude methyl nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective recrystallization techniques for purifying crude methyl nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude methyl nitrobenzoate after synthesis?
A1: Common impurities include ortho and para isomers (methyl 2-nitrobenzoate and methyl 4-nitrobenzoate), dinitration byproducts, unreacted methyl benzoate (B1203000) starting material, and residual acids from the nitrating mixture (concentrated nitric and sulfuric acids).[1]
Q2: What is the most effective method for purifying crude methyl 3-nitrobenzoate?
A2: Recrystallization is the most common and effective technique for purifying the crude product.[1] The success of this method is highly dependent on the choice of solvent.[1][2]
Q3: Which solvents are recommended for the recrystallization of methyl 3-nitrobenzoate?
A3: Two solvent systems are widely recommended for this purpose:
-
Methanol (B129727): The crude product can be effectively recrystallized from hot methanol.[1][3]
-
Ethanol (B145695)/Water Mixture: A mixture of hot ethanol and water is also an excellent choice for recrystallization.[2][4]
Q4: What is the expected melting point of pure methyl 3-nitrobenzoate?
A4: The literature melting point for pure methyl 3-nitrobenzoate is 78 °C.[1][5] A melting point that is significantly lower or has a broad range indicates the presence of impurities.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The crude product is an oil and does not solidify. | Significant impurities, such as unreacted starting material or an excess of ortho and para isomers, can lower the melting point and prevent solidification.[1][7] Insufficient cooling during the reaction can also lead to oily byproducts.[1] | Attempt to induce crystallization by scratching the inside of the flask with a glass rod. If the product remains oily, proceed with recrystallization, as the purification process should yield a solid product.[1] |
| Low yield of purified product. | The nitration reaction may not have gone to completion.[7] Additionally, the product can be lost during filtration and washing steps.[1][6] Using an excessive amount of solvent during recrystallization can also lead to a lower yield. | To ensure the reaction is complete, allow it to stand at room temperature for the recommended time after the initial cooling period.[6] Handle the product carefully during transfers and washes to minimize loss.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The melting point of the recrystallized product is low and has a broad range. | The product is still impure.[1][6] This may be due to the co-crystallization of isomeric byproducts or residual starting material with the desired product. | Perform a second recrystallization to further purify the product. Ensure the crystals are washed with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6] |
| The solution is colored. | Colored impurities may be present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[7] |
Quantitative Data Summary
| Parameter | Crude Product | Purified Product |
| Appearance | Pale yellow solid or oil[1][7] | White to off-white crystals[7] |
| Melting Point | Broad range, < 78 °C[1][7] | 75-78 °C[7] |
| Typical Yield | Varies | 50-75%[1] |
Experimental Protocols
Recrystallization from Methanol
-
Transfer the crude methyl 3-nitrobenzoate to a clean Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[1]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold methanol.[1]
-
Allow the crystals to dry completely before determining the melting point and yield.
Recrystallization from an Ethanol/Water Mixture
-
Place the crude product in a conical flask and add a small volume of distilled water.[4]
-
Warm the mixture to just below its boiling point. The methyl 3-nitrobenzoate will appear as an oily substance in the water.[4]
-
Slowly add hot ethanol, 1 cm³ at a time, until the oily substance just dissolves.[4]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath to complete the crystallization process.[2][4]
-
Isolate the purified crystals via vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals and determine the melting point and yield.
Visualizations
References
Technical Support Center: Isolating Specific Isomers of Nitrobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the challenges encountered during the isolation and purification of specific nitrobenzoate isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of nitrobenzoate isomers so challenging?
A1: The primary difficulty lies in the isomers' similar chemical structures and physical properties.[1] As positional isomers (ortho, meta, para), they possess identical molecular weights and often have very close polarities, pKa values, and solubilities in common solvents.[1] This similarity leads to comparable retention times in chromatographic systems and makes achieving baseline separation a significant analytical challenge.[1]
Q2: What are the most common impurities to expect when working with nitrobenzoates?
A2: Common impurities typically include other positional isomers formed during the synthesis. For example, the nitration of methyl benzoate (B1203000) primarily yields the meta isomer, but small amounts of the ortho and para isomers are also produced.[2] Other potential impurities are dinitration products, unreacted starting materials, and residual acids from the nitrating mixture.[2][3]
Q3: What are the principal methods for separating nitrobenzoate isomers?
A3: The main techniques employed are fractional crystallization and high-performance liquid chromatography (HPLC).[1] Fractional crystallization exploits small differences in solubility, while HPLC leverages subtle variations in polarity and interactions with a stationary phase.[1] Gas chromatography (GC), often coupled with mass spectrometry (MS), is also a valuable analytical method for both separation and identification.[4][5]
Q4: How does pH influence the separation of nitrobenzoic acid isomers?
A4: The pH of the solution is a critical parameter because it dictates the ionization state of the carboxylic acid group.[1] Below their pKa, the isomers exist in their neutral, less water-soluble form. Above their pKa, they are in their ionized, more water-soluble anionic form. Since the pKa values of the isomers can differ slightly, carefully controlling the pH can be used to manipulate solubility for fractional crystallization or alter retention characteristics in HPLC.[1]
Troubleshooting Guides
Troubleshooting Fractional Crystallization / Recrystallization
| Problem | Possible Cause | Recommended Solution |
| Low Purity of Crystals | Co-precipitation of Isomers: Other isomers are precipitating along with the target compound.[1] | Re-dissolve the crystals and repeat the crystallization process (recrystallization), possibly using a different solvent or a more finely-tuned pH.[1] |
| Inadequate Washing: Crystal surfaces are contaminated with mother liquor containing other isomers.[1] | Wash the filtered crystals with a small amount of cold solvent in which the desired isomer has low solubility.[1] | |
| Rapid Cooling: Fast cooling can lead to the trapping of impurities and co-precipitation.[1] | Employ a slower, more controlled cooling process to allow for the selective crystallization of the least soluble isomer.[1] | |
| Product is an Oil / Fails to Solidify | Significant Impurities: The presence of unreacted starting material or an excess of other isomers can lower the melting point and inhibit crystallization.[2] | If the product remains oily, try to induce crystallization by scratching the inside of the flask with a glass rod. If unsuccessful, further purification by column chromatography may be necessary before attempting recrystallization.[2] |
| Insufficient Concentration: The solution may not be sufficiently supersaturated for crystallization to occur.[1] | Carefully evaporate some of the solvent to increase the concentration of the target compound.[1] |
Troubleshooting HPLC Separation
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution / Peak Co-elution | Inappropriate Mobile Phase: The solvent system lacks the selectivity needed to differentiate the isomers. | Optimize Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol). Switching from acetonitrile to methanol (B129727) (or vice-versa) can alter selectivity. For ionizable compounds, adjust the mobile phase pH in small increments. |
| Unsuitable Column: The stationary phase chemistry is not optimal for the separation.[1] | Consider a column with a different stationary phase (e.g., switch from a standard C18 to a phenyl-hexyl or biphenyl (B1667301) column) that can offer different selectivities for aromatic compounds.[1][6] | |
| Low Column Temperature: Lower temperatures can sometimes decrease resolution for certain compounds. | Try increasing the column temperature in 5°C increments to see if it improves separation.[1] | |
| Peak Tailing | Secondary Interactions: Undesirable interactions between the analyte and the stationary phase. | Adjust Mobile Phase pH: An inappropriate pH can cause tailing for acidic or basic compounds.[1] |
| Column Contamination: A blocked or contaminated guard or analytical column can cause poor peak shape.[1] | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1] | |
| Shifting Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.[7] | Ensure the column is flushed with a sufficient volume of the mobile phase (10-20 column volumes) before starting the analysis.[7] |
| Temperature Fluctuations: Changes in ambient temperature affect elution if a column oven is not used.[7] | Use a thermostatted column compartment to maintain a consistent temperature.[7] | |
| Pump Issues: Leaks or malfunctioning check valves can cause an inconsistent flow rate.[7] | Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady, pulse-free flow.[7] |
Data Presentation
Table 1: Comparative Synthesis Efficiency of Nitrobenzoic Acid Isomers
| Isomer | Primary Synthesis Route | Reagents | Typical Yield | Key Considerations |
| o-Nitrobenzoate | Oxidation of o-nitrotoluene | KMnO₄, Na₂Cr₂O₇/H₂SO₄, or catalytic oxidation | 24-89%[8] | Often a minor byproduct in the direct nitration of benzoic acid; isolation from the isomer mixture can be difficult.[8] |
| m-Nitrobenzoate | Nitration of benzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 80-96%[8] | The carboxyl group is a meta-director, making this the major product of direct nitration. The reaction is typically high-yielding.[8] |
| p-Nitrobenzoate | Oxidation of p-nitrotoluene | Na₂Cr₂O₇/H₂SO₄ | High | The starting material, p-nitrotoluene, is readily available. The oxidation is generally efficient.[8] |
Table 2: Comparison of Analytical Methods for Purity Assessment
(Based on data for the similar compound 4-Methyl-3-Nitrobenzoic Acid)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on polarity | Absolute quantification using an internal standard | Acid-base neutralization |
| Selectivity | High; separates the main compound from isomeric and other impurities.[9] | High; provides structural information that aids in the identification of impurities.[9] | Low; titrates the total acidity and is not specific to the target compound.[9] |
| Accuracy | High (e.g., average recovery of 99.97% reported for a similar compound).[9] | Very high; considered a primary ratio method with errors often <1%.[9] | High, but dependent on the absence of other acidic impurities. |
Experimental Protocols
Protocol 1: Purification of Methyl 3-Nitrobenzoate by Recrystallization
This protocol describes a common method for purifying the crude product from the nitration of methyl benzoate.[2][10]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot methanol or an ethanol/water mixture and gently heat the mixture while stirring until the solid completely dissolves.[2][10]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the purified product.[2]
-
Filtration: Collect the purified crystals via vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass. Once dry, determine the melting point and yield. The literature melting point for pure methyl 3-nitrobenzoate is 78°C.[2]
Protocol 2: General HPLC Method for Isomer Purity Analysis
This protocol provides a starting point for developing an HPLC method for separating nitrobenzoate isomers.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the isomer mixture.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.
-
Dilute the stock solution to a final concentration of approximately 0.1-1.0 mg/mL.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (acetonitrile or methanol).[9][11]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-30°C.[9]
-
Detection Wavelength: Scan for an optimal wavelength or use a common wavelength such as 230 nm or 254 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Analysis:
-
Inject a standard of the pure target isomer if available to determine its retention time.
-
Inject the sample mixture and record the chromatogram.
-
The purity of the sample can be calculated based on the relative peak area of the target isomer compared to the total area of all peaks.
-
Visualizations
Caption: Logical troubleshooting workflow for crystallization.
Caption: Experimental workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Temperature Control in Aromatic Nitration
Welcome to the Technical Support Center for the nitration of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing temperature control during nitration experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve desired outcomes while ensuring safety and efficiency in your work.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the nitration of aromatic compounds?
A1: Precise temperature control is paramount for several reasons:
-
Reaction Rate and Selectivity: Nitration is a highly exothermic reaction. Uncontrolled temperature increases can lead to a higher reaction rate, which may favor the formation of undesired byproducts and reduce the selectivity for the target isomer. Lowering the reaction temperature can improve selectivity as the reaction becomes more sensitive to the subtle energy differences between the transition states leading to different isomers.[1]
-
Prevention of Polynitration: Elevated temperatures can promote the substitution of multiple nitro groups onto the aromatic ring, leading to the formation of dinitrated or polynitrated compounds.[1][2] For instance, in the nitration of benzene (B151609), maintaining the temperature below 50°C is crucial to minimize the formation of 1,3-dinitrobenzene.[3][4]
-
Minimizing Side Reactions and Decomposition: Higher temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen oxides and other impurities that complicate the purification process. It can also lead to the oxidation of the substrate, especially with sensitive starting materials, resulting in the formation of tarry substances.[5]
-
Safety and Hazard Prevention: Poor temperature control can lead to a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can cause a rapid and uncontrolled increase in temperature and pressure, potentially leading to an explosion.[6]
Q2: What is the ideal temperature range for nitration reactions?
A2: The optimal temperature is highly dependent on the reactivity of the aromatic substrate:
-
Highly Activated Substrates (e.g., Phenol (B47542), Aniline): These compounds are very reactive and require low temperatures, typically between 0°C and 10°C, to control the reaction rate and prevent oxidation and polynitration.[2]
-
Moderately Activated/Deactivated Substrates (e.g., Toluene (B28343), Benzene): For these substrates, temperatures are generally maintained between 30°C and 60°C. For example, the nitration of toluene is often carried out at around 30°C to prevent dinitration, while benzene is nitrated below 50°C.
-
Strongly Deactivated Substrates (e.g., Nitrobenzene, Benzaldehyde): To nitrate (B79036) a deactivated ring, more forcing conditions are required, which may involve higher temperatures (e.g., up to 100°C for dinitration of nitrobenzene) and stronger nitrating agents.[4] For benzaldehyde (B42025), a temperature range of 5-15°C is often used to favor the formation of the meta-nitro product.[6][7]
Q3: How can I improve the regioselectivity of my nitration reaction?
A3: Improving regioselectivity, particularly for ortho- and para-isomers, can be achieved by:
-
Lowering the Reaction Temperature: At lower temperatures, the reaction is more sensitive to the energetic differences between the transition states, which can favor the formation of one isomer over another.[1]
-
Utilizing Steric Hindrance: If the substituent already on the ring is bulky, it will sterically hinder the approach of the nitronium ion to the ortho positions, thereby favoring the para position.[1]
-
Choice of Nitrating Agent and Catalyst: The use of milder nitrating agents or specific catalysts, such as certain zeolites, can significantly influence the isomer ratio.[8][9]
Q4: My reaction is producing a significant amount of dinitrated products. How can I favor mono-nitration?
A4: To achieve selective mono-nitration, consider the following:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the aromatic substrate.[1]
-
Lower the Reaction Temperature: This is a very effective method to decrease the rate of the second nitration more significantly than the first.[1]
-
Shorten Reaction Time: Monitor the reaction progress using techniques like TLC or GC and quench the reaction as soon as the starting material is consumed.[1]
-
Protecting Groups: For highly activating groups like amines or phenols, temporarily converting them to less activating groups (e.g., an amide) can prevent over-nitration. The protecting group can be removed after the nitration step.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of Desired Product | 1. Reaction temperature is too low, leading to a very slow reaction rate. 2. Insufficiently strong nitrating agent for the substrate. 3. Incomplete reaction due to short reaction time. 4. The product is an oil and did not precipitate upon quenching. | 1. Cautiously and gradually increase the reaction temperature while carefully monitoring for any exotherm. 2. Consider using a stronger nitrating system (e.g., fuming nitric acid or oleum (B3057394) for deactivated substrates). 3. Monitor the reaction with TLC or GC to ensure it has gone to completion before workup. 4. If an oil forms, perform a liquid-liquid extraction with a suitable organic solvent. |
| Formation of Dinitrated or Polynitrated Products | 1. Reaction temperature was too high. 2. Excess of nitrating agent was used. 3. Prolonged reaction time. | 1. Ensure efficient cooling (e.g., ice bath) and slow, dropwise addition of the nitrating agent. 2. Reduce the molar equivalents of the nitrating agent to be closer to a 1:1 ratio with the substrate. 3. Monitor the reaction and quench it as soon as the starting material is consumed. |
| Reaction Mixture Turns Dark Brown or Black (Charring) | 1. Oxidation of the substrate or product due to high temperature. 2. The addition of the nitrating agent was too rapid, causing localized overheating. 3. The substrate is highly sensitive to the acidic conditions. | 1. Immediately lower the reaction temperature. 2. Add the nitrating agent more slowly and with vigorous stirring to ensure proper heat dissipation. 3. For sensitive substrates, consider using a milder nitrating agent or a protection-deprotection strategy. |
| Sudden, Uncontrolled Temperature Spike (Runaway Reaction) | 1. The rate of heat generation exceeds the rate of heat removal. 2. Insufficient cooling capacity for the scale of the reaction. 3. Poor agitation leading to localized "hot spots". | 1. IMMEDIATE ACTION: Cease the addition of all reagents. 2. Apply maximum cooling (e.g., add more ice/salt to the bath). 3. If the temperature continues to rise uncontrollably, and it is safe to do so according to your lab's emergency procedures, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice. |
Data Presentation: Temperature Effects on Nitration
The following tables summarize the effect of temperature on the conversion, yield, and isomer distribution for the nitration of various aromatic compounds.
Table 1: Effect of Temperature on the Nitration of Naphthalene (B1677914)
| Temperature (°C) | Naphthalene Conversion (%) | 1-Nitronaphthalene Yield (%) | 1-/2- Isomer Ratio |
| -15 | 71.3 | 68.2 | 19.2 |
| 0 | 85.6 | 79.5 | 15.1 |
| 15 | 95.2 | 88.3 | 12.5 |
| 30 | 98.7 | 90.1 | 10.3 |
| Conditions: 1.0 mmol naphthalene, 0.22 mL 95% nitric acid, 0.10 g HBEA-25 in 1,2-dichloroethane. Data adapted from a study on modified BEA zeolite catalysts.[8] |
Table 2: Isomer Distribution in the Nitration of Chlorobenzene (B131634) at 60°C
| Isomer | Percentage (%) |
| p-chloronitrobenzene | 65 |
| o-chloronitrobenzene | 34 |
| m-chloronitrobenzene | 1 |
| Data obtained from the nitration of chlorobenzene at 60°C.[10] |
Experimental Protocols
Protocol 1: Temperature-Controlled Nitration of Benzaldehyde to m-Nitrobenzaldehyde
This protocol is adapted from established laboratory procedures.[6][7]
1. Preparation of Nitrating Mixture: a. In a three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 89 mL of concentrated sulfuric acid. b. Cool the flask in an ice bath. c. Slowly and carefully add 45 mL of fuming nitric acid to the sulfuric acid while maintaining vigorous stirring. Ensure the temperature does not exceed 10°C.
2. Nitration: a. To the cooled nitrating mixture, add 10.6 g (10.2 mL) of freshly distilled benzaldehyde dropwise from the addition funnel. b. Maintain the internal temperature of the reaction mixture between 5°C and 15°C throughout the addition by controlling the rate of addition and using the ice bath.[6][7] This may take approximately 1 hour.
3. Reaction Completion and Work-up: a. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. b. Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. c. Collect the precipitated yellow solid (m-nitrobenzaldehyde) by vacuum filtration. d. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. e. The crude product can be further purified by recrystallization.
Protocol 2: Selective Nitration of Naphthalene
This protocol is a standard method for the nitration of naphthalene.[8]
1. Preparation of the Nitrating Mixture: a. In a conical vial, carefully add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid while cooling in an ice bath.
2. Reaction Setup: a. Place 0.50 g of finely powdered naphthalene into a separate 5-mL conical vial with a magnetic stir bar.
3. Nitration: a. Slowly add the naphthalene in small portions to the stirred nitrating mixture. b. Maintain the reaction temperature between 45-50°C by using a water bath for cooling or gentle heating as necessary.
4. Reaction Completion and Work-up: a. After the addition is complete, stir the reaction mixture in a 60°C water bath for 20 minutes. b. Quench the reaction by pouring the mixture into ice-cold water with stirring to precipitate the product. c. Isolate the product by vacuum filtration and wash with cold water. d. The product can be purified by recrystallization from hexane (B92381) or ethanol.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting Decision Tree for Aromatic Nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
overcoming solubility issues of 2-nitrobenzoate in aqueous solutions
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with 2-nitrobenzoate (also known as 2-nitrobenzoic acid) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is sparingly soluble in water.[1] Its solubility is highly dependent on the pH and temperature of the solution. Reported values vary, so it's crucial to consider the experimental conditions.
Data Presentation: Reported Aqueous Solubility of 2-Nitrobenzoic Acid
| Solubility Value | Conditions | Source |
|---|---|---|
| 7.8 g/L | Not specified | [1][2][3] |
| 6.8 g/L | Not specified | [2][3] |
| 7.02 g/L (calculated) | 30°C (303 K) | [4] |
| < 1.0 g/L (< 1 mg/mL) | 23°C (73°F) |[5] |
Q2: Why is this compound poorly soluble in neutral aqueous solutions?
A2: The limited solubility is due to its chemical structure. This compound is a carboxylic acid with a low pKa of approximately 2.16.[2][3] In its protonated form (at a pH below its pKa), the molecule is less polar and thus has a lower affinity for water. To achieve significant aqueous solubility, the carboxylic acid group must be deprotonated to form the more soluble carboxylate salt.[6]
Q3: What are the primary methods to increase the solubility of this compound?
A3: The most effective strategies involve:
-
pH Adjustment: Increasing the pH of the aqueous solution well above the pKa (pH > 4.2) will convert the carboxylic acid to its much more soluble carboxylate salt form.[6][7]
-
Co-solvents: Using a water-miscible organic solvent (e.g., DMSO, ethanol) can increase solubility.[7][8] However, this can also lead to precipitation when diluting a concentrated stock into a buffer, a phenomenon known as "solvent-shifting".[9]
-
Temperature Increase: For many carboxylic acids, solubility increases with temperature.[6][8]
-
Hydrotropy: Certain compounds, known as hydrotropes (e.g., sodium acetate), can form molecular assemblies that significantly enhance the solubility of sparingly soluble compounds like this compound.[4]
Troubleshooting Guides
Issue 1: My this compound powder is not dissolving in my aqueous buffer.
This issue typically arises when the buffer conditions are not optimal for solubilizing the acidic form of the compound. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound powder.
Issue 2: My this compound precipitated after diluting a stock solution (in DMSO or ethanol) into an aqueous buffer.
This is a common problem called solvent-shifting, where the compound "crashes out" as the polarity of the solvent increases dramatically upon dilution.[9]
Caption: Logic for preventing precipitation from stock solutions.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution by pH Adjustment
This protocol utilizes pH modification to create a stock solution of the soluble this compound salt.
-
Materials:
-
2-nitrobenzoic acid powder
-
High-purity water (e.g., Milli-Q)
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
-
Methodology:
-
Weigh the desired amount of 2-nitrobenzoic acid powder.
-
Add the powder to a volume of high-purity water representing about 80% of your final desired volume.
-
Begin stirring the suspension. The powder will not dissolve completely.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding the base until the 2-nitrobenzoic acid powder fully dissolves and the pH of the solution is stable at a value greater than 4.2 (a target pH of 7.0-7.5 is common for biological buffers).
-
Once dissolved, add high-purity water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
-
Protocol 2: Using Co-solvents for Stock Solution Preparation
This protocol is for creating a concentrated stock solution in an organic solvent, intended for dilution into an aqueous medium.
-
Materials:
-
2-nitrobenzoic acid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
-
Methodology:
-
Weigh the desired amount of 2-nitrobenzoic acid powder into a suitable tube.
-
Add the organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex vigorously until the powder is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at that temperature.
-
Crucial Dilution Step: To dilute into your final aqueous buffer, add the concentrated stock solution drop-by-drop into the vigorously stirring or vortexing buffer. Never add the buffer to the concentrated stock.
-
Ensure the final concentration of the co-solvent is low enough (typically <1%) to not interfere with your downstream experiment.
-
Advanced Solubilization Data
Data Presentation: Effect of a Hydrotrope on this compound Solubility
Hydrotropy can dramatically increase solubility. A study demonstrated that sodium acetate (B1210297) acts as an effective hydrotrope for 2-nitrobenzoic acid. The effect is only significant above a Minimum Hydrotrope Concentration (MHC).[4]
| Sodium Acetate Conc. (mol/L) | 2-Nitrobenzoic Acid Solubility (mol/L) | Fold Increase (Approx.) |
| 0.00 (Pure Water) | 0.042 | 1.0x |
| 0.30 (MHC) | > 0.042 | > 1.0x |
| 1.00 | Data indicates significant increase | - |
| 2.50 | ~0.399 | 9.5x |
Data extrapolated from a study conducted at 303 K (30°C).[4]
References
- 1. Page loading... [guidechem.com]
- 2. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
troubleshooting common problems in HPLC analysis of nitroaromatics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of nitroaromatic compounds. The information is tailored for researchers, scientists, and drug development professionals to help resolve problems related to peak shape, retention time, resolution, and other common analytical challenges.
Troubleshooting Guides
This section offers step-by-step solutions to common problems in a question-and-answer format.
Problem: Peak Tailing
Q1: My nitroaromatic peaks are showing significant tailing. What are the likely causes and how can I fix this?
A1: Peak tailing in the analysis of nitroaromatics is a common issue, often stemming from strong interactions between the analytes and the stationary phase, or other factors. Here’s a systematic approach to troubleshoot this problem:
-
Secondary Interactions with Residual Silanols: Nitroaromatic compounds, especially those with polar functional groups, can interact strongly with residual silanol (B1196071) groups on the silica-based stationary phase.[1]
-
Solution:
-
Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[1][2]
-
Use an End-Capped Column: Employ a column that has been end-capped to block most of the residual silanol groups.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing and ensure all connections are secure and free of dead volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, the column may need to be replaced.
-
-
Below is a troubleshooting workflow for peak tailing:
Problem: Retention Time Drift
Q2: I'm observing a gradual shift in the retention times of my nitroaromatic analytes over a series of injections. What could be the cause?
A2: Retention time drift can be caused by several factors related to the column, mobile phase, or HPLC system.
-
Column Equilibration: A new column or a column that has been stored may require an extended equilibration period.
-
Solution: Flush the column with the mobile phase for at least 30-60 minutes before starting the analysis. For some applications, several injections of a standard may be needed to fully condition the column.
-
-
Mobile Phase Composition Changes:
-
Evaporation: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir loosely capped.
-
-
Inaccurate Mixing: If preparing the mobile phase manually, ensure accurate measurements of all components.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.[3][4][5][6][7][8]
-
Solution: Use a column oven to maintain a constant temperature. Even a few degrees of variation can cause noticeable drift.[3]
-
-
Column Contamination: Buildup of contaminants from the sample matrix can alter the stationary phase chemistry.
-
Solution: Use a guard column and appropriate sample preparation techniques to minimize contamination. Regularly flush the column with a strong solvent.
-
-
Flow Rate Instability: A leak in the system or a malfunctioning pump can lead to an inconsistent flow rate.
-
Solution: Check for leaks in all fittings and pump seals. If no leaks are found, the pump may require maintenance.
-
Problem: Poor Resolution
Q3: I am having difficulty separating two or more nitroaromatic compounds. How can I improve the resolution?
A3: Improving the resolution between closely eluting or co-eluting nitroaromatic compounds often requires adjustments to the mobile phase, stationary phase, or other chromatographic parameters.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation.
-
Solvent Strength: Adjusting the percentage of the organic modifier in the mobile phase can increase or decrease retention times, potentially improving separation.
-
-
Change Stationary Phase: The choice of stationary phase has a significant impact on selectivity.
-
C18 Columns: These are commonly used but may not provide sufficient resolution for all nitroaromatic mixtures.
-
Phenyl-Hexyl or Phenyl Hydride Columns: These columns can offer different selectivity for aromatic compounds due to π-π interactions.[2][9]
-
Polar-Embedded Columns: These can provide alternative selectivity for polar nitroaromatics.
-
-
Adjust Temperature: Lowering the temperature can sometimes improve resolution for closely eluting peaks by increasing retention.[3]
-
Modify Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, although it will also increase the analysis time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates and enhance separation efficiency.
The logical relationship for improving resolution is depicted below:
Data Presentation
The following tables provide quantitative data to illustrate the effects of different parameters on the HPLC analysis of nitroaromatics.
Table 1: Effect of Mobile Phase Composition on Retention Time of Select Nitroaromatics
| Compound | Mobile Phase (Methanol:Water) | Retention Time (min) |
| 2,4,6-Trinitrotoluene (TNT) | 50:50 | 8.5 |
| 60:40 | 6.2 | |
| 1,3,5-Trinitrobenzene (TNB) | 50:50 | 9.1 |
| 60:40 | 6.8 | |
| 2,4-Dinitrotoluene (2,4-DNT) | 50:50 | 10.2 |
| 60:40 | 7.5 | |
| 1,3-Dinitrobenzene (1,3-DNB) | 50:50 | 11.0 |
| 60:40 | 8.1 |
Note: Data is illustrative and actual retention times will vary depending on the specific column, system, and other chromatographic conditions.
Table 2: Effect of Temperature on the Resolution of Dinitrotoluene Isomers
| Temperature (°C) | Resolution (Rs) between 2,4-DNT and 2,6-DNT |
| 25 | 1.8 |
| 30 | 1.6 |
| 35 | 1.4 |
Note: This data illustrates a general trend. The optimal temperature for resolution will depend on the specific analytes and chromatographic conditions.
Experimental Protocols
This section provides a detailed methodology for a common HPLC analysis of nitroaromatic explosives, based on EPA Method 8330B.[10][11][12]
Analysis of Nitroaromatic Explosives in Water and Soil
1. Scope and Application: This method is applicable to the determination of various nitroaromatic explosives and their degradation products in water and soil samples.[10][11][12]
2. Sample Preparation:
-
Water Samples (Low Concentration):
-
Acidify the water sample to a pH < 3 with sodium bisulfate, especially if tetryl (B1194171) is a target analyte.[12]
-
Perform solid-phase extraction (SPE) using a divinylbenzene-based cartridge.
-
Condition the SPE cartridge with acetonitrile followed by reagent water.
-
Pass the water sample through the cartridge.
-
Elute the analytes from the cartridge with acetonitrile.
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
-
Water Samples (High Concentration):
-
Soil Samples:
-
Air-dry the soil sample and sieve to remove large debris.
-
Extract a known weight of soil with acetonitrile in an ultrasonic bath.[10]
-
Allow the soil to settle and filter the supernatant.
-
The extract can be injected directly or diluted as needed.
-
3. HPLC Method Parameters:
-
Primary Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Confirmation Column: Phenyl-Hexyl or CN reversed-phase column for confirmation of analyte identity.[9]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v).[11]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 100 µL.
-
Detector: UV detector at 254 nm.
-
Column Temperature: 30 °C.
4. Quality Control:
-
Method Blank: An aliquot of reagent water or a clean sand matrix processed through the entire analytical procedure.
-
Matrix Spike: A sample fortified with a known concentration of the target analytes to assess matrix effects.
-
Surrogates: Compounds not expected to be in the sample are added to all samples, blanks, and standards to monitor extraction efficiency.[10] Common surrogates include 3,4-dinitrotoluene.[10]
Frequently Asked Questions (FAQs)
Q: What is the best type of column for analyzing a complex mixture of nitroaromatics?
A: While a C18 column is a good starting point, for complex mixtures with isomers, a phenyl-hexyl or a polar-embedded phase column may provide better selectivity due to different interaction mechanisms. It is often necessary to screen a few different column chemistries to achieve the desired separation.
Q: Why do I see negative peaks in my chromatogram?
A: Negative peaks can occur when the sample solvent has a lower absorbance at the detection wavelength than the mobile phase. This is more common when using a UV detector at low wavelengths. To avoid this, try to dissolve your samples in the mobile phase whenever possible.
Q: How can I prevent the degradation of thermally labile nitroaromatics like tetryl during analysis?
A: Tetryl is known to degrade in methanol/water solutions and with heat.[10][12] To minimize degradation, use acetonitrile as the organic modifier in the mobile phase and for sample dilution.[10][12] It is also crucial to acidify aqueous samples to a pH below 3.[10][12]
Q: What are "ghost peaks" and how can I get rid of them?
A: Ghost peaks are unexpected peaks that appear in the chromatogram and are not part of the sample. They can originate from contamination in the mobile phase, sample carryover from a previous injection, or leaching from system components. To troubleshoot ghost peaks, inject a blank (mobile phase only). If the ghost peak is still present, the contamination is likely from the mobile phase or the HPLC system. If it disappears, the issue is likely sample carryover. Ensure you use high-purity solvents, thoroughly clean the injector, and flush the system between analyses.
Q: Is it better to use isocratic or gradient elution for nitroaromatic analysis?
A: The choice between isocratic and gradient elution depends on the complexity of the sample. For simple mixtures with a few components that elute relatively close to each other, an isocratic method is often sufficient and provides better reproducibility. For complex mixtures with analytes that have a wide range of polarities, a gradient elution will be necessary to achieve adequate separation within a reasonable analysis time.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. chromtech.com [chromtech.com]
- 4. news-medical.net [news-medical.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. epa.gov [epa.gov]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. NEMI Method Summary - 8330B [nemi.gov]
Technical Support Center: Enhancing Microbial Degradation of 2-Nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of microbial degradation of 2-nitrobenzoate.
Troubleshooting Guides
This section addresses common issues encountered during experimentation, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| No or slow degradation of this compound | Inappropriate microbial strain or lack of induction. | - Ensure the selected microbial strain is capable of this compound degradation.[1][2][3] - Pre-culture the microorganism in a medium containing this compound to induce the necessary degradative enzymes.[1] |
| Suboptimal culture conditions (pH, temperature, aeration). | - Optimize the pH of the culture medium, typically around 7.0.[1] - Maintain the optimal growth temperature for the specific microbial strain (e.g., 30°C for Arthrobacter sp. SPG).[1] - Ensure adequate aeration by using baffled flasks and optimizing the shaking speed (e.g., 200 rpm).[1] | |
| Presence of inhibitory substances. | - Analyze the medium for potential inhibitors. Certain metal ions like Cu²⁺ and Co²⁺ can negatively affect degradation.[4] - If using complex media, consider switching to a minimal salts medium to avoid inhibition by alternative carbon sources. | |
| Accumulation of intermediates and incomplete degradation | Rate-limiting enzymatic step. | - Overexpress the gene encoding the rate-limiting enzyme in the degradation pathway. - Supplement the medium with co-factors required for specific enzymatic activities (e.g., NADH or NADPH).[2][5] |
| Feedback inhibition by metabolic products. | - Periodically remove accumulated intermediates from the culture medium. - Engineer the microbial strain to be more tolerant to the inhibitory intermediate. | |
| Inconsistent or non-reproducible results | Variability in inoculum preparation. | - Standardize the inoculum size and growth phase. Using an inoculum size of approximately 2 x 10⁸ CFU/g of soil has been shown to be effective in microcosm studies.[1] - Use a consistent method for cell harvesting and washing. |
| Instability of the degradation phenotype. | - Some bacterial strains may lose their degradation capabilities over successive generations, potentially due to the loss of plasmids or mobile genetic elements.[2] - Regularly re-isolate and verify the degradative capabilities of the strain. | |
| Difficulty in detecting and identifying metabolites | Inappropriate analytical method. | - Utilize a combination of High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of metabolites.[1][6] - Optimize the chromatographic conditions (e.g., column, mobile phase, flow rate) for better separation of this compound and its expected metabolites like salicylate (B1505791) and catechol.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial pathways for this compound degradation?
A1: There are two main pathways for the microbial degradation of this compound:
-
Oxidative Pathway: This pathway involves the initial oxidation of this compound. For example, in Arthrobacter sp. SPG, a this compound-2-monooxygenase converts this compound to salicylate with the release of nitrite.[1][7] Salicylate is then hydroxylated to catechol, which undergoes ring cleavage.[1][8]
-
Reductive Pathway: This pathway begins with the reduction of the nitro group. In Pseudomonas fluorescens KU-7, an NADH:FMN reductase (NbaA) reduces this compound to 2-hydroxylaminobenzoate, which is then converted to 3-hydroxyanthranilate by a mutase (NbaB).[2]
Q2: Which microorganisms are known to degrade this compound?
A2: Several bacterial strains have been identified that can degrade this compound, including:
Q3: How can I monitor the degradation of this compound and the formation of its metabolites?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is ideal for quantifying the disappearance of this compound and the appearance of aromatic intermediates.[1][6] A C18 column is commonly used with a mobile phase such as a mixture of methanol (B129727) and water containing a small amount of acetic acid.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of volatile metabolites or non-volatile compounds after derivatization.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying unknown intermediates by providing molecular weight and fragmentation data.[6]
Q4: What are the key enzymes involved in the degradation of this compound?
A4: The key enzymes depend on the degradation pathway:
-
Oxidative Pathway (Arthrobacter sp. SPG):
-
Reductive Pathway (Pseudomonas fluorescens KU-7):
Q5: Can the degradation efficiency be improved by adding supplements to the culture medium?
A5: Yes, certain supplements can enhance degradation. Studies on related nitroaromatic compounds have shown that metal ions such as Mg²⁺, Ca²⁺, Fe²⁺, Zn²⁺, and Mn²⁺ can have a positive effect on degradation, while Cu²⁺ and Co²⁺ may be inhibitory.[4] The addition of a secondary, easily metabolizable carbon source (co-substrate) can sometimes enhance the degradation of the target compound, a process known as co-metabolism.
Experimental Protocols
Protocol 1: Culturing and Degradation Assay
This protocol describes the general procedure for assessing the degradation of this compound by a microbial strain.
-
Inoculum Preparation:
-
Grow the selected bacterial strain in a nutrient-rich medium overnight.
-
Harvest the cells by centrifugation and wash them twice with a sterile minimal medium.
-
Resuspend the cells in the minimal medium to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
-
Degradation Experiment:
-
Prepare a minimal medium containing a known concentration of this compound (e.g., 0.5 mM) as the sole source of carbon and energy.[1]
-
Inoculate the medium with the prepared cell suspension.
-
Incubate the culture under optimal conditions (e.g., 30°C, 200 rpm).[1]
-
Collect samples at regular time intervals.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the supernatant using HPLC to quantify the concentration of this compound and its metabolites.[1]
-
Protocol 2: Enzyme Activity Assays
This section provides an overview of assays for key enzymes in the this compound degradation pathway.
-
This compound-2-Monooxygenase Assay:
-
The activity can be monitored by measuring the rate of substrate-dependent NADPH oxidation at 340 nm.[8]
-
The reaction mixture should contain cell-free extract, this compound, and NADPH in a suitable buffer.
-
-
Salicylate Hydroxylase Assay:
-
This enzyme's activity is also determined by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation in the presence of salicylate.[8]
-
-
Catechol-1,2-Dioxygenase Assay:
-
The activity is measured by monitoring the formation of cis,cis-muconic acid from catechol at 260 nm.[8]
-
Data Presentation
Table 1: Optimal Conditions for this compound Degradation by Arthrobacter sp. SPG
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [1] |
| Temperature | 30°C | [1] |
| This compound Concentration | 100 ppm | [1] |
| Inoculum Size (in soil) | 2 x 10⁸ CFU/g | [1] |
Table 2: Degradation of this compound by Arthrobacter sp. SPG in Soil Microcosms
| Time (days) | Degradation in Sterile Soil (%) | Degradation in Non-Sterile Soil (%) | Reference |
| 4 | 25 | Not Reported | [1] |
| 6 | 45 | 47 | [1] |
| 8 | 70 | 80 | [1] |
| 10 | >90 | >90 | [1] |
Visualizations
Caption: Oxidative degradation pathway of this compound in Arthrobacter sp. SPG.
Caption: Reductive degradation pathway of this compound in P. fluorescens KU-7.
References
- 1. New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14::3NBA, Capable of Degrading 3-Nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a bacterial consortium for nitrobenzene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
stability of 2-nitrobenzoate under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-nitrobenzoate under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: this compound can degrade under certain conditions. The primary cause of degradation in aqueous solutions is hydrolysis, which can be influenced by both pH and temperature. At elevated temperatures, thermal decomposition can also occur. It is crucial to control these parameters to maintain the stability of your solution.
Q2: At what temperature does this compound begin to decompose?
A2: Studies have shown that 2-nitrobenzoic acid is stable in aqueous solutions up to 150 °C (423 K).[1] Above this temperature, decomposition is likely to occur. For routine experiments, it is advisable to work at or below room temperature unless the experimental design requires elevated temperatures.
Q3: How does pH affect the stability of this compound?
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A4: Unexpected peaks likely represent degradation products. Under hydrolytic conditions (exposure to water, especially at non-neutral pH and/or elevated temperature), this compound can degrade. The primary degradation pathway for other nitroaromatic compounds often involves the reduction of the nitro group or hydrolysis. In the case of this compound, potential degradation products could include 2-hydroxybenzoic acid or other related compounds. To confirm the identity of these peaks, it is recommended to perform forced degradation studies and use techniques like mass spectrometry (MS) for characterization.
Q5: How can I prevent the degradation of my this compound stock solutions?
A5: To minimize degradation, stock solutions of this compound should be prepared in a suitable solvent and stored at low temperatures (e.g., 2-8 °C) and protected from light. For aqueous solutions, it is advisable to use a buffered system to maintain a stable pH. Prepare fresh solutions for critical experiments whenever possible.
Data on Stability of Nitrobenzoic Acids
While specific quantitative data for this compound is limited, the following table provides a summary of the thermal stability of isomeric nitrobenzoic acids in aqueous solution.
| Compound | Decomposition Temperature | Reference |
| 2-Nitrobenzoic acid | 150 °C (423 K) | [1] |
| 3-Nitrobenzoic acid | Stable up to 200 °C (473 K) | [1] |
| 4-Nitrobenzoic acid | Stable up to 200 °C (473 K) | [1] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3][4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a thermostatically controlled oven at a temperature above its recommended storage temperature but below its decomposition temperature (e.g., 70°C) for a specified period.
-
Also, expose a solution of this compound to the same thermal stress.
-
Withdraw samples at appropriate time intervals and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all the stressed samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
References
- 1. Effect of temperature on the ionisation constants of 2-, 3- and 4-nitrobenzoic, phthalic and nicotinic acids in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial 2-Nitrobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and removal of common impurities from commercial 2-nitrobenzoate (o-nitrobenzoic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is often sold at purities ranging from 90-95%.[1][2][3] The most common impurities are its positional isomers: 3-nitrobenzoic acid (m-nitrobenzoic acid) and 4-nitrobenzoic acid (p-nitrobenzoic acid).[4] These isomers are typically formed during the synthesis process.[5][6]
Q2: How can I assess the purity of my commercial this compound?
A2: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the isomers.[7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help identify the presence of impurities by comparing the spectra to that of a pure standard. The melting point of the sample can also be a good indicator of purity; pure 2-nitrobenzoic acid has a melting point of approximately 146-148°C, which will be depressed and broader in the presence of impurities.
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the level of impurities and the desired final purity.
Q4: Which solvent is best for the recrystallization of this compound?
A4: Water has been cited as a suitable solvent for the recrystallization of 2-nitrobenzoic acid.[8] Ethanol (B145695) or a mixture of ethanol and water is also commonly used for the recrystallization of similar aromatic carboxylic acids.[9] The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | The chosen solvent is too good at dissolving this compound, even at low temperatures. Too much solvent was used. | Select a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude material.[10] |
| Product Fails to Crystallize (Oils Out) | The concentration of the product is too high, or there is a significant amount of impurities depressing the melting point. The cooling process is too rapid. | Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly. Seeding the solution with a pure crystal of this compound can also induce crystallization. |
| Purified Product is Still Impure | The impurities have very similar solubility to this compound in the chosen solvent. The crystals were not washed properly after filtration. | Try a different recrystallization solvent or a solvent mixture. Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Isomers | The solvent system (eluent) is not optimized. The column was not packed properly. | Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between this compound and its isomers.[10] Ensure the column is packed uniformly to avoid channeling. |
| Product Tailing on the Column | The acidic nature of this compound can cause strong interactions with the silica (B1680970) gel. | Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to the mobile phase to suppress these interactions and improve the peak shape.[10] |
| Low Recovery from the Column | The product is too strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent (gradient elution) to ensure the product is fully eluted from the column. |
Data Presentation
The following table summarizes representative data for the purification of commercial this compound using different methods.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) | Notes |
| Recrystallization | ~95 | >99 | 65-85 | A good general-purpose method for removing small amounts of impurities. Recovery can be lower if the solubility of the isomers is similar.[11] |
| Column Chromatography | ~95 | >99.5 | 70-90 | Effective for separating compounds with different polarities, such as the nitrobenzoic acid isomers. |
| Acid-Base Extraction | ~95 | >98 | 85-95 | A good initial purification step to separate the acidic product from any neutral or basic impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection : In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot water or an ethanol/water mixture. Allow it to cool to observe crystal formation.
-
Dissolution : In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[10]
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[10]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[12]
-
Drying : Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis : Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate (B1210297) with a small amount of acetic acid) using TLC that shows good separation between this compound and its isomers.[13][14]
-
Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring it is packed uniformly without any air bubbles.[10]
-
Sample Loading : Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution : Begin eluting the column with the solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis : Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.[15]
-
Base Extraction : Add a saturated aqueous solution of a weak base, like sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake it, venting frequently. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.[10][15]
-
Separation : Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the product has been extracted.[10]
-
Acidification : Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as hydrochloric acid, dropwise while stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out of the solution.[10][16]
-
Isolation : Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[10]
Mandatory Visualization
Caption: A logical workflow for the identification and purification of commercial this compound.
Caption: Experimental workflow for the purification of this compound using acid-base extraction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Nitrobenzoic acid (94%) - Amerigo Scientific [amerigoscientific.com]
- 4. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemcess.com [chemcess.com]
- 6. benchchem.com [benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Video: Extraction - Procedure [jove.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the significant exothermic heat generated during the synthesis of nitro compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more successful outcomes.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is escalating rapidly and uncontrollably. What immediate actions should I take, and what are the probable causes?
Answer: A rapid, uncontrolled temperature increase signifies a runaway reaction, a hazardous situation that requires immediate and decisive action.[1][2]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop adding the nitrating agent.
-
Enhance Cooling: If safe to do so, increase the efficiency of the cooling system (e.g., by adding more ice or a dry ice/acetone slurry to the cooling bath).
-
Prepare for Quenching: If the temperature continues to rise dramatically, and as a last resort, be prepared to quench the reaction by cautiously pouring the reaction mixture into a large volume of crushed ice or ice water with vigorous stirring. This should only be performed if you are certain it is a safe procedure for your specific reaction.
-
Alert and Evacuate: Inform your supervisor and colleagues immediately. Follow all established laboratory emergency protocols, which may include evacuating the immediate area.
Potential Causes & Preventative Measures:
| Cause | Preventative Measure |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity and is at the appropriate temperature for the scale of the reaction. For highly exothermic reactions, a larger surface area-to-volume ratio reactor or a continuous flow setup can provide better heat transfer. |
| Rapid Addition of Nitrating Agent | Add the nitrating agent slowly and dropwise, with continuous monitoring of the internal reaction temperature.[2][3] The rate of addition should be adjusted to maintain the desired temperature range. |
| Inefficient Agitation | Use a suitable stirring method (e.g., overhead stirrer for larger volumes) to ensure vigorous and uniform mixing. This prevents the formation of localized "hot spots" where reactant concentrations are high. |
| Incorrect Reagent Concentration/Ratio | Use the correct concentrations and ratios of nitric acid and sulfuric acid as specified in a validated procedure. Higher concentrations can significantly increase the reaction's exothermicity.[4] |
| Accumulation of Unreacted Reagents | Ensure the reaction temperature is not too low, as this can slow the reaction and lead to the accumulation of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exotherm. |
A decision tree for handling a suspected runaway reaction is visualized below.
Caption: A decision-making workflow for responding to a thermal runaway event.
Issue 2: Low Yield of the Desired Nitro Compound
Question: My nitration reaction has resulted in a very low yield. What are the likely reasons for this?
Answer: Low yields in nitration reactions can be attributed to several factors, ranging from incomplete reaction to product loss during workup.
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | The reaction time may have been too short or the temperature too low. Consider extending the reaction time or cautiously increasing the temperature in small increments while carefully monitoring for any excessive exotherm.[5] |
| Sub-optimal Reagent Concentration | The concentration of the nitrating mixture may be insufficient for the reactivity of your substrate. For deactivated aromatic rings, a stronger nitrating system (e.g., fuming nitric acid or oleum) may be required.[4] |
| Poor Mixing | If the reactants are immiscible, inefficient stirring can limit the reaction rate. Increase the agitation speed to improve mass transfer between the phases. |
| Product Loss During Workup | Ensure the quenching and extraction steps are performed correctly. The product may be partially soluble in the aqueous phase, or the organic solvent used for extraction may not be optimal. Perform multiple extractions with a suitable solvent. |
| Decomposition of Starting Material or Product | If the reaction temperature is too high, it can lead to the decomposition of the starting material or the desired product, especially for sensitive substrates.[6] |
Issue 3: Formation of Undesired Byproducts (e.g., Polynitration, Oxidation)
Question: My reaction is producing a significant amount of di- or poly-nitrated products, or I am observing signs of oxidation. How can I improve the selectivity?
Answer: The formation of byproducts is a common challenge in nitration, particularly with activated aromatic substrates.
Potential Causes & Solutions:
| Cause | Solution |
| Polynitration | This occurs when the mono-nitrated product is reactive enough to undergo further nitration. To minimize this, use a stoichiometric amount of the nitrating agent, lower the reaction temperature, and shorten the reaction time. For the nitration of benzene (B151609), keeping the temperature below 60°C is crucial to prevent the formation of dinitrobenzene.[7][8] |
| Oxidation | The nitrating mixture is a strong oxidizing agent. For highly activated substrates like phenols and anilines, oxidation is a significant side reaction. To prevent this, use very low reaction temperatures and consider protecting the activating group (e.g., by acylating an amine) before nitration.[9] |
| Formation of Isomers | The directing effects of substituents on an aromatic ring will determine the position of nitration. To achieve a different isomeric product, you may need to consider a different synthetic route or use specific catalysts that can influence regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in nitration? A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[3][10] Second, it is a strong dehydrating agent that absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the reaction.[3]
Q2: What are the typical temperature ranges for aromatic nitration? A2: The optimal temperature is highly dependent on the reactivity of the substrate. The following table provides general guidelines:
| Substrate Reactivity | Example Substrates | Typical Temperature Range (°C) |
| Highly Activated | Phenols, Anilines | -10 to 10 |
| Activated | Toluene (B28343), Anisole | 0 to 30 |
| Moderately Deactivated | Benzene, Halobenzenes | 25 to 60[7][11] |
| Strongly Deactivated | Nitrobenzene (B124822), Benzoic Acid | > 60 (often requires fuming H₂SO₄/HNO₃)[12] |
Q3: How should I properly quench a nitration reaction? A3: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large excess of crushed ice or ice-cold water with vigorous stirring. This serves to rapidly cool the mixture, dilute the acids, and dissipate the heat of dilution. The product can then be isolated by filtration if it is a solid, or by extraction with a suitable organic solvent.[13]
Q4: What are the key safety precautions I should take when performing a nitration? A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes.[1]
-
Cooling Bath: Have an adequate cooling bath ready before starting the reaction.
-
Slow Addition: Add reagents slowly and monitor the temperature continuously.
-
Emergency Preparedness: Be aware of the location and operation of emergency equipment such as safety showers, eyewash stations, and fire extinguishers. Have an emergency response plan in place.[1]
The logical flow for selecting appropriate reaction conditions is outlined in the diagram below.
Caption: A logical guide for determining the initial conditions for an aromatic nitration.
Experimental Protocols
Key Experiment 1: Nitration of Benzene to Nitrobenzene
Objective: To synthesize nitrobenzene from benzene while minimizing the formation of dinitrobenzene.
Materials:
-
Round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Benzene (30 mL)[8]
-
Concentrated Nitric Acid (35 mL)[8]
-
Concentrated Sulfuric Acid (40 mL)[8]
-
5% Sodium Carbonate solution
-
Anhydrous Calcium Chloride
Procedure:
-
In the round-bottom flask, carefully add 40 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath and slowly add 35 mL of concentrated nitric acid with stirring to create the nitrating mixture.
-
While maintaining the temperature below 60°C, add 30 mL of benzene dropwise from the dropping funnel over a period of about 30 minutes with continuous stirring.[8]
-
After the addition is complete, attach the condenser and heat the mixture in a water bath at 60°C for approximately one hour.[8]
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing about 250 mL of cold water.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer is the spent acid, and the upper layer is the crude nitrobenzene.
-
Separate the layers and wash the organic layer sequentially with water, 5% sodium carbonate solution, and finally with water again.
-
Dry the crude nitrobenzene over anhydrous calcium chloride and then purify by distillation.
Key Experiment 2: Nitration of Toluene
Objective: To synthesize a mixture of nitrotoluene isomers from toluene.
Materials:
-
Three-neck flask
-
Dropping funnel
-
Internal thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Toluene (9.21 g, 10.6 mL)[14]
-
Concentrated Nitric Acid (10.6 mL)[14]
-
Concentrated Sulfuric Acid (12.5 mL)[14]
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Prepare the nitrating acid by slowly adding 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid in a separate flask, while cooling in an ice bath. Cool this mixture to -5°C.[14]
-
In the three-neck flask, place 10.6 mL of toluene and cool it to -10°C using an ice-salt bath.
-
Add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 1.5 hours.[14]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice-water bath.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with 10% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation to obtain the product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. cerritos.edu [cerritos.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 11. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Solvent Selection for 2-Nitrobenzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate solvents for reactions involving 2-nitrobenzoates.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for a 2-nitrobenzoate reaction?
A1: The primary goal is to choose a solvent that dissolves the reactants and reagents to a sufficient concentration, remains inert under the reaction conditions, and facilitates the desired reaction pathway. Key factors include the reaction type (e.g., nucleophilic aromatic substitution, esterification), the polarity of the reactants, and the required temperature range. The principle of "like dissolves like" is a good starting point; polar solvents are generally required for polar reactants.[1][2]
Q2: How does solvent polarity affect this compound reactions?
A2: Solvent polarity, often indicated by the dielectric constant, plays a crucial role.[3] Polar solvents are necessary to dissolve charged or polar species like nucleophiles and intermediates.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[1][4][5] They are effective at stabilizing charged intermediates, such as carbocations in SN1 reactions.[6][7] However, they can also solvate and deactivate strong nucleophiles through hydrogen bonding, potentially slowing down SN2 reactions.[6][8][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) have large dipole moments but lack O-H or N-H bonds.[4][10] They are excellent for SN2 reactions because they dissolve ionic nucleophiles but do not cage them with hydrogen bonds, leaving the nucleophile more reactive.[2][4][10][11]
Q3: What are some common solvents for reactions with 2-nitrobenzoic acid and its derivatives?
A3: The choice of solvent is highly dependent on the specific derivative and reaction.
-
Solubility: 2-Nitrobenzoic acid itself has limited solubility in water but is soluble in organic solvents like ethanol, methanol (B129727), acetone, and ether.[12] Derivatives such as 3-methyl-2-nitrobenzoic acid are also more soluble in organic solvents than in water.[13]
-
Recrystallization & Purification: Solvents like benzene, ethanol, and hexane (B92381) have been used for the recrystallization of 2-nitrobenzoic acid.[14] For purifying methyl m-nitrobenzoate, methanol is a common choice.[15]
-
Synthesis: For nitration reactions to produce nitrobenzoic acids, concentrated sulfuric acid often serves as both a catalyst and the solvent medium.[15]
Troubleshooting Guides
Issue 1: Poor solubility of 2-nitrobenzoic acid or its derivative in the chosen solvent.
-
Possible Cause: A mismatch between the polarity of the solute and the solvent.
-
Troubleshooting Steps:
-
Consult Solubility Data: Review available solubility data for your specific compound or a close analog. 2-nitrobenzoic acid derivatives are generally soluble in polar organic solvents.[12][13][16]
-
Use a Co-solvent: Introduce a miscible co-solvent to adjust the overall polarity of the medium.[17] For example, adding a small amount of DMF or DMSO to a less polar solvent can significantly enhance solubility.[17]
-
Increase Temperature: Gently warming the mixture can increase the solubility of many organic compounds.[13] However, ensure the temperature is well below the boiling point of the solvent and does not cause degradation of reactants.
-
Modify pH: For 2-nitrobenzoic acid itself, solubility can be influenced by pH. In an alkaline environment, it can deprotonate to form a more water-soluble salt.[13]
-
Issue 2: The reaction is sluggish, incomplete, or shows no conversion.
-
Possible Cause: The solvent may be inhibiting the reaction. This is common in nucleophilic substitution reactions.
-
Troubleshooting Steps:
-
Review the Reaction Mechanism:
-
For SN2 reactions , which require a strong, unhindered nucleophile, polar protic solvents (like water or ethanol) can form a "cage" around the nucleophile via hydrogen bonding, drastically reducing its reactivity.[2][8]
-
Action: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents will dissolve the nucleophile without deactivating it, often leading to a significant rate increase.[4][10][18]
-
-
Ensure Reactants are Dissolved: Visually confirm that all starting materials are fully dissolved. A heterogeneous mixture can lead to a slow or incomplete reaction due to limited interaction between reactants.[17] If solubility is an issue, refer to the troubleshooting steps in Issue 1 .
-
Issue 3: Formation of significant side products.
-
Possible Cause: The reaction conditions, including the solvent, may be promoting undesired reaction pathways. For instance, in nitration reactions, improper temperature control can lead to polysubstitution.[19]
-
Troubleshooting Steps:
-
Control Temperature: Nitration reactions are often highly exothermic. Use an ice bath to maintain the recommended temperature range (e.g., 5-15°C) to minimize side reactions.[15][19]
-
Solvent Purity: Ensure the solvent is dry and free of impurities that could act as catalysts for side reactions.
-
Consider Solvent Reactivity: Some solvents can participate in the reaction. For example, in SN1 reactions, polar protic solvents like water or alcohols can act as nucleophiles, leading to solvolysis products.[7] If this is not desired, a non-nucleophilic solvent should be chosen.
-
Data Presentation
Table 1: Solubility of 2-Nitrobenzoic Acid and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Reference |
| 2-Nitrobenzoic Acid | Water | 6.8 g/L | [20] |
| 2-Nitrobenzoic Acid | Alcohol | 1g / 3mL | [12] |
| 2-Nitrobenzoic Acid | Methanol | 1g / 2.5mL | [12] |
| 2-Nitrobenzoic Acid | Acetone | 1g / 2.5mL | [12] |
| 2-Nitrobenzoic Acid | Ether | 1g / 4.5mL | [12] |
| 2-Nitro-5-thiocyanatobenzoic Acid | Ethanol | ~25 mg/mL | [16] |
| 2-Nitro-5-thiocyanatobenzoic Acid | DMF | ~25 mg/mL | [16] |
| 2-Nitro-5-thiocyanatobenzoic Acid | DMSO | ~11 mg/mL | [16] |
| 2-Nitro-5-thiocyanatobenzoic Acid | PBS (pH 7.2) | ~0.3 mg/mL | [16] |
| 3-Methyl-2-nitrobenzoic Acid | Water | Low | [13] |
| 3-Methyl-2-nitrobenzoic Acid | Ethanol | Soluble | [13] |
| 3-Methyl-2-nitrobenzoic Acid | Acetone | Soluble | [13] |
Table 2: Properties of Common Solvents for Organic Reactions
| Solvent | Dielectric Constant | Type | Boiling Point (°C) | Key Characteristics & Uses |
| Water | 78.5 | Polar Protic | 100 | Good for SN1; can deactivate nucleophiles in SN2.[3][7] |
| Methanol | 32.6 | Polar Protic | 65 | Favors SN1; can be a nucleophile (solvolysis).[3][7] |
| Ethanol | 24.3 | Polar Protic | 78.5 | Similar to methanol; common for recrystallizations.[3][13] |
| DMSO | 47 | Polar Aprotic | 189 | Excellent for SN2; high boiling point.[3][4] |
| DMF | 38 | Polar Aprotic | 153 | Excellent for SN2; high boiling point.[3][4] |
| Acetone | 21 | Polar Aprotic | 56.5 | Good for SN2; volatile and easy to remove.[3][4] |
| Acetonitrile | 37.5 | Polar Aprotic | 81.6 | Common polar aprotic solvent.[3] |
| Dichloromethane | 9.1 | Polar Aprotic | 40 | Good general-purpose solvent for less polar compounds.[3] |
| Toluene | 2.3 | Non-polar | 111 | Used for non-polar reactants.[21] |
| Hexane | 1.9 | Non-polar | 69 | Used for non-polar reactants and recrystallizations.[3][14] |
Experimental Protocols
Key Experiment: Nitration of Methyl Benzoate (B1203000) to Synthesize Methyl 3-Nitrobenzoate
This protocol is based on established methods for the electrophilic aromatic substitution of methyl benzoate.[15][22]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
-
Methanol (for washing/recrystallization)
-
Round-bottomed flask, dropping funnel, magnetic stirrer, beaker, suction filtration apparatus
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 12.5 mL of concentrated nitric acid to 12.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Reaction Setup: Place 20.4 g of methyl benzoate into a 200 mL round-bottomed flask. Cool the flask in an ice-water bath.
-
Addition of Sulfuric Acid: Slowly add 40 mL of concentrated sulfuric acid to the methyl benzoate while stirring. Maintain the temperature below 10°C.
-
Nitration: Add the prepared cold nitrating mixture dropwise to the methyl benzoate solution over approximately one hour. It is critical to maintain the reaction temperature between 5°C and 15°C throughout the addition to prevent the formation of dinitrated byproducts.[15]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for another 15 minutes at room temperature.[15][23]
-
Product Isolation: Carefully pour the reaction mixture over a large beaker containing approximately 130 g of crushed ice, stirring continuously.[15][23] The crude methyl m-nitrobenzoate will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by suction filtration. Wash the crude product thoroughly with cold water to remove residual acid.
-
Purification: Wash the filtered solid with a small amount of ice-cold methanol to remove impurities like the ortho-nitro isomer.[15] For higher purity, the product can be recrystallized from an equal weight of methanol. The pure product should have a melting point of approximately 78°C.[15]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. 2-Nitrobenzoic acid, 95% | Fisher Scientific [fishersci.ca]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. organic chemistry - Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 23. web.mnstate.edu [web.mnstate.edu]
optimizing storage conditions to prevent degradation of methyl 2-nitrobenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of methyl 2-nitrobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of methyl this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color change from clear/pale yellow to brown, development of turbidity). | - Photodegradation: Exposure to UV or visible light can cause decomposition of nitroaromatic compounds.[1] - Thermal Degradation: Storage at elevated temperatures can accelerate decomposition. - Contamination: Introduction of impurities or reaction with container materials. | - Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[1] - Store at the recommended temperature (see FAQs). - Ensure the container is made of an inert material (e.g., borosilicate glass with a PTFE-lined cap) and is clean and dry before use. |
| Inconsistent or unexpected analytical results (e.g., new peaks in HPLC, lower than expected purity). | - Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, forming 2-nitrobenzoic acid and methanol. - Oxidative Degradation: Reaction with atmospheric oxygen, potentially accelerated by light or metal ion contaminants. | - Store in a tightly sealed container in a desiccator or with a desiccant to minimize moisture exposure. - Avoid storage in solutions, especially aqueous solutions, for extended periods. If solutions are necessary, use a neutral, anhydrous, aprotic solvent. - For long-term storage, consider purging the container with an inert gas like argon or nitrogen.[1] |
| Precipitate formation in a stored solution. | - Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. - Degradation: The degradation product (e.g., 2-nitrobenzoic acid) may be less soluble than the parent compound in the storage solvent. | - Consult solubility data for methyl this compound in your chosen solvent. - If degradation is suspected, analyze the precipitate and the supernatant separately using a suitable analytical technique like HPLC to identify the components. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid methyl this compound?
A1: For optimal stability, solid methyl this compound should be stored in a tightly sealed, amber glass container in a cool, dry, and dark place.[1] A controlled room temperature between 15-25°C is generally recommended. For long-term storage, refrigeration (2-8°C) in a desiccated environment is preferable.
Q2: How should I store solutions of methyl this compound?
A2: Solutions of methyl this compound are more prone to degradation than the solid material. If storage in solution is necessary, use a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile (B52724), dichloromethane). Prepare solutions fresh whenever possible. For short-term storage, keep the solution in a tightly capped amber vial at 2-8°C. For longer durations, storage at -20°C or below under an inert atmosphere is recommended.
Q3: What are the primary degradation pathways for methyl this compound?
A3: The two primary degradation pathways are:
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction that is catalyzed by both acids and bases, to yield 2-nitrobenzoic acid and methanol.
-
Photodegradation: Nitroaromatic compounds can absorb UV light, leading to the formation of various degradation products. While specific products for methyl this compound are not extensively documented in publicly available literature, photodegradation of similar compounds can involve complex reaction pathways.
Q4: How can I monitor the stability of my methyl this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of methyl this compound and detect the presence of degradation products. This method should be able to separate the intact parent compound from all potential degradants.
Quantitative Data on Degradation
While specific kinetic data for the degradation of methyl this compound is not extensively available in the public domain, the following table provides a general overview of the expected stability under different conditions based on the behavior of similar nitroaromatic esters. The percentage degradation is an estimate and should be confirmed by experimental studies.
| Condition | Parameter | Duration | Expected Degradation (%) | Primary Degradation Product |
| Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 5 - 15% | 2-Nitrobenzoic Acid |
| 0.1 M NaOH at 60°C | 24 hours | 10 - 25% | 2-Nitrobenzoic Acid | |
| Neutral (pH 7) at 60°C | 24 hours | < 5% | 2-Nitrobenzoic Acid | |
| Oxidation | 3% H₂O₂ at RT | 24 hours | < 5% | Not well-defined |
| Photostability | ICH Option 2 (UV/Vis) | - | 5 - 20% | Various photoproducts |
| Thermal | 60°C (solid state) | 7 days | < 2% | Not well-defined |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Methyl this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is required for specific applications.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of methyl this compound in the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][3][4][5]
-
Acid Hydrolysis: Dissolve methyl this compound in a small amount of acetonitrile and add 0.1 M HCl to a final concentration of ~0.1 mg/mL. Heat at 60°C for 24 hours. Cool, neutralize with an equimolar amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve methyl this compound in a small amount of acetonitrile and add 0.1 M NaOH to a final concentration of ~0.1 mg/mL. Heat at 60°C for 24 hours. Cool, neutralize with an equimolar amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve methyl this compound in a mobile phase to a concentration of ~0.1 mg/mL and add 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of methyl this compound (~0.1 mg/mL in mobile phase) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).[3] Analyze the samples by HPLC.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 60°C for 7 days. After the specified time, dissolve the sample in the mobile phase for HPLC analysis.
Visualizations
The following diagrams illustrate the primary degradation pathway of methyl this compound and a logical workflow for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Nitrobenzoate and 3-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-nitrobenzoate and 3-nitrobenzoate, focusing on the influence of the nitro group's position on the ester's susceptibility to nucleophilic attack. The analysis is supported by experimental data from the alkaline hydrolysis of substituted phenyl benzoates, offering a quantitative basis for understanding the interplay of electronic and steric effects.
Executive Summary
The position of the nitro group on the benzoate (B1203000) ring significantly influences the reactivity of the ester. In reactions such as alkaline hydrolysis, the 2-nitro (ortho) isomer generally exhibits a different reactivity profile compared to the 3-nitro (meta) isomer. This difference is primarily attributed to a combination of electronic and steric effects. While the powerful electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon in both isomers, the proximity of the ortho-nitro group introduces steric hindrance that can modulate the rate of nucleophilic attack.
Data Presentation
The following table summarizes the second-order rate constants (k₂) for the alkaline hydrolysis of 2-nitrophenyl benzoate and 3-nitrophenyl benzoate in water at 25°C. This data provides a clear quantitative comparison of their reactivity under these specific conditions.
| Compound | Substituent Position | Second-Order Rate Constant (k₂) in M⁻¹s⁻¹ |
| 2-Nitrophenyl Benzoate | Ortho | 1.03 |
| 3-Nitrophenyl Benzoate | Meta | 2.86 |
Data sourced from a study on the alkaline hydrolysis of substituted phenyl benzoates.
Discussion of Reactivity
The reactivity of benzoate esters in nucleophilic acyl substitution reactions, such as alkaline hydrolysis, is largely governed by the electrophilicity of the carbonyl carbon. The presence of an electron-withdrawing group, like the nitro group (-NO₂), is expected to increase this electrophilicity and thus accelerate the rate of reaction compared to unsubstituted benzoate.
Electronic Effects:
The nitro group is a potent electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bonds. This effect is distance-dependent and is stronger when the nitro group is closer to the reaction center (the carbonyl carbon).
-
Resonance Effect (-M): The nitro group can withdraw electron density from the benzene ring via resonance. This effect is most pronounced at the ortho and para positions.
In the case of 3-nitrobenzoate , the nitro group at the meta position exerts a strong inductive effect, withdrawing electron density from the ring and making the carbonyl carbon more electrophilic. The resonance effect from the meta position is not as direct in delocalizing the positive charge onto the carbonyl group.
For This compound , the nitro group is in the ortho position, where both its inductive and resonance effects are strong. This should, in principle, make the carbonyl carbon even more electrophilic than in the 3-nitro isomer.
Steric Effects:
The "ortho effect" is a well-documented phenomenon where substituents at the ortho position can influence reactivity in ways not solely predicted by their electronic properties. In the case of this compound, the bulky nitro group is in close proximity to the ester functional group. This can lead to steric hindrance , which may impede the approach of a nucleophile to the carbonyl carbon. This steric hindrance can counteract the rate-enhancing electronic effects of the ortho-nitro group.
The experimental data for the alkaline hydrolysis of nitrophenyl benzoates shows that the 3-nitro isomer reacts faster than the 2-nitro isomer. This suggests that for this particular reaction and substrate, the steric hindrance presented by the ortho-nitro group in this compound outweighs its stronger electron-withdrawing effect, leading to a slower reaction rate compared to the 3-nitrobenzoate where steric hindrance is negligible.
Signaling Pathways and Logical Relationships
The following diagram illustrates the interplay of electronic and steric effects on the reactivity of this compound and 3-nitrobenzoate during alkaline hydrolysis.
Caption: Factors influencing the reactivity of 2- and 3-nitrobenzoate.
Experimental Protocols
The following is a representative experimental protocol for the kinetic analysis of the alkaline hydrolysis of a benzoate ester, which can be adapted to compare the reactivity of this compound and 3-nitrobenzoate.
Objective: To determine the second-order rate constant for the alkaline hydrolysis of methyl 3-nitrobenzoate.
Materials:
-
Methyl 3-nitrobenzoate
-
Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.1 M)
-
Distilled or deionized water
-
Ethanol (optional, as a co-solvent if the ester is not fully soluble in water)
-
Hydrochloric acid (HCl) solution of known concentration (for quenching the reaction)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath (e.g., set to 25°C)
-
Stopwatch
-
Pipettes and burettes
-
Conical flasks
Experimental Workflow:
Caption: Workflow for kinetic analysis of ester hydrolysis.
Procedure:
-
Preparation of Solutions:
-
Prepare a standard solution of sodium hydroxide (e.g., 0.1 M) and accurately determine its concentration by titration against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare a solution of the benzoate ester (e.g., methyl 3-nitrobenzoate) of known concentration in a suitable solvent (e.g., a water-ethanol mixture).
-
-
Reaction Setup:
-
Pipette a known volume of the NaOH solution into a conical flask.
-
Pipette a known volume of the ester solution into a separate conical flask.
-
Place both flasks in a constant temperature water bath to allow them to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
Rapidly add the contents of the ester flask to the NaOH flask, simultaneously starting a stopwatch.
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.
-
-
Quenching and Titration:
-
Immediately add the aliquot to a conical flask containing a known excess of a standard HCl solution. This will quench the hydrolysis reaction by neutralizing the remaining NaOH.
-
Add a few drops of phenolphthalein indicator to the quenched solution.
-
Titrate the unreacted HCl with the standardized NaOH solution until a faint pink endpoint is reached.
-
-
Data Analysis:
-
The concentration of NaOH at each time point can be calculated from the titration data.
-
For a second-order reaction, a plot of 1/[NaOH] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k₂.
-
This comprehensive guide provides a detailed comparison of the reactivity of this compound and 3-nitrobenzoate, supported by quantitative data and a clear explanation of the underlying chemical principles. The provided experimental protocol offers a practical framework for researchers to conduct their own kinetic studies.
A Comparative Analysis of 2-Nitrobenzoate and 4-Nitrobenzoate as Bacterial Chemoattractants
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial chemotaxis is crucial for applications ranging from bioremediation to the development of novel antimicrobial strategies. This guide provides an objective comparison of 2-nitrobenzoate and 4-nitrobenzoate (B1230335) as chemoattractants for bacteria, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Nitroaromatic compounds, often environmental pollutants, can paradoxically serve as signaling molecules for certain bacterial species, guiding their movement towards these substances as potential carbon and energy sources. This phenomenon, known as chemotaxis, is a key factor in the biodegradation of such compounds. This guide focuses on the comparative chemoattractant properties of two isomers of nitrobenzoate: this compound and 4-nitrobenzoate, primarily in Pseudomonas species, which are well-studied for their metabolic versatility.
Performance Comparison: this compound vs. 4-Nitrobenzoate
The chemotactic response of bacteria to this compound and 4-nitrobenzoate is not uniform and is highly dependent on the bacterial strain and the induction of specific metabolic pathways. Notably, the β-ketoadipate pathway plays a crucial role in the chemotactic response to aromatic compounds, including nitrobenzoates.
In studies involving Pseudomonas putida strains, 4-nitrobenzoate has been shown to be a more consistent chemoattractant compared to this compound. For instance, P. putida PRS2000 exhibits a clear chemotactic response to 4-nitrobenzoate when the benzoate (B1203000) chemotaxis response is induced.[1][2] In contrast, no significant response to this compound was detected in the same strain under similar conditions.[1]
Similarly, P. putida TW3, a strain capable of growing on 4-nitrotoluene, shows chemotaxis towards 4-nitrobenzoate.[1][2] However, the response to this compound is consistently absent or negligible in these strains. The chemotactic response to 4-nitrobenzoate in these bacteria is inducible and is observed when cells are grown on benzoate or 4-nitrotoluene, substrates that lead to the induction of the β-ketoadipate pathway.[1]
A specific chemoreceptor for this compound, named NbaY, has been identified in Pseudomonas fluorescens strain KU-7.[3][4] This finding indicates that dedicated signaling pathways for chemotaxis towards this compound exist in certain bacterial species. However, the broader prevalence and efficiency of this response compared to 4-nitrobenzoate appear to be limited based on the available data.
Quantitative Data Summary
The following table summarizes the chemotactic responses of different Pseudomonas strains to this compound and 4-nitrobenzoate as determined by temporal assays. The data represents the chemotactic response as a percentage of the response to a positive control (casamino acids).
| Bacterial Strain | Growth Substrate (Inducer) | Chemoattractant | Chemotactic Response (% of positive control) | Reference |
| Pseudomonas putida PRS2000 | Benzoate | 4-Nitrobenzoate | 45 | [1] |
| Pseudomonas putida PRS2000 | Benzoate | This compound | No response | [1] |
| Pseudomonas putida TW3 | Benzoate | 4-Nitrobenzoate | 50 | [1] |
| Pseudomonas putida TW3 | Benzoate | This compound | No response | [1] |
| Pseudomonas putida TW3 | 4-Nitrotoluene | 4-Nitrobenzoate | 40 | [1] |
| Pseudomonas putida TW3 | 4-Nitrotoluene | This compound | No response | [1] |
| Pseudomonas sp. 4NT | Benzoate | 4-Nitrobenzoate | 30 | [1] |
| Pseudomonas sp. 4NT | Benzoate | This compound | No response | [1] |
Signaling Pathways
The signaling pathways for bacterial chemotaxis to this compound and 4-nitrobenzoate, while sharing the core components of the bacterial chemotaxis machinery, are initiated by distinct receptors and induction mechanisms.
This compound Chemotaxis Signaling Pathway
In P. fluorescens KU-7, the chemotactic response to this compound is initiated by the binding of the chemoattractant to the NbaY chemoreceptor. NbaY is a methyl-accepting chemotaxis protein (MCP) that, upon ligand binding, initiates a signal transduction cascade. This cascade involves the histidine kinase CheA and the response regulator CheY. The phosphorylation state of CheY determines the direction of flagellar rotation, leading to directed movement towards the this compound source.
References
- 1. Characterization of a Pseudomonad this compound Nitroreductase and Its Catabolic Pathway-Associated 2-Hydroxylaminobenzoate Mutase and a Chemoreceptor Involved in this compound Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibidi.com [ibidi.com]
- 3. Continuous-Flow Capillary Assay for Measuring Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological opportunities with the β-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different bacterial strains for 2-nitrobenzoate degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various bacterial strains capable of degrading 2-nitrobenzoate (2-NBA), a compound of environmental concern due to its toxicity and use in the synthesis of dyes and pharmaceuticals. This document outlines the performance of different bacterial strains, detailing their degradation pathways, key enzymatic players, and degradation efficiencies. The information is supported by experimental data from peer-reviewed scientific literature to aid researchers in selecting suitable microbial candidates for bioremediation and biocatalysis applications.
Performance Comparison of this compound Degrading Bacteria
The efficacy of this compound degradation varies significantly among different bacterial genera and even between strains. The primary distinction in their metabolic strategy lies in the initial attack on the 2-NBA molecule, which can be either oxidative or reductive. Oxidative pathways typically involve the removal of the nitro group as nitrite, while reductive pathways proceed through the reduction of the nitro group to a hydroxylamino or amino group, releasing ammonia.[1][2]
Below is a summary of the degradation performance of several well-characterized bacterial strains.
| Bacterial Strain | Degradation Pathway | Key Intermediates | Degradation Rate/Efficiency | Key Enzymes |
| Arthrobacter sp. SPG | Oxidative | Salicylate (B1505791), Catechol | >90% degradation of 100 ppm 2-NBA in 10-12 days (soil microcosm)[2] | This compound-2-monooxygenase, Salicylate hydroxylase, Catechol-1,2-dioxygenase[2] |
| Pseudomonas fluorescens KU-7 | Reductive | 2-Hydroxylaminobenzoate, 3-Hydroxyanthranilate | 30 nmol/min/mg protein (resting cells)[1] | This compound reductase, 2-Hydroxylaminobenzoate mutase, 3-Hydroxyanthranilate 3,4-dioxygenase[3][4] |
| Cupriavidus sp. ST-14 | Reductive | 3-Hydroxyanthranilate | Growth rate of 0.387/h with 1.0 g/liter 2-NBA[5] | Not explicitly detailed, but pathway leads to 3-hydroxyanthranilate[5] |
| Arthrobacter protophormiae RKJ100 | Reductive (Branched) | 2-Hydroxylaminobenzoate, Anthranilate, 3-Hydroxyanthranilate | Degrades 0.5 mM and 20 mM 2-NBA[6][7] | Reductase, Mutase, 3-Hydroxyanthranilate 3,4-dioxygenase[6][7] |
| Ralstonia sp. SJ98 | Reductive | o-Hydroxylaminobenzoate, Anthranilate | Capable of utilizing 2-NBA as sole carbon and energy source[2][8] | Enzymes not explicitly detailed, but pathway leads to anthranilate[2] |
Metabolic Pathways for this compound Degradation
The degradation of this compound by bacteria proceeds through distinct metabolic routes. The two primary pathways are the oxidative pathway, which results in the release of nitrite, and the reductive pathway, which leads to the formation of ammonia.
Oxidative Degradation Pathway in Arthrobacter sp. SPG
Arthrobacter sp. SPG employs a novel oxidative pathway to metabolize this compound. The initial step involves the conversion of this compound to salicylate with the release of nitrite, catalyzed by this compound-2-monooxygenase. Salicylate is then hydroxylated to form catechol, which subsequently undergoes ring cleavage.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel degradative pathway of this compound via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14::3NBA, Capable of Degrading 3-Nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crdd.osdd.net [crdd.osdd.net]
- 7. Branching of o-nitrobenzoate degradation pathway in Arthrobacter protophormiae RKJ100: identification of new intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemotaxis of a Ralstonia sp. SJ98 toward different nitroaromatic compounds and their degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A New Route for 2-Nitrobenzoate Detoxification: A Comparative Guide to a Novel Oxidative Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a newly validated oxidative metabolic pathway for 2-nitrobenzoate (2-NBA) degradation against established reductive pathways. Supported by experimental data, this document details the key enzymatic steps, performance metrics, and comprehensive protocols for validation.
Introduction
This compound is a persistent environmental pollutant and a key intermediate in various industrial syntheses. Its removal and detoxification are of significant interest. While several bacterial reductive pathways for 2-NBA degradation have been characterized, a novel oxidative pathway has been identified in Arthrobacter sp. SPG, offering a potentially more efficient and environmentally benign alternative.[1] This guide will compare this new pathway with the traditional reductive routes, providing the necessary data and methodologies for its validation.
Pathway Comparison: Oxidative vs. Reductive Degradation of this compound
The fundamental difference between the two types of pathways lies in the initial enzymatic attack on the 2-NBA molecule. The novel pathway in Arthrobacter sp. SPG employs an oxidative strategy, while previously characterized pathways primarily utilize a reductive approach.
The Novel Oxidative Pathway in Arthrobacter sp. SPG
This recently discovered pathway initiates the degradation of 2-NBA by incorporating molecular oxygen, leading to the removal of the nitro group as nitrite (B80452) (NO₂⁻), a less toxic and more bioavailable form of nitrogen for many microorganisms.[1] The pathway proceeds through the following key steps:
-
This compound-2-monooxygenase: This initial and likely rate-limiting enzyme catalyzes the hydroxylation of this compound, resulting in the formation of salicylate (B1505791) and the release of a nitrite ion.[1][2]
-
Salicylate Hydroxylase: Salicylate is then hydroxylated to form catechol.[2][3]
-
Catechol 1,2-Dioxygenase: The aromatic ring of catechol is subsequently cleaved by this enzyme to form cis,cis-muconic acid, which then enters central metabolism.[2][3]
dot
Caption: The novel oxidative degradation pathway of this compound in Arthrobacter sp. SPG.
Established Reductive Pathways
In contrast, the more commonly described reductive pathways initiate 2-NBA degradation by reducing the nitro group to a hydroxylamino and subsequently an amino group, releasing ammonia (B1221849) (NH₄⁺). A well-characterized example is the pathway found in Pseudomonas fluorescens KU-7, which proceeds as follows:
-
This compound Nitroreductase: This enzyme reduces this compound to 2-hydroxylaminobenzoate.
-
2-Hydroxylaminobenzoate Mutase: The intermediate is then converted to 2-aminobenzoate (B8764639) (anthranilate) or 3-hydroxyanthranilate.[4][5]
-
Dioxygenases and further degradation: The resulting aminoaromatic compound undergoes ring cleavage and is further metabolized.
dot
Caption: A representative established reductive pathway for this compound degradation.
Quantitative Performance Comparison
The efficiency of a metabolic pathway can be assessed by examining the kinetic parameters of its key enzymes. Below is a comparative summary of available data for the enzymes involved in both the novel oxidative and established reductive pathways.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg protein) | k_cat_ (s⁻¹) | Reference |
| Novel Oxidative Pathway | ||||||
| This compound-2-monooxygenase | Arthrobacter sp. SPG | This compound | Data not available | Data not available | Data not available | |
| Salicylate Hydroxylase | Pseudomonas putida G7 | Salicylate | >10⁵ M⁻¹s⁻¹ (k_cat_/K_m_) | [6] | ||
| Catechol 1,2-Dioxygenase | Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | [7] | |
| Catechol 1,2-Dioxygenase | Stenotrophomonas maltophilia KB2 | Catechol | 12.18 | 1218.8 | [8] | |
| Catechol 1,2-Dioxygenase | Pseudomonas stutzeri GOM2 | Catechol | 13.2 | 16.13 | [9] | |
| Established Reductive Pathway | ||||||
| This compound Nitroreductase (NbaA) | Pseudomonas fluorescens KU-7 | This compound | Data not available | Data not available | Data not available | |
| Nitroreductase (NR) | Enterobacter cloacae | p-Nitrobenzoic acid | 1.7 ± 0.3 | [1] | ||
| 2-Hydroxylaminobenzoate Mutase (HabA/HabB) | Pseudomonas pseudoalcaligenes JS45 | Hydroxylaminobenzene | Data not available | Data not available | Data not available | [5] |
Note: Specific kinetic data for the initial enzymes in the Arthrobacter sp. SPG and a complete reductive pathway for this compound are not yet fully available in the literature, highlighting a key area for future research. The data presented for homologous enzymes provide a preliminary basis for comparison.
Experimental Protocols for Pathway Validation
Validating a new metabolic pathway requires a series of well-defined experiments to identify intermediates and characterize enzymatic activities. The following are detailed protocols for the key experiments required to validate the novel oxidative pathway for this compound degradation.
dot
Caption: A generalized experimental workflow for the validation of a new metabolic pathway.
Metabolite Identification by HPLC and GC-MS
Objective: To identify the metabolic intermediates produced during the degradation of this compound.
Methodology:
-
Sample Preparation:
-
Grow Arthrobacter sp. SPG in a minimal medium with this compound as the sole carbon source.
-
Collect culture samples at different time points (e.g., 0, 12, 24, 36 hours).
-
Centrifuge the samples to remove bacterial cells.
-
Acidify the supernatant and extract with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with phosphoric or formic acid).
-
Detection: UV detector at a wavelength suitable for the aromatic compounds (e.g., 230 nm).
-
Quantification: Compare the retention times and peak areas with authentic standards of this compound, salicylate, and catechol.
-
-
GC-MS Analysis:
-
Derivatization: If necessary, derivatize the extracted metabolites to increase their volatility (e.g., silylation).
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5).
-
Carrier Gas: Helium.
-
Ionization: Electron Impact (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Identification: Compare the mass spectra of the detected peaks with a spectral library (e.g., NIST) and with the spectra of authentic standards.
-
Preparation of Cell-Free Crude Extract
Objective: To obtain a crude enzymatic extract for activity assays.
Methodology:
-
Grow Arthrobacter sp. SPG in a medium containing this compound to induce the expression of the degradation pathway enzymes.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them by sonication or French press.
-
Centrifuge the lysate at high speed to remove cell debris.
-
The resulting supernatant is the cell-free crude extract.
-
Determine the total protein concentration of the extract using a standard method like the Bradford assay.[10][11]
Enzyme Assays
Objective: To measure the activity of the key enzymes in the pathway.
-
This compound-2-monooxygenase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), NADH, and the cell-free extract.
-
Start Reaction: Initiate the reaction by adding this compound.
-
Measurement: Monitor the oxidation of NADH by the decrease in absorbance at 340 nm. Alternatively, measure the formation of salicylate by HPLC or the release of nitrite using a colorimetric assay (e.g., Griess reagent).
-
Control: Run a control reaction without this compound to account for background NADH oxidation.
-
-
Salicylate Hydroxylase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, NADH, FAD, and the cell-free extract.
-
Start Reaction: Add salicylate to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.
-
-
Catechol 1,2-Dioxygenase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing buffer and the cell-free extract.
-
Start Reaction: Initiate the reaction by adding catechol.
-
Measurement: Monitor the formation of cis,cis-muconic acid by the increase in absorbance at 260 nm (ε = 16,800 M⁻¹cm⁻¹).[8]
-
Enzyme Unit Definition: One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Conclusion
The validation of the novel oxidative pathway for this compound degradation in Arthrobacter sp. SPG presents a significant advancement in the field of bioremediation and biocatalysis. This pathway's key advantages include the direct removal of the nitro group as nitrite and the potential for a more efficient degradation process. The comparative data, while still incomplete, suggests that the enzymes in the oxidative pathway, particularly catechol 1,2-dioxygenase, can exhibit high catalytic efficiencies. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to further investigate and validate this promising new metabolic route. Further studies focusing on the purification and detailed kinetic characterization of this compound-2-monooxygenase are crucial to fully elucidate the performance of this novel pathway and its potential for practical applications.
References
- 1. Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Combined Structural and Kinetic Characterization of a Bacterial Nitronate Monooxygenase from Pseudomonas aeruginosa PAO1 Establishes NMO Class I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of hydroxylaminobenzene mutase from pNBZ139 cloned from Pseudomonas pseudoalcaligenes JS45. A highly associated SDS-stable enzyme catalyzing an intramolecular transfer of hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence analysis and initial characterization of two isozymes of hydroxylaminobenzene mutase from Pseudomonas pseudoalcaligenes JS45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 10. Quantifying proteins using the Bradford method [qiagen.com]
- 11. bio-rad.com [bio-rad.com]
A Comparative Guide to the Reduction of Nitroaromatics: Catalytic Hydrogenation vs. Metal-Acid Reduction
The transformation of nitroaromatics into primary aromatic amines is a foundational reaction in organic synthesis, pivotal for the production of pharmaceuticals, dyes, agrochemicals, and other specialized chemicals.[1] The choice between the two most common methods—catalytic hydrogenation and metal-acid reduction—is critical and depends on factors like substrate complexity, desired chemoselectivity, and process scalability. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of a reduction method is often dictated by its efficiency, speed, and compatibility with other functional groups. The following table summarizes typical quantitative data for both catalytic hydrogenation and metal-acid reduction across various conditions.
| Parameter | Catalytic Hydrogenation | Metal-Acid Reduction (Béchamp Reduction) |
| Typical Reagents | H₂ gas, Pd/C, Pt/C, Raney Ni, PtO₂; Transfer agents: HCOOH, Hydrazine, Cyclohexadiene | Fe/HCl, Sn/HCl, Zn/HCl, SnCl₂ |
| Typical Yield | >95% (for simple nitroarenes)[2][3] | 85-95% |
| Reaction Time | 0.5 - 5 hours[3][4] | 1 - 4 hours[5] |
| Temperature | Room Temperature to 80 °C[3] | 60 °C to reflux (~100 °C)[5][6] |
| Pressure | 1 atm to 50 atm (H₂ gas) | Atmospheric |
| Key Advantage | High efficiency, clean byproducts (H₂O), mild conditions | High functional group tolerance, low cost, robust |
| Key Disadvantage | Low chemoselectivity (reduces alkenes, alkynes, etc.), catalyst poisoning, cost of precious metals | Harsh acidic conditions, large amount of metal waste, difficult purification |
| Functional Group Tolerance | Poor: Reduces C=C, C≡C, C=O, C≡N, R-X (dehalogenation)[7] | Excellent: Tolerates most reducible functional groups[8] |
Reaction Mechanisms and Workflows
Both reduction pathways are six-electron processes that proceed through nitroso and hydroxylamine (B1172632) intermediates to form the final amine.[1][9]
Catalytic Hydrogenation involves the use of a heterogeneous catalyst (like Palladium on Carbon) and a hydrogen source. The reaction occurs on the surface of the catalyst where the nitro group is sequentially reduced. A significant advantage is the generation of water as the only byproduct, which simplifies product isolation.[8]
Metal-Acid Reduction , famously known as the Béchamp reduction, utilizes a metal such as iron or tin in an acidic medium.[9][10] This method is valued for its robustness and excellent chemoselectivity. However, it requires stoichiometric amounts of metal and generates substantial metallic sludge, which can complicate the workup process.[8]
Below are diagrams illustrating the typical experimental workflows for each method.
Detailed Experimental Protocols
To provide a practical context, here are representative experimental procedures for the reduction of a model substrate, 4-nitroacetophenone.
This protocol uses formic acid as a hydrogen source, which avoids the need for high-pressure hydrogen gas.[11]
-
Reaction Setup : To a 100 mL round-bottom flask, add 4-nitroacetophenone (1.65 g, 10 mmol), 5% Pd/C (80 mg, 0.5 mol%), and 30 mL of methanol (B129727).
-
Addition of Hydrogen Donor : While stirring, add formic acid (2.0 mL, 50 mmol) dropwise to the suspension at room temperature.
-
Reaction : Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. Filter the catalyst through a pad of Celite and wash the pad with methanol (3 x 10 mL).
-
Purification : Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-aminoacetophenone.
This classic protocol uses iron powder and hydrochloric acid.[5]
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroacetophenone (3.30 g, 20 mmol) and iron powder (4.19 g, 75 mmol).
-
Reaction : Heat the mixture to 60 °C. Add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes, ensuring the reaction does not become too vigorous.
-
Completion : After the addition is complete, heat the reaction mixture to reflux for 1 hour until most of the iron powder has dissolved.
-
Workup and Isolation : Cool the reaction mixture and pour it into 200 mL of water. Neutralize the solution by slowly adding a diluted sodium hydroxide (B78521) solution until the pH is basic, which will precipitate iron hydroxide sludge.[5]
-
Extraction : Extract the product from the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization to yield 4-aminoacetophenone.[5]
Conclusion
The choice between catalytic hydrogenation and metal-acid reduction is a classic dilemma in organic synthesis, with clear trade-offs.
-
Catalytic Hydrogenation is the method of choice for simple substrates where high efficiency and process cleanliness are paramount.[1] Its primary drawback is poor chemoselectivity, as it can reduce other functional groups like alkenes and alkynes.[7]
-
Metal-Acid Reduction (e.g., Béchamp reduction) remains highly valuable for complex molecules where its excellent functional group tolerance is a necessity.[8] Despite its robustness, the method suffers from harsh conditions and the generation of significant metal waste, which can be a major drawback in terms of environmental impact and purification complexity.[8]
Ultimately, a careful analysis of the substrate's functional groups, cost considerations, and environmental impact will guide the researcher to the most appropriate and effective method for their specific synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Experimental study of Bechamp process for nitrobenzene reduction to aniline [repository.iitgn.ac.in]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. orgosolver.com [orgosolver.com]
- 10. srict.in [srict.in]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Nitroaromatic Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive analysis of nitroaromatic compounds is critical across various scientific disciplines, from environmental monitoring of pollutants to quality control in the pharmaceutical and defense industries. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods is often dictated by the specific nitroaromatic compounds of interest, the sample matrix, and the analytical objectives. This guide provides an objective comparison of HPLC and GC-MS for nitroaromatic analysis, supported by experimental data and detailed methodologies to aid in method selection and cross-validation.
Principle of Separation and Detection
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For nitroaromatics, reversed-phase HPLC with UV detection is a common approach, leveraging the strong UV absorbance of these compounds.[1]
GC-MS, on the other hand, separates volatile and thermally stable compounds in a gaseous mobile phase.[2] The separated compounds are then detected by a mass spectrometer, which provides structural information, allowing for definitive identification.[2] For many nitroaromatics, GC-MS offers high sensitivity and selectivity, especially when coupled with an Electron Capture Detector (ECD), which is highly sensitive to electronegative compounds like nitroaromatics.[2]
Comparative Performance
The selection of an analytical technique hinges on its performance characteristics. Below is a summary of typical performance parameters for HPLC and GC-MS in the analysis of nitroaromatic compounds. These values are representative and can vary depending on the specific analyte, sample matrix, and instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.[1] |
| Typical Detector | UV-Vis or Photodiode Array (PDA).[1] | Mass Spectrometry (MS), Electron Capture Detector (ECD).[2] |
| Sample Derivatization | Not typically required.[1] | Often required for less volatile or thermally labile compounds to improve volatility.[1] |
| Limit of Detection (LOD) | Generally in the low µg/L (ppb) range for water samples.[3] | Can achieve low pg/µL levels, which can correspond to pg/m³ in air samples.[4] |
| Accuracy (% Recovery) | Typically in the range of 90-112%.[1] | Can be in the range of 75-105%.[1] |
| Precision (%RSD) | Generally <15% for intra- and inter-day precision.[5] | Can be below 15-20% at the limit of quantitation (LOQ).[6] |
| Selectivity | Good, but can be susceptible to interferences from co-eluting compounds with similar UV spectra. | High, especially with MS detection, which provides mass spectral information for positive identification.[2] |
| Throughput | Analysis times can range from 10-60 minutes.[7] | Typically faster, with analysis times from a few minutes to seconds.[7] |
| Cost | Generally more expensive due to high-pressure pumps and solvent consumption.[7] | Can be less expensive to operate in the long term.[8] |
| Primary Analytes | Suitable for a wide range of nitroaromatics, including thermally labile and non-volatile compounds.[7][8] | Best suited for volatile and semi-volatile nitroaromatics.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following are representative protocols for the analysis of nitroaromatic compounds using HPLC-UV and GC-MS.
HPLC-UV Method for Nitroaromatics (Based on EPA Method 8330B)
This method is intended for the trace analysis of explosives and propellant residues.[9]
-
Sample Preparation:
-
Water Samples (Low Level): Solid-phase extraction (SPE) is the preferred method.[9]
-
Water Samples (High Level): Samples can be diluted with methanol (B129727) or acetonitrile (B52724), filtered, and then directly injected.[9]
-
Soil and Sediment Samples: Extraction is typically performed using acetonitrile in an ultrasonic bath, followed by filtration and dilution with water.[9]
-
-
HPLC Conditions:
-
Primary Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] A secondary confirmation column (e.g., CN) is often used.[10]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v) or a gradient.[11] For example, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) can be used.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 100 µL for aqueous samples, variable for extracts.[3]
-
Detection: UV detection at 254 nm.[10]
-
-
Data Analysis:
-
Identify nitroaromatic compounds by comparing their retention times with those of certified reference standards.
-
Quantify the analytes by creating a calibration curve from the analysis of standard solutions at multiple concentration levels.
-
GC-MS Method for Nitroaromatics (Based on EPA Method 8091)
This method is suitable for the determination of various nitroaromatics and cyclic ketones.[12]
-
Sample Preparation:
-
Water Samples: Liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride.[13] The extract is then dried and concentrated.[13]
-
Soil/Sediment Samples: Requires appropriate extraction techniques as described in methods like EPA 3500 series.[12]
-
Derivatization: May be necessary for certain polar nitroaromatics to enhance volatility, although not always required.[1]
-
-
GC-MS Conditions:
-
Column: A DB-5MS capillary column (e.g., 15 m x 0.25 mm id, 0.25 µm film thickness) or similar.[4]
-
Carrier Gas: Helium.[8]
-
Injection: Splitless injection at an appropriate temperature (e.g., 280 °C).[4]
-
Temperature Program: A temperature ramp is typically used, for instance, starting at 70°C and ramping up to 310°C.[4]
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[14]
-
-
Data Analysis:
-
Identify compounds based on their retention times and the presence of characteristic ions in their mass spectra.
-
Quantify using an internal standard method and a calibration curve generated from standards.
-
Method Cross-Validation Workflow
Cross-validation ensures the reliability and comparability of results obtained from different analytical methods.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Decision Logic for Method Selection
The choice between HPLC and GC-MS depends on several factors related to the sample and the analytical goals.
Caption: Decision tree for selecting between HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mass.gov [mass.gov]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. epa.gov [epa.gov]
- 10. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. NEMI Method Summary - 609 [nemi.gov]
- 14. academic.oup.com [academic.oup.com]
Differentiating Nitrobenzoate Isomers: A Mass Spectrometric Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical analytical challenge. The positional isomerism of the nitro group on the benzoate (B1203000) ring significantly influences the molecule's chemical and biological properties. This guide provides a comprehensive comparison of mass spectrometric techniques for the differentiation of ortho-, meta-, and para-nitrobenzoate isomers, supported by experimental data and detailed protocols.
Comparison of Differentiating Techniques
| Technique | Principle of Differentiation | Key Differentiating Feature |
| Collision-Induced Dissociation (CID) MS/MS | Differences in the stability of the precursor ions and the fragmentation pathways they undergo upon collisional activation. | Ratios of specific fragment ions. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Differences in the ion's size, shape, and charge, which affect its mobility through a drift gas. | Collision Cross-Section (CCS) values. |
Collision-Induced Dissociation (CID) Tandem Mass Spectrometry
Collision-Induced Dissociation (CID) is a powerful technique to differentiate isomers by analyzing their unique fragmentation patterns.[1] When subjected to CID, deprotonated nitrobenzoate isomers ([M-H]⁻) will fragment into characteristic product ions. The relative abundances of these fragments can serve as a fingerprint for each isomer.
While a specific study providing a direct quantitative comparison of the fragment ion ratios for all three nitrobenzoate isomers is not available, the principles of fragmentation for substituted benzoic acids suggest that the position of the nitro group will influence the fragmentation pathways. For instance, "ortho-effects" are known to influence the fragmentation of ortho-substituted benzoic acid derivatives, potentially leading to unique fragmentation patterns compared to the meta and para isomers.[2][3] The fragmentation of deprotonated methyl benzoate isomers, for example, shows a clear dependence on the substituent position, with the ortho isomer exhibiting a significantly more facile loss of carbon monoxide.[4]
Expected Differentiating Fragmentations:
Based on the general fragmentation patterns of nitroaromatic compounds and benzoic acid derivatives, the following key fragmentations of deprotonated nitrobenzoate ([C₇H₄NO₄]⁻, m/z 166) can be expected to show isomer-specific ratios:
-
Loss of NO₂ (m/z 120): This fragmentation involves the cleavage of the C-N bond. The stability of the resulting benzoate anion may be subtly influenced by the original position of the nitro group.
-
Loss of CO₂ (m/z 122): Decarboxylation is a common fragmentation pathway for benzoic acids. The propensity for this loss could differ between the isomers.
-
Loss of NO (m/z 136): The loss of a nitric oxide radical can also occur, and its likelihood may be position-dependent.
A systematic study measuring the product ion scans of all three isomers under identical collision energy conditions would be required to establish a definitive quantitative comparison.
Experimental Protocol: Collision-Induced Dissociation (CID) Analysis
This protocol outlines a general procedure for the analysis of nitrobenzoate isomers using a triple quadrupole or ion trap mass spectrometer.
1. Sample Preparation:
-
Prepare individual 10 µM solutions of ortho-, meta-, and para-nitrobenzoic acid in a 50:50 acetonitrile:water solution.
-
Add a small amount of a weak base, such as ammonium (B1175870) hydroxide, to facilitate deprotonation.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: Optimize for maximum ion current (typically 2.5-3.5 kV).
-
Source Temperature: Set to an appropriate value to ensure efficient desolvation (e.g., 150 °C).
-
Sheath and Auxiliary Gas Flow: Optimize for stable spray and ion transmission.
3. MS/MS Parameters:
-
Precursor Ion Selection: Isolate the deprotonated molecular ion of nitrobenzoic acid at m/z 166.
-
Collision Gas: Argon at a pressure optimized for single-collision conditions.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) for each isomer to observe the optimal energy for generating differentiating fragment ions.
-
Data Acquisition: Acquire product ion spectra for each isomer at the optimized collision energy.
4. Data Analysis:
-
Identify the major fragment ions for each isomer.
-
Calculate the relative abundance of each fragment ion with respect to the most abundant fragment (the base peak).
-
Compare the fragment ion ratios between the three isomers to identify statistically significant differences.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge.[5] This technique can provide an orthogonal dimension of separation to mass spectrometry, allowing for the differentiation of isomers that may have identical mass-to-charge ratios and similar fragmentation patterns.[5] The key parameter measured in IMS is the collision cross-section (CCS), which is a measure of the rotational average of the ion's surface area.[6] Isomers with different three-dimensional structures will have different CCS values, enabling their separation and identification.[5]
While a specific database containing the experimental CCS values for the o-, m-, and p-nitrobenzoate isomers was not found in the literature, it is highly probable that their distinct structures would result in measurable differences in their CCS values. The robustness and reproducibility of CCS values across different instruments and laboratories make it a reliable parameter for isomer differentiation.[7]
Experimental Protocol: Ion Mobility Spectrometry (IMS-MS) Analysis
This protocol describes a general method for analyzing nitrobenzoate isomers using an ion mobility-enabled mass spectrometer (e.g., a drift tube or traveling wave IMS).
1. Sample Preparation:
-
Prepare individual 10 µM solutions of ortho-, meta-, and para-nitrobenzoic acid in a 50:50 acetonitrile:water solution.
-
Facilitate deprotonation by adding a small amount of a suitable base.
2. LC-IMS-MS Conditions:
-
Liquid Chromatography (optional but recommended for complex samples): Use a suitable reversed-phase column to achieve chromatographic separation prior to MS analysis.
-
Ionization: ESI in negative ion mode.
-
Mass Spectrometer: Operate in full scan mode to detect the deprotonated nitrobenzoate ions.
3. Ion Mobility Parameters:
-
Drift Gas: Typically nitrogen.
-
Drift Voltage/Wave Velocity: Optimize for the best separation of the isomeric ions.
-
Calibration: Calibrate the instrument using a suitable set of standards with known CCS values to enable the determination of experimental CCS for the analytes.
4. Data Analysis:
-
Extract the arrival time distributions for the m/z 166 ion for each isomer.
-
Calculate the experimental CCS value for each isomer using the instrument's software and the calibration data.
-
Compare the CCS values of the three isomers.
Visualization of Experimental Workflows
To illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for Collision-Induced Dissociation (CID) analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
A Comparative Analysis of the Biological Effects of 2-Nitrobenzoate and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 2-nitrobenzoate and its primary reductive metabolites: 2-nitrosobenzoate, 2-hydroxylaminobenzoate, and 2-aminobenzoate (B8764639). The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and development involving these compounds.
Metabolic Pathway of this compound
This compound can be metabolized in biological systems through two main pathways: oxidation and reduction. The oxidative pathway, primarily observed in microorganisms, involves the conversion of this compound to salicylate (B1505791) and then to catechol.[1] The reductive pathway, common in both microorganisms and mammals, involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, yielding 2-aminobenzoate (anthranilic acid).[2] This guide focuses on the biological effects of the parent compound and the intermediates of the reductive pathway.
Comparative Biological Effects
The biological activities of this compound and its metabolites, including toxicity, mutagenicity, and antimicrobial effects, are summarized below. The data has been compiled from various sources and is presented for comparative analysis.
Toxicity
The acute toxicity of these compounds varies, with the parent nitro-compound and its initial reduction products generally exhibiting higher toxicity than the final amino metabolite.
| Compound | Test Organism | Route of Administration | LD50 | Reference |
| 2-Nitrobenzoic Acid | Data Not Available | - | - | |
| 2-Nitrosobenzoate | Data Not Available | - | - | |
| 2-Hydroxylaminobenzoate | Data Not Available | - | - | |
| 2-Aminobenzoic Acid | Mouse | Oral | 2850 mg/kg | [3] |
| Rat | Oral | >6 g/kg | [4] |
LD50: The lethal dose for 50% of the test population.
Cytotoxicity
In vitro cytotoxicity data provides insights into the potential of these compounds to cause cell death. While direct comparative data on the same cell line is limited, available information on related compounds suggests that the nitro- and amino-moieties significantly influence cytotoxicity. For instance, nitrobenzene (B124822) has been shown to induce death in hepatocarcinoma cells (SMMC-7721) at concentrations of 8 mmol/L and above. In contrast, derivatives of 2-aminobenzoic acid have shown cytotoxic effects on various cancer cell lines at micromolar concentrations.[5]
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| 2-Nitrobenzoic Acid | Data Not Available | - | - | |
| 2-Nitrosobenzoate | Data Not Available | - | - | |
| 2-Hydroxylaminobenzoate | Data Not Available | - | - | |
| 2-Aminobenzoic Acid Derivative (2A3CB) | MDA-MB-231 (Breast Cancer) | MTT | 26 µM (24h), 5 µM (48h), 7.2 µM (72h) | [6] |
| 2-Aminobenzothiazole | HEp-2 (Laryngeal Carcinoma) | MTT | 5 µM (24h) | [5] |
IC50: The half-maximal inhibitory concentration.
Mutagenicity
The mutagenic potential of nitroaromatic compounds is a significant concern, often linked to the reductive activation of the nitro group. The Ames test is a widely used method to assess mutagenicity.
| Compound | Ames Test Result | Metabolic Activation (S9) | Strains | Reference |
| 2-Nitrobenzoic Acid | Positive | Data Not Available | Data Not Available | [7][8] |
| 2-Nitrosobenzoate | Data Not Available | - | - | |
| 2-Hydroxylaminobenzoate | Data Not Available | - | - | |
| 2-Aminobenzoic Acid | Data Not Available | - | - |
It is important to note that while 2-nitrobenzoic acid has tested positive in the Ames test, related compounds like 2-nitroaniline (B44862) have been reported as negative, suggesting that the nature of the functional group and its position on the benzene (B151609) ring are critical determinants of mutagenicity.[9] The intermediate, 2-hydroxylaminobenzoate, is structurally similar to other hydroxylamino-derivatives that are known to be mutagenic.[10]
Antimicrobial Activity
Both nitro- and amino-benzoic acid derivatives have been investigated for their antimicrobial properties. The available data suggests that their efficacy is dependent on the specific microbial strain and the chemical structure of the compound.
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| 2-Nitrobenzoic Acid Derivative (2-chloro-5-nitrobenzoic acid) | S. aureus | - | [11] |
| E. coli | - | [11] | |
| 2-Nitrobenzoic Acid (p-nitrobenzoic acid) | E. coli | Inhibitory at high concentrations | [12] |
| 2-Nitrosobenzoate | Data Not Available | - | |
| 2-Hydroxylaminobenzoate | Data Not Available | - | |
| 2-Aminobenzoic Acid Derivatives | C. albicans | 70 - 200 µg/mL | [1] |
| 2-Aminobenzoic Acid | E. coli | - | [9] |
| S. aureus | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to grow on a histidine-deficient agar (B569324) plate. The number of revertant colonies is proportional to the mutagenic potency of the compound.
General Protocol:
-
Strain Preparation: Cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.
-
Metabolic Activation (optional): For detecting pro-mutagens that require metabolic activation, a rat liver extract (S9 fraction) is included in the test.
-
Incubation: The test compound, bacterial culture, and (if used) S9 mix are combined in molten top agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted and compared to the number of spontaneous revertants on control plates.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is determined as the MIC.
General Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.
Signaling Pathways
The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways. The reductive activation of the nitro group by nitroreductase enzymes is a key initiating step for the genotoxicity of nitroaromatic compounds. This process can lead to the formation of reactive intermediates that can damage DNA.
Conclusion
This comparative guide highlights the differences in the biological effects of this compound and its reductive metabolites. The available data suggests a general trend of decreasing toxicity and mutagenicity as the nitro group is reduced to an amino group. However, a significant lack of direct comparative quantitative data for 2-nitrosobenzoate and 2-hydroxylaminobenzoate necessitates further research to fully elucidate their biological profiles. The experimental protocols and pathway diagrams provided herein offer a framework for conducting such comparative studies. Researchers are encouraged to utilize these methodologies to generate robust and comparable data, which will be invaluable for risk assessment and the development of new chemical entities.
References
- 1. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. o-Nitrobenzoate degradation pathway [eawag-bbd.ethz.ch]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroreductase - Creative Enzymes [creative-enzymes.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INHIBITION OF ESCHERICHIA COLI BY p-AMINOBENZOIC ACID AND ITS REVERSAL BY p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity in Nitroaromatic Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of nitroaromatic compounds is paramount. These compounds, characterized by the presence of one or more nitro (-NO2) groups on an aromatic ring, exhibit a wide spectrum of biological activities, ranging from antimicrobial and anticancer to toxicological effects. This guide provides an objective comparison of the performance of different nitroaromatic compounds, supported by experimental data, to elucidate the key structural features that govern their biological impact.
The biological activity of nitroaromatic compounds is intrinsically linked to the chemical properties of the nitro group. This strong electron-withdrawing group significantly influences the electronic environment of the aromatic ring, making these compounds susceptible to enzymatic reduction within biological systems. This bioreduction is a critical activation step, leading to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives, as well as nitro radical anions. These reactive species can interact with cellular macromolecules like DNA and proteins, leading to cytotoxicity and antimicrobial effects.[1]
The number, position, and electronic nature of substituents on the aromatic ring play a crucial role in modulating the biological activity and toxicity of nitroaromatic compounds.[2][3] Understanding these relationships is essential for the rational design of new therapeutic agents with enhanced efficacy and reduced toxicity.
Comparative Analysis of Biological Activity
To facilitate a clear comparison of the biological activities of different nitroaromatic compounds, the following tables summarize their minimum inhibitory concentrations (MIC) against various bacterial strains and their cytotoxic effects (IC50 values) against cancer cell lines.
Antimicrobial Activity of Nitroaromatic Compounds
The antimicrobial potency of nitroaromatic compounds is often evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Key Structural Features | Reference |
| Nitrofurans | ||||
| Nitrofurantoin | Escherichia coli | 2 - 16 | 5-nitrofuran ring | |
| Staphylococcus aureus | 4 - 32 | |||
| Furazolidone | Escherichia coli | 1 - 8 | 5-nitrofuran ring | |
| Staphylococcus aureus | 2 - 16 | |||
| Nitroimidazoles | ||||
| Metronidazole | Helicobacter pylori | 1 - 8 | 5-nitroimidazole ring | |
| Anaerobic bacteria | 0.25 - 8 | |||
| Tinidazole | Anaerobic bacteria | 0.125 - 4 | 5-nitroimidazole ring | |
| Substituted Nitrobenzofurans | ||||
| 2-(5-nitro-2-furfurilidene)-3-oxo-2,3-dihydrobenzofuran (Set 1) | Staphylococcus aureus | Varies with X | 5-X-substituted | [4] |
| Caulobacter crescentus | Varies with X | [4] | ||
| Substituted 3-Arylcoumarins | ||||
| Amino/nitro-substituted 3-arylcoumarins | Staphylococcus aureus | Varies with substituent position | Amino and nitro group positions | [5][6] |
| Escherichia coli | Generally less active | [5][6] | ||
| 2,4-Dinitrophenyl Hybrids | ||||
| Compound 3 (with pyrazol-5-ylmethylacetate) | Staphylococcus aureus (MDR) | 16.125 | 2,4-dinitrophenyl moiety | [7][8] |
| Pseudomonas aeruginosa (MDR) | 125 | [7][8] | ||
| Compound 4 (with 3-methylquinoxalin-2(1H)-one) | Pseudomonas aeruginosa (MDR) | 125 | 2,4-dinitrophenyl moiety | [7][8] |
| Compound 7 (with 8-hydroxyquinoline) | Staphylococcus aureus (MDR) | ≤ 7.8125 | 2,4-dinitrophenyl moiety | [7][8] |
Cytotoxicity of Nitroaromatic Compounds
The cytotoxic effects of nitroaromatic compounds are typically assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| 5-Nitro-2-furancarboxaldehyde Derivatives | ||||
| Thiazolidinone derivative 14b | MCF-7 (Breast) | ~5 | [9] | |
| MDA-MB-231 (Breast) | ~10 | [9] | ||
| Isatin hybrid 3 | HCT 116 (Colon) | 1.62 | [9] | |
| Nitro-Substituted Phenyl Alkyl/Aryl Thioethers | Varies | Salmonella typhimurium | Varies with substituents | [10] |
| Amino/Nitro Substituted 3-Arylcoumarins | Varies | Various cancer cell lines | Varies with substituents | [5] |
| 2,4-Dinitrophenyl Hybrids | ||||
| Compound 3 | WI-38 (Normal human lung fibroblast) | 343.72 (CC50) | [7][8][11] |
Key Structure-Activity Relationships
Several key structural features consistently influence the biological activity of nitroaromatic compounds:
-
The Nitro Group: The presence of the nitro group is fundamental for activity, as its reduction initiates the cascade of events leading to cellular damage. The position of the nitro group on the aromatic ring can significantly impact its reduction potential and, consequently, its biological activity.
-
Number of Nitro Groups: Generally, an increase in the number of nitro groups leads to a higher electron deficiency of the aromatic ring, facilitating its reduction and often resulting in increased biological activity and toxicity.
-
Substituents on the Aromatic Ring: The nature and position of other substituents on the aromatic ring can modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which affect its ability to penetrate cell membranes, interact with enzymes, and undergo bioreduction. For instance, electron-donating groups can decrease the reduction potential, potentially reducing activity, while electron-withdrawing groups can have the opposite effect.
-
The Aromatic Ring System: The nature of the aromatic or heteroaromatic core to which the nitro group is attached also plays a significant role in determining the compound's overall shape, size, and electronic distribution, thereby influencing its interaction with biological targets.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of experimental data. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well in a row is filled with a specific volume of sterile broth.
-
Serial Dilution of the Compound: The nitroaromatic compound is serially diluted across the wells of a row, creating a gradient of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nitroaromatic compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.
-
Calculation of IC50: The IC50 value is calculated from the dose-response curve generated by plotting cell viability against the concentration of the compound.
Visualizing the Science
To further illuminate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway, a typical experimental workflow, and the logical relationships in SAR analysis.
Caption: Mechanism of action for nitroaromatic compounds.
Caption: A typical experimental workflow for SAR studies.
References
- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
assessing the efficacy of different analytical techniques for TNT detection
A Comprehensive Guide to Analytical Techniques for the Detection of 2,4,6-Trinitrotoluene (B92697) (TNT)
The accurate and rapid detection of 2,4,6-trinitrotoluene (TNT) is of paramount importance for security screening, forensic investigations, and environmental monitoring. A variety of analytical techniques have been developed, each with distinct principles, performance characteristics, and operational requirements. This guide provides a comparative overview of several key methods for TNT detection, including Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Sensing, Surface-Enhanced Raman Spectroscopy (SERS), Fluorescence Quenching, and Colorimetric Assays. Experimental data is presented to facilitate an objective assessment of their efficacy for researchers, scientists, and drug development professionals.
Comparative Analysis of TNT Detection Techniques
The performance of different analytical methods for TNT detection can be evaluated based on several key metrics: Limit of Detection (LOD), sensitivity, selectivity, and response time. The following table summarizes these quantitative parameters for the techniques discussed in this guide.
| Technique | Limit of Detection (LOD) | Sensitivity | Selectivity | Response Time |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.020 ng[1] | High | Very High | Minutes to Hours |
| Electrochemical Sensing | 1.045 nM[2] - 100 ng[3] | High | Good to High | Seconds to Minutes |
| Surface-Enhanced Raman Spectroscopy (SERS) | 4 x 10⁻¹⁴ M[4] - 0.35 ng[5] | Very High | Very High | Seconds to Minutes |
| Fluorescence Quenching | 4.94 fM[6] - 5 ng/mm²[7] | Extremely High | Good to High | Seconds to Minutes |
| Colorimetric Assays | 10⁻¹² M[8][9] | High | Moderate to Good | Seconds to Minutes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the principles outlined in EPA Method 8095 for the analysis of explosives.[10][11]
1. Sample Preparation (Soil/Solid Matrix):
- Extract a known weight of the sample (e.g., 2 g) with an appropriate solvent such as acetonitrile (B52724) or acetone.
- Use sonication or vortexing to ensure efficient extraction of TNT from the matrix.
- Centrifuge the sample to separate the solid debris from the supernatant.
- Filter the supernatant through a 0.45 µm filter.
- An internal standard (e.g., 2,6-Dinitrotoluene-d3) may be added to the extract for quantification.[1]
2. Instrumental Analysis:
- Gas Chromatograph (GC) Conditions:
- Injector: Use a split/splitless or on-column injector. For thermally labile compounds like TNT, a programmed temperature vaporizing (PTV) inlet can minimize degradation.[12]
- Column: A capillary column suitable for explosives analysis, such as an Rtx®-TNT column (e.g., 6 m x 0.53 mm id x 1.50 µm df), is recommended.[12]
- Carrier Gas: Use ultra-high purity helium at a constant flow rate.
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 80°C) and ramps up to a higher temperature (e.g., 250-260°C) to elute the analytes.[1][12]
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Negative Chemical Ionization (NCI) is often preferred for its high sensitivity towards nitroaromatic compounds.[1] Electron Impact (EI) ionization can also be used.
- Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of TNT (e.g., m/z 227 for the molecular ion in NCI mode).[1]
3. Data Analysis:
- Identify TNT based on its retention time and the presence of characteristic ions.
- Quantify the concentration of TNT by comparing the peak area of the analyte to that of the internal standard and a calibration curve.
Electrochemical Sensing
This protocol outlines a general procedure for the voltammetric detection of TNT.
1. Electrode Preparation:
- A three-electrode system is typically used, consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- The working electrode can be a glassy carbon electrode (GCE), gold electrode, or a modified electrode with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance sensitivity.[13]
- Clean the working electrode surface before each measurement.
2. Electrochemical Measurement:
- Prepare a supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0).
- Add the sample extract containing TNT to the electrochemical cell with the supporting electrolyte.
- Perform electrochemical analysis using a technique such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Square Wave Voltammetry (SWV). SWV is often preferred for its high sensitivity and speed.[3][13]
- Apply a potential scan over a range where the reduction of the nitro groups of TNT occurs (typically in the negative potential region).
3. Data Analysis:
- The reduction of the nitro groups on the TNT molecule will produce a current peak at a specific potential.
- The height of this peak is proportional to the concentration of TNT in the sample.
- Quantify the TNT concentration by creating a calibration curve with standards of known concentrations.
Surface-Enhanced Raman Spectroscopy (SERS)
This protocol describes a general method for TNT detection using SERS.
1. SERS Substrate Preparation:
- SERS-active substrates are typically composed of nanostructured noble metals (e.g., gold or silver). These can be colloidal nanoparticles in suspension or nanoparticles immobilized on a solid support.
- The substrate can be functionalized with a molecule that has a high affinity for TNT to enhance selectivity.
2. Sample Application:
- Apply a small volume of the sample solution containing TNT directly onto the SERS substrate.
- Allow the solvent to evaporate, leaving the TNT molecules adsorbed on the nanostructured metal surface.
3. SERS Measurement:
- Use a Raman spectrometer with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).
- Focus the laser onto the sample on the SERS substrate and collect the scattered light.
- The interaction of the laser with the TNT molecules and the plasmonic surface of the substrate results in a significant enhancement of the Raman signal.
4. Data Analysis:
- The SERS spectrum will show characteristic peaks corresponding to the vibrational modes of the TNT molecule, particularly the symmetric and asymmetric stretching modes of the nitro groups (NO₂).
- The intensity of these characteristic peaks is proportional to the amount of TNT present.
Fluorescence Quenching
This protocol outlines a general procedure for TNT detection based on fluorescence quenching of a sensor molecule.
1. Sensor Preparation:
- Prepare a solution of a fluorescent polymer or quantum dots that will act as the sensor. These materials are chosen for their high fluorescence quantum yield.
2. Fluorescence Measurement:
- Measure the initial fluorescence intensity of the sensor solution using a fluorometer at its optimal excitation and emission wavelengths.
- Introduce the sample containing TNT into the sensor solution.
3. Quenching Analysis:
- The electron-deficient TNT molecule will interact with the electron-rich fluorescent sensor, leading to a decrease (quenching) of the fluorescence intensity.[14] This can occur through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer.
- Measure the fluorescence intensity again after the addition of the TNT sample.
4. Data Analysis:
- The degree of fluorescence quenching is related to the concentration of TNT.
- A Stern-Volmer plot can be constructed by plotting the ratio of the initial fluorescence intensity to the quenched intensity against the TNT concentration to determine the quenching constant and quantify the analyte.
Colorimetric Assay
This protocol describes a simple colorimetric method for TNT detection.
1. Reagent Preparation:
- Prepare a solution of a chromogenic reagent that undergoes a color change upon reaction with TNT. A common method involves the formation of a Meisenheimer complex.[8][9] For example, a solution containing an amine-functionalized reagent can be used.
2. Colorimetric Reaction:
- Mix the sample solution containing TNT with the chromogenic reagent.
- The reaction between the electron-deficient aromatic ring of TNT and the electron-donating amine group of the reagent will form a colored Meisenheimer complex, often resulting in a visible color change (e.g., to red or purple).[8][9]
3. Detection and Quantification:
- The color change can be observed visually for qualitative detection.
- For quantitative analysis, the absorbance of the colored solution can be measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the Meisenheimer complex.
- The absorbance is proportional to the concentration of TNT, which can be determined using a calibration curve.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Studies of Limit of Detection on 2,4,6-Trinitrotoluene (TNT) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasensitive SERS detection of trinitrotoluene through capillarity-constructed reversible hot spots based on ZnO–Ag nanorod hybrids - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Explosive vapour/particles detection using SERS substrates and a hand-held Raman detector - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. gcms.cz [gcms.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Toxicity Analysis of 2-Nitrobenzoate and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of 2-nitrobenzoate relative to other common nitroaromatic compounds. Due to the limited availability of quantitative acute toxicity data for this compound, this document leverages available safety information and compares it with established toxicity data for structurally related nitroaromatic compounds. The guide covers available quantitative toxicity data, details relevant experimental protocols for toxicity assessment, and visualizes a key metabolic pathway associated with the degradation of this compound.
Data Presentation: Quantitative Toxicity Comparison
| Compound | Chemical Structure | Animal Model | LD50 (Oral) | Key Toxic Effects & Observations |
| 2-Nitrobenzoic Acid | C₇H₅NO₄ | Not available | Data not available | Harmful if swallowed, causes skin and eye irritation.[1] |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | Rat | 1960 mg/kg | Harmful if swallowed, causes serious eye irritation. |
| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | Not specified | Harmful if swallowed | Causes skin and serious eye irritation, may cause respiratory irritation.[2][3][4] |
| p-Nitrotoluene | C₇H₇NO₂ | Not specified | 0.5 - 5 g/kg | Can cause methemoglobin formation, with moderate kidney and liver damage at high doses. |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | Cat | 25 mg/kg (LDLo, subcutaneous) | Toxic by inhalation, in contact with skin, and if swallowed. May cause cancer and risk of impaired fertility. |
Experimental Protocols
The determination of acute oral toxicity is a standard procedure in toxicology to establish the potential hazard of a substance. The following outlines a typical experimental protocol for determining the LD50 value, based on established guidelines.
Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a test substance when administered orally in a single dose.
Test Animals: Typically, young adult rats or mice of a single strain are used. Both sexes should be used, although studies may begin with one sex if it is known to be more sensitive.
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the laboratory conditions for at least 5 days before the study begins.
Procedure (Up-and-Down Procedure - UDP):
-
Dose Selection: A preliminary "sighting" study may be conducted with a small number of animals to determine the appropriate starting dose range.
-
Administration: The test substance is typically administered by gavage using a stomach tube. The volume administered should be kept constant across all dose levels.
-
Dosing Progression:
-
A single animal is dosed at the best-estimated starting dose.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Mandatory Visualization
Signaling Pathway: Metabolic Degradation of this compound
The biodegradation of this compound in certain microorganisms involves an oxidative pathway that ultimately leads to intermediates of central metabolism. This pathway is a key determinant in the environmental fate and potential detoxification of this compound.
Caption: Metabolic degradation pathway of this compound.
Experimental Workflow: Acute Oral Toxicity (LD50) Testing
The following diagram outlines the general workflow for conducting an acute oral toxicity study to determine the LD50 of a chemical compound.
Caption: General workflow for an acute oral toxicity study.
References
A Tale of Two Pathways: Unraveling the Microbial Degradation of 2-Nitrobenzoate and 4-Nitrotoluene
A Comparative Guide for Researchers in Bioremediation and Drug Development
The environmental persistence of nitroaromatic compounds, widely used in industrial synthesis, poses a significant challenge. Understanding the microbial degradation pathways of these molecules is paramount for developing effective bioremediation strategies and for informing the synthesis of more biodegradable chemicals. This guide provides a detailed comparison of the degradation pathways of two isomeric nitroaromatics: 2-nitrobenzoate and 4-nitrotoluene (B166481), highlighting the key enzymatic differences that dictate their environmental fate.
At a Glance: Divergent Strategies for Nitroaromatic Breakdown
Microorganisms have evolved distinct strategies to dismantle this compound and 4-nitrotoluene. The degradation of this compound can proceed through two primary routes: an oxidative pathway that removes the nitro group early on, and a reductive pathway that initially modifies the nitro group. In contrast, the most common degradation pathway for 4-nitrotoluene begins with the oxidation of the methyl group, followed by the reduction of the nitro group.
This fundamental difference in the initial enzymatic attack dictates the subsequent intermediates and the overall efficiency of degradation. The following sections delve into the specifics of these pathways, presenting available quantitative data and outlining the experimental protocols used to elucidate them.
Quantitative Comparison of Key Enzymes
The efficiency of a degradation pathway is largely determined by the kinetics of its constituent enzymes. While a complete kinetic dataset for every enzyme in these complex pathways is not available in the literature, this table summarizes the key reported kinetic parameters for enzymes involved in the degradation of this compound and 4-nitrotoluene.
| Pathway | Enzyme | Substrate | K_m_ | V_max_ | Source Organism |
| This compound Degradation (Oxidative) | Salicylate (B1505791) hydroxylase | Salicylate | >10^5^ M^-1^ s^-1^ (k_cat_/K_m_) | - | Pseudomonas putida G7[1] |
| Catechol-1,2-dioxygenase | Catechol | - | - | Blastobotrys raffinosifermentans[2] | |
| 4-Nitrotoluene Degradation | 4-Nitrobenzyl alcohol dehydrogenase | 4-Nitrobenzyl alcohol | 503 µM | 1.48 nmol/min/mg | Rat liver cytosol[3] |
| 4-Nitrobenzaldehyde dehydrogenase | p-Nitrobenzaldehyde | - | - | Bovine lens cytoplasm[4][5] | |
| Protocatechuate 4,5-dioxygenase | Protocatechuate | 21 ± 1.6 µM | 44.8 ± 4.0 U/mg | Pseudarthrobacter phenanthrenivorans Sphe3[6][7][8] |
Visualizing the Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the distinct metabolic routes for this compound and 4-nitrotoluene.
This compound Degradation Pathways
Two main pathways have been identified for the microbial breakdown of this compound: one oxidative and one reductive.
4-Nitrotoluene Degradation Pathway
The primary degradation pathway for 4-nitrotoluene involves the sequential oxidation of the methyl group prior to the reduction of the nitro group.
Experimental Protocols
The elucidation of these degradation pathways relies on a combination of microbiological, biochemical, and analytical techniques. Below are generalized experimental protocols based on methodologies reported in the literature.
Microbial Growth and Degradation Analysis
Objective: To determine the ability of a microbial strain to degrade the target compound and to identify metabolic intermediates.
Methodology:
-
Culture Preparation: Prepare a minimal salt medium with the nitroaromatic compound (e.g., 0.5 mM this compound or 4-nitrotoluene) as the sole source of carbon and nitrogen. Inoculate with the microbial strain of interest.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).
-
Sampling: Aseptically collect samples at regular time intervals (e.g., every 12 hours).
-
Sample Preparation: Centrifuge the samples to pellet the cells. The supernatant is used for analyzing the disappearance of the parent compound and the appearance of metabolites.
-
Analytical Quantification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., methanol:water gradient with 1% acetic acid). Monitor the absorbance at a relevant wavelength (e.g., 276 nm for this compound).[9]
-
Metabolite Identification: For the identification of unknown peaks in the HPLC chromatogram, collect the corresponding fractions and subject them to Gas Chromatography-Mass Spectrometry (GC-MS) analysis for structural elucidation.[10][11]
Enzyme Assays
Objective: To measure the activity of specific enzymes involved in the degradation pathway.
General Considerations: Prepare crude cell-free extracts by growing the microbial strain in the presence of the inducer (the nitroaromatic compound), harvesting the cells, and disrupting them (e.g., by sonication or French press). Centrifuge to remove cell debris.
Specific Assays:
-
This compound-2-Monooxygenase: Monitor the substrate-dependent oxidation of NADH at 340 nm. The reaction mixture contains buffer (e.g., Tris-HCl), NADH, FAD, and the cell-free extract. The reaction is initiated by the addition of this compound.[10]
-
Salicylate Hydroxylase: Follow the conversion of salicylate to catechol by monitoring the decrease in NADH absorbance at 340 nm. The reaction mixture includes buffer, NADH, FAD, cell-free extract, and salicylate.[10]
-
Catechol-1,2-Dioxygenase: Measure the formation of cis,cis-muconic acid from catechol by monitoring the increase in absorbance at 260 nm.[10]
-
4-Nitrobenzyl Alcohol Dehydrogenase and 4-Nitrobenzaldehyde Dehydrogenase: These activities can be assayed by monitoring the reduction of NAD⁺ to NADH at 340 nm in the presence of the respective substrate (4-nitrobenzyl alcohol or 4-nitrobenzaldehyde).
-
Protocatechuate 4,5-Dioxygenase: The activity is determined by measuring the rate of oxygen consumption using an oxygen electrode or by spectrophotometrically monitoring the formation of the ring cleavage product, 4-carboxy-2-hydroxymuconate-6-semialdehyde.[6][7]
Conclusion
The degradation of this compound and 4-nitrotoluene showcases the remarkable metabolic diversity of microorganisms. The distinct initial enzymatic attacks—denitration versus methyl group oxidation—lead to fundamentally different catabolic routes. The oxidative pathway for this compound and the methyl-oxidation pathway for 4-nitrotoluene are generally considered more efficient for complete mineralization.
For researchers in bioremediation, understanding these differences is crucial for selecting or engineering microbes with the most effective pathways for contaminant removal. For those in drug development and chemical synthesis, this knowledge can guide the design of molecules with improved biodegradability, minimizing their environmental impact. Further research focusing on the detailed kinetics and regulation of these pathways will continue to enhance our ability to harness microbial metabolism for a cleaner environment.
References
- 1. Catalytic mechanism for the conversion of salicylate into catechol by the flavin-dependent monooxygenase salicylate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bovine lens aldehyde dehydrogenase. Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bovine lens aldehyde dehydrogenase. Kinetics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Protocatechuate 4,5-Dioxygenase from <i>Pseudarthrobacter phenanthrenivorans</i> Sphe3 and In Situ Reaction Monitoring in the NMR Tube - ProQuest [proquest.com]
- 7. Characterization of Protocatechuate 4,5-Dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 and In Situ Reaction Monitoring in the NMR Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
evaluating the efficiency of different catalysts in 2-nitrobenzoate synthesis
For researchers, scientists, and drug development professionals, the synthesis of 2-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries, presents unique challenges. Unlike its meta and para isomers, the ortho positioning of the nitro and carboxyl groups necessitates specific synthetic strategies, primarily revolving around the oxidation of 2-nitrotoluene (B74249). The choice of catalyst in this process is paramount, directly influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of different catalytic systems for the synthesis of 2-nitrobenzoic acid, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficiency of various catalysts in the synthesis of 2-nitrobenzoic acid from 2-nitrotoluene is summarized below. It is important to note that direct comparison is challenging due to the varied reaction conditions reported in the literature.
| Catalyst System | Starting Material | Oxidant | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Yield (%) | Purity (%) |
| MnO₂/RuO₄ | 2-Nitrotoluene | Oxygen | Methanol (B129727) | 100 | 0.1 | 12 | 89.1 | >96 |
| MnO₂/RuO₄ | 2-Nitrotoluene | Oxygen | Ethanol (B145695) | 140 | 0.5 | 10 | 92.3 | >96 |
| Substituted Iron Porphyrin (T(p-Cl)PPFeCl) | 2-Nitrotoluene | Oxygen | 80% aq. Ethanol | 55 | 2.0 | 12 | 76.3 | - |
| NAPI / Co(OAc)₂ / Mn(OAc)₂ | 2-Nitrotoluene | Air / NO₂ | - | 130 | ~1.0 (10 atm) | - | 51 | - |
| Nitric Acid / Ammonium Metavanadate | 2-Nitroacetophenone | Nitric Acid | Water | Reflux | Atmospheric | 6 | 82 | - |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Catalytic Oxidation using MnO₂/RuO₄
This method describes the aerobic oxidation of 2-nitrotoluene using a mixed manganese dioxide/ruthenium tetroxide catalyst.
Materials:
-
2-Nitrotoluene
-
Methanol or Ethanol
-
MnO₂/RuO₄ catalyst
-
Oxygen
-
Ether
-
Water
Equipment:
-
High-pressure autoclave (e.g., 1000 mL)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 1000 mL autoclave, add the solvent (200 mL of methanol or ethanol), 200 g of 2-nitrotoluene, and the MnO₂/RuO₄ catalyst (e.g., 1.5 g with a mass ratio of 1:1 for the methanol-based reaction).[1]
-
Seal the autoclave and, with full stirring, introduce oxygen.[1]
-
Heat the reaction mixture to the desired temperature (100°C for methanol, 140°C for ethanol) and maintain the pressure at the specified level (0.1 MPa for methanol, 0.5 MPa for ethanol).[1]
-
Continue the reaction for the specified time (12 hours for methanol, 10 hours for ethanol).[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.[1]
-
Filter the reaction mixture to recover the catalyst. The catalyst can be recycled.[1]
-
Remove the solvent from the filtrate by decompression distillation (e.g., using a rotary evaporator).[1]
-
The crude product is then subjected to an ether-water extraction. Separate the organic phase, wash it, and distill to recover the solvent, yielding 2-nitrobenzoic acid.[1]
Biomimetic Catalytic Oxidation using Substituted Iron Porphyrins
This protocol outlines a greener approach to the synthesis of 2-nitrobenzoic acid using a biomimetic iron porphyrin catalyst and molecular oxygen.
Materials:
-
2-Nitrotoluene
-
Aqueous ethanol (80%)
-
Substituted iron porphyrin catalyst (e.g., T(p-Cl)PPFeCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Oxygen
Equipment:
-
High-pressure reactor
-
Stirring mechanism
-
Temperature and pressure controls
Procedure:
-
The reaction is carried out under optimized conditions: 3.75 mol·L⁻¹ NaOH concentration in 80% aqueous ethanol.[2]
-
Add 2-nitrotoluene and the T(p-Cl)PPFeCl catalyst to the reaction vessel.[2]
-
Pressurize the reactor with oxygen to 2.0 MPa.[2]
-
Heat the reaction mixture to 55°C and maintain for 12 hours with stirring.[2]
-
Upon completion, the reaction mixture is worked up to isolate the 2-nitrobenzoic acid. The conversion of 2-nitrotoluene is reported to be 79.7% with a selectivity of 95.8% for the product, resulting in a 76.3% yield.[2]
Catalytic Oxidation using N-Acetoxyphthalimide (NAPI) with Cobalt and Manganese Salts
This method utilizes a combination of NAPI and transition metal salts to catalyze the air oxidation of 2-nitrotoluene, with the assistance of NO₂.
Materials:
-
2-Nitrotoluene
-
N-Acetoxyphthalimide (NAPI)
-
Cobalt(II) acetate (B1210297) (Co(OAc)₂)
-
Manganese(II) acetate (Mn(OAc)₂)
-
Air
-
Nitrogen dioxide (NO₂)
Equipment:
-
High-pressure reactor
-
Stirring mechanism
-
Temperature and pressure controls
Procedure:
-
The oxidation of 2-nitrotoluene is performed in the presence of NAPI combined with Co(OAc)₂ (0.5 mol%) and Mn(OAc)₂ (0.05 mol%).[1]
-
The reaction is conducted under approximately 10 atm of air at 130°C.[1]
-
The reaction is aided by the presence of NO₂ to achieve a 51% yield of 2-nitrobenzoic acid.[1]
Visualizations
Experimental Workflow for Catalytic Oxidation of 2-Nitrotoluene
Caption: General experimental workflow for the catalytic oxidation of 2-nitrotoluene.
Simplified Catalytic Cycle for RuO₄ Oxidation
References
A Comparative Guide to Methyl 2-Nitrobenzoate and Ethyl 2-Nitrobenzoate in Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice between structurally similar starting materials can significantly impact reaction outcomes, efficiency, and scalability. This guide provides a detailed comparison of methyl 2-nitrobenzoate and ethyl this compound, two key intermediates in the synthesis of pharmaceuticals and other fine chemicals. By examining their physical properties and performance in common synthetic transformations, this document aims to equip researchers with the data necessary to make informed decisions in their experimental design.
Physical and Chemical Properties: A Foundation for Reactivity
The seemingly minor difference in the ester alkyl group—methyl versus ethyl—can influence the physical properties of these compounds, which in turn can affect their handling and reactivity in various reaction conditions.
| Property | Methyl this compound | Ethyl this compound |
| Molecular Formula | C₈H₇NO₄ | C₉H₉NO₄ |
| Molecular Weight | 181.15 g/mol | 195.17 g/mol |
| Melting Point | -13 °C | 28 °C |
| Boiling Point | 275 °C (at 760 mmHg) | Not available |
| Density | 1.285 g/mL at 25 °C | Not available |
| Appearance | Liquid | Solid |
A notable difference is their physical state at room temperature, with methyl this compound being a liquid and ethyl this compound a solid. This can have practical implications for storage, handling, and dissolution in reaction solvents.
Performance in Key Synthesis Reactions
The primary synthetic utility of this compound esters lies in the transformation of the nitro group, most commonly through reduction to an amine, which is a versatile precursor for a wide range of heterocyclic compounds and other complex molecules.
Catalytic Hydrogenation: Reduction to Aminobenzoates
The general reaction scheme for the catalytic hydrogenation of a substituted nitrobenzoate is as follows:
Safety Operating Guide
Navigating the Safe Disposal of 2-Nitrobenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Nitrobenzoate, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the specific product in use.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[2]
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][3]
Emergency Procedures:
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels.[2] Collect the absorbed material and contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][4]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, including under the eyelids.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
-
Logistical and Operational Disposal Plan
The disposal of this compound must be managed as a regulated hazardous waste stream.[2] Never discharge this compound or its waste to sewer systems.[1][7]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[3] A glass or polyethylene-lined steel container is often suitable.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[2] Aromatic nitro compounds are incompatible with strong oxidizing agents, strong bases, and acids.[2][8]
-
-
Labeling:
-
Storage:
-
Professional Disposal:
-
Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
After proper cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1]
-
Quantitative Data Summary
| Parameter | Information | Source |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation. | [8] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids. | [2][8] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust/aerosols are generated). | [1][2][3] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand, earth). | [2] |
| Disposal Method | Engage a licensed chemical waste disposal company for incineration. | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical progression for the proper disposal of this compound, from waste generation to final disposal.
Caption: General workflow for hazardous chemical waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Comprehensive Safety and Handling Guide for 2-Nitrobenzoate
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Nitrobenzoate, tailored for laboratory and drug development professionals. The following procedures are designed to ensure a safe working environment and proper waste management.
Personal Protective Equipment (PPE)
To minimize exposure risk when handling this compound, the following personal protective equipment is mandatory. A risk assessment should be conducted to determine if additional protection is required based on the specific experimental conditions.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or where splashing is possible, impervious clothing should be worn.[1][2] |
| Respiratory Protection | For nuisance exposures or when dusts are generated, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. The process can be broken down into three key stages:
2.1 Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: Ensure that work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] An eyewash station and safety shower must be readily accessible.[5]
-
PPE Inspection: Inspect all personal protective equipment for integrity. Don fresh, uncompromised PPE as specified in the table above.
-
Material Preparation: Assemble all necessary equipment and reagents. Ensure containers are clearly labeled.
2.2 Handling Process
-
Transfer and Weighing: Handle this compound carefully to avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1]
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Experimental Use: During experimental procedures, maintain a safe distance and avoid direct contact with the substance.[1]
-
Contamination Avoidance: Avoid contact with skin and eyes.[1][6][7] Do not ingest or inhale.[4][6][7]
2.3 Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly upon completion of the task.
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6][7]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][3][4][5][6][7]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1 Waste Segregation and Collection
-
Chemical Waste: Collect surplus and non-recyclable this compound in a suitable, closed, and clearly labeled container for disposal.[1] Do not mix with other waste streams.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste in accordance with applicable laws.
-
Empty Containers: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill if not combustible.[1]
3.2 Disposal Method
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Controlled Incineration: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Environmental Precaution: Do not allow the chemical to enter drains, and avoid discharge into the environment.[1]
Emergency Procedures
In the event of an accidental exposure or spill, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[1][8] Seek medical attention if irritation persists.[5] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][6][7][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][8] |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1] Sweep up and shovel into suitable containers for disposal.[6][7] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
